Technical Documentation Center

8-Butoxy-2,6-dimethyloct-2-ene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Butoxy-2,6-dimethyloct-2-ene
  • CAS: 71077-30-0

Core Science & Biosynthesis

Foundational

8-Butoxy-2,6-dimethyloct-2-ene (Citronellyl Butyl Ether): A Comprehensive Technical Guide on Physical and Chemical Properties

Executive Summary 8-Butoxy-2,6-dimethyloct-2-ene (CAS: 71077-30-0), commonly referred to in the fragrance and formulation industries as citronellyl butyl ether , is a highly lipophilic, stable aliphatic ether. Characteri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Butoxy-2,6-dimethyloct-2-ene (CAS: 71077-30-0), commonly referred to in the fragrance and formulation industries as citronellyl butyl ether , is a highly lipophilic, stable aliphatic ether. Characterized by its distinctive branched alkene structure and terminal butyl ether linkage, this compound serves as a critical intermediate in specialty chemical synthesis, a functional emollient in topical formulations, and a fragrance agent[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic material safety data. Here, we will dissect the causality behind its physicochemical behavior, explore advanced synthetic methodologies utilizing monoperoxyacetals, and provide field-proven protocols for its isolation and application in drug development and cosmetic chemistry.

Physicochemical Profiling

The physical and chemical properties of 8-butoxy-2,6-dimethyloct-2-ene dictate its behavior in both synthetic environments and lipid-based drug delivery systems. Its high partition coefficient (XLogP3-AA ~5.0) indicates profound lipophilicity, making it an excellent candidate as a penetration enhancer or non-polar solvent in topical matrices[2].

Table 1: Quantitative Physicochemical Data
PropertyValue / DescriptionSource / Rationale
Chemical Name 8-Butoxy-2,6-dimethyloct-2-eneIUPAC nomenclature
Common Synonyms Citronellyl butyl ether; Butyl 3,7-dimethyloct-6-en-1-yl etherIndustry standards[3][4]
CAS Registry Number 71077-30-0[3][4]
Molecular Formula C₁₄H₂₈O[5][6]
Molecular Weight 212.37 g/mol [5][6]
Physical State Colorless liquid (oil)[7][8]
Density 0.817 g/cm³[9]
Boiling Point 273.1 °C at 760 mmHg[4][9]
Refractive Index 1.44[9]
Flash Point 105.8 °CClosed cup estimation[4]
Lipophilicity (XLogP3) ~5.0Indicates high lipid solubility[2]

Chemical Reactivity & Structural Logic

The molecular architecture of 8-butoxy-2,6-dimethyloct-2-ene features two distinct reactive domains:

  • The Trisubstituted Alkene (C2-C3): The double bond at the 2-position is electron-rich due to the inductive effects of the adjacent methyl groups. This site is susceptible to electrophilic addition, epoxidation, and ozonolysis. In formulation environments, it requires protection from strong oxidizing agents to prevent the formation of peroxides or degradation into smaller aldehydes/ketones.

  • The Butyl Ether Linkage (C8): Unlike esters, the ether linkage is highly resistant to hydrolysis across a broad pH range. This chemical stability is what makes citronellyl butyl ether superior to citronellyl acetate in formulations requiring long-term shelf life under alkaline or acidic conditions.

Mechanistic Synthesis Pathways

While classical Williamson ether synthesis (reacting citronellol with a butyl halide under basic conditions) is the industrial standard, advanced laboratory synthesis utilizes the reaction of carbanions with monoperoxyacetals. This method, pioneered in modern ether synthesis, allows for the selective transfer of alkoxides without generating problematic alkoxy radical intermediates[7][8].

The Monoperoxyacetal Route

Reacting tetrahydropyranyl (THP) monoperoxyacetal with n-butyllithium (n-BuLi) furnishes 8-butoxy-2,6-dimethyloct-2-ene in high yields (~81%)[7].

Causality of Reagent Choice: Why use a THP monoperoxyacetal instead of a standard dialkyl peroxide? Dialkyl peroxides often undergo homolytic cleavage when reacted with organometallics, leading to radical-radical coupling byproducts (e.g., octane from butyl radicals). The THP group acts as a directing and stabilizing moiety, facilitating a clean, regioselective nucleophilic displacement by the carbanion at the less hindered oxygen, entirely bypassing the radical pathway[8].

Synthesis THP THP Monoperoxyacetal (8b) Intermediate Carbanion-Peroxide Complex THP->Intermediate Addition of BuLi n-Butyllithium (n-BuLi) BuLi->Intermediate -78°C to 0°C Product 8-Butoxy-2,6-dimethyloct-2-ene Intermediate->Product Regioselective Displacement Byproduct Lithium Alkoxide Byproduct Intermediate->Byproduct Cleavage

Mechanistic pathway of 8-Butoxy-2,6-dimethyloct-2-ene synthesis via monoperoxyacetal.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocol outlines the synthesis of 8-butoxy-2,6-dimethyloct-2-ene via the carbanion-monoperoxyacetal method[7][8]. This protocol is a self-validating system: the color changes and temperature dependencies inherently indicate the success or failure of the intermediate steps.

Step-by-Step Methodology

Reagents Required:

  • THP monoperoxyacetal derivative of citronellol (128 mg, 0.5 mmol)

  • n-Butyllithium (n-BuLi) (0.34 mL, 1.6 M in Hexanes, 0.55 mmol)

  • Anhydrous Hexane or Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl

Procedure:

  • Preparation: Flame-dry a Schlenk flask under argon. Add the THP monoperoxyacetal (128 mg, 0.5 mmol) and dissolve in 5 mL of anhydrous hexane.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C. Rationale: Cryogenic temperatures prevent the premature, exothermic decomposition of the peroxide and control the reactivity of the highly nucleophilic n-BuLi.

  • Carbanion Addition: Syringe in n-BuLi (0.34 mL, 1.6 M) dropwise over 5 minutes. The solution should remain relatively clear.

  • Thermal Maturation: Remove the dry ice bath and allow the reaction to slowly warm to 0 °C over the course of 1 hour. Rationale: The regioselective displacement of the O-THP group requires overcoming a specific activation energy barrier, which is achieved precisely between -20 °C and 0 °C.

  • Quenching: Quench the reaction at 0 °C by adding 5 mL of saturated aqueous NH₄Cl. This neutralizes any unreacted n-BuLi and collapses the lithium alkoxide byproducts.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate via rotary evaporation (bath temperature 20 °C to prevent volatilization of the product).

  • Isolation: Purify the crude colorless oil via silica gel column chromatography (using a gradient of 5-10% Ethyl Acetate in Hexanes) to yield 8-butoxy-2,6-dimethyloct-2-ene (approx. 86 mg, 81% yield)[7].

Workflow Step1 1. Cool THP Monoperoxyacetal in Hexane to -78 °C Step2 2. Dropwise Addition of n-BuLi (1.1 equiv) Step1->Step2 Step3 3. Stir and Warm to 0 °C (1 hour) Step2->Step3 Step4 4. Quench with sat. NH4Cl & Extract with Ether Step3->Step4 Step5 5. Dry over Na2SO4 & Concentrate Step4->Step5 Step6 6. Purify via Column Chromatography Step5->Step6

Step-by-step experimental workflow for the synthesis and purification of the ether.

Pharmaceutical and Formulation Applications

In drug development and cosmetic formulation, 8-butoxy-2,6-dimethyloct-2-ene is highly valued for its dual functionality:

  • Emollient Properties: The compound acts as a structural emollient with a well-developed consistency[1]. Its branched aliphatic tail disrupts the dense packing of stratum corneum lipids, acting as a penetration enhancer for active pharmaceutical ingredients (APIs) in transdermal patches or topical creams.

  • Olfactory Masking: Due to its citronellyl backbone, it imparts a mild, herbal/floral aroma[1]. In dermatological formulations, it is frequently utilized to mask the unpleasant odors of sulfur-based or amine-based APIs without the need for reactive, potentially sensitizing aldehyde fragrances.

Safety, Handling, and Environmental Impact

While 8-butoxy-2,6-dimethyloct-2-ene is stable under standard conditions, it must be handled according to strict safety protocols:

  • Flammability: With a flash point of 105.8 °C, it is considered a combustible liquid[4]. It should be stored in a dark space, preferably refrigerated (2 to 8 °C), to prevent slow auto-oxidation of the alkene moiety[9].

  • PPE: Standard laboratory PPE is required. If heated, tightly fitting safety goggles and a full-face respirator are recommended to prevent respiratory irritation from volatilized ether[3].

  • Environmental Toxicity: As a highly lipophilic compound, it has the potential for bioaccumulation. Discharge into drains or the aquatic environment must be strictly avoided[4].

References

  • Synthesis of Ethers via Reaction of Carbanions and Monoperoxyacetals ACS Publications URL:[Link]

  • Synthesis of Ethers via Reaction of Carbanions and Monoperoxyacetals (Digital Commons) DigitalCommons@UNL URL: [Link]

  • 71077-30-0 | Butyl 3,7-dimethyloct-6-en-1-yl ether Properties Canal RCN URL: [Link]

  • EINECS Number Listing : Starting with 264-991-3 to 277-988-7 The Good Scents Company URL:[Link]

  • 2-Octene, 8-butoxy-2,6-dimethyl - Properties Scent.vn URL:[Link]

  • Essential Oil-Bearing Grasses: The genus Cymbopogon Visakha Govt Degree College / EBIN.PUB URL:[Link]

Sources

Exploratory

Comprehensive Safety and Toxicological Profiling of CAS 71077-30-0 (Citronellyl Butyl Ether)

A Technical Guide for Preclinical Evaluation and Risk Assessment Executive Summary & Chemical Identity CAS 71077-30-0, chemically identified as 8-butoxy-2,6-dimethyl-2-octene (commonly known as citronellyl butyl ether),...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Preclinical Evaluation and Risk Assessment

Executive Summary & Chemical Identity

CAS 71077-30-0, chemically identified as 8-butoxy-2,6-dimethyl-2-octene (commonly known as citronellyl butyl ether), is an aliphatic terpene ether utilized primarily as an intermediate in fragrance chemistry and industrial synthesis 1. Because specific empirical toxicological data for niche fragrance intermediates is often sparsely documented in public regulatory databases, drug development professionals and toxicologists must rely on structural read-across, predictive biotransformation models, and rigorous in vitro profiling.

This whitepaper provides an authoritative, causality-driven framework for evaluating the safety, metabolic fate, and handling protocols for CAS 71077-30-0.

Table 1: Physicochemical Profile & Toxicological Implications
PropertyValueCausality & Toxicological Implication
CAS RN 71077-30-0Unique identifier; structural alerts suggest ether auto-oxidation risks.
IUPAC Name 8-butoxy-2,6-dimethyloct-2-eneThe presence of the 2,6-octene double bond is a primary site for CYP450 epoxidation.
Molecular Weight 212.38 g/mol Low MW facilitates rapid dermal penetration and systemic absorption.
Boiling Point 273.1 °CLow volatility at room temperature; inhalation hazard is minimal unless aerosolized.
Density 0.817 g/cm³Highly lipophilic; indicates a strong potential for bioaccumulation in adipose tissue.

Mechanistic Toxicology and Metabolic Pathways

As a Senior Application Scientist, it is critical to look beyond the static structure and predict the dynamic biotransformation of the molecule in vivo. Aliphatic terpene ethers like CAS 71077-30-0 undergo specific Phase I metabolic reactions driven by hepatic Cytochrome P450 (CYP450) enzymes.

The Causality of Toxicity: The parent molecule is relatively inert, but its metabolites can be reactive. The two primary biotransformation pathways are:

  • Epoxidation: The electron-rich 2,6-octene double bond is readily oxidized by CYP450 to form an epoxide intermediate. Epoxides are electrophilic structural alerts capable of forming DNA adducts. However, in a healthy mammalian system, this intermediate is rapidly hydrolyzed by Epoxide Hydrolase (EH) into a water-soluble, non-toxic diol for renal excretion.

  • O-Dealkylation: The butyl ether linkage is subject to CYP-mediated cleavage, yielding citronellol and butanol. Butanol acts as a localized irritant and mild CNS depressant, which accounts for the skin/eye irritation hazards noted in standard safety documentation.

Metabolism Parent CAS 71077-30-0 (Citronellyl Butyl Ether) CYP_Epox CYP450 Epoxidation (2,6-octene double bond) Parent->CYP_Epox Primary Pathway CYP_Dealk CYP450 O-Dealkylation (Ether Cleavage) Parent->CYP_Dealk Secondary Pathway Epoxide Reactive Epoxide Intermediate CYP_Epox->Epoxide EH Epoxide Hydrolase (Hydrolysis) Epoxide->EH Detoxification Diol Diol Metabolite (Renal Excretion) EH->Diol Alcohols Citronellol + Butanol (Phase II Conjugation) CYP_Dealk->Alcohols

Figure 1: Predicted Phase I and Phase II biotransformation pathways for CAS 71077-30-0.

Safety Data Sheet (SDS) Core Directives

According to the authoritative11, handling this compound requires strict adherence to standardized industrial hygiene protocols. Ethers inherently pose a risk of auto-oxidation upon prolonged exposure to oxygen, leading to the formation of explosive and highly sensitizing peroxides.

Table 2: Core SDS Directives & Scientific Rationale
Hazard CategoryDirective / MitigationScientific Rationale
First-Aid (Dermal) Wash with soap and plenty of water; remove contaminated clothing immediately.The high lipophilicity of the compound requires a surfactant (soap) to disrupt the lipid-chemical interaction on the stratum corneum.
First-Aid (Ocular) Rinse with pure water for ≥15 minutes.Ether linkages can cause moderate to severe lipid bilayer disruption in the cornea.
PPE (Skin/Hands) Impervious gloves (EN 374 compliant).Prevents haptenation of skin proteins, mitigating the risk of Allergic Contact Dermatitis (ACD).
PPE (Eyes) Tightly fitting safety goggles (EN 166).Protects against aerosolized droplets during high-shear mixing or agitation.
Storage Store in a cool, dark, dry place (2-8 °C recommended).Prevents UV/thermal-catalyzed auto-oxidation and the formation of hazardous peroxides.

Experimental Protocols for Toxicological Validation

When empirical data is absent, regulatory compliance requires the generation of de novo data using self-validating in vitro systems. The following protocols are engineered to assess the two most critical endpoints for a terpene ether: Skin Sensitization and Mutagenicity.

Protocol 1: Skin Sensitization via DPRA (OECD 442C)

Causality: Fragrance molecules frequently cause sensitization by acting as electrophilic haptens that covalently bind to endogenous skin proteins—the Molecular Initiating Event (MIE) in the Adverse Outcome Pathway (AOP) for skin sensitization. The Direct Peptide Reactivity Assay (DPRA) quantifies this reactivity 2.

Step-by-Step Methodology:

  • Peptide Preparation: Synthesize and dissolve heptapeptides containing Cysteine (Ac-RFAACAA-COOH) and Lysine (Ac-RFAAKAA-COOH) in appropriate phosphate buffers.

  • Test Article Incubation: Incubate CAS 71077-30-0 with the peptides at specific molar ratios (1:10 for Cysteine, 1:50 for Lysine) for exactly 24 hours at 25°C in the dark.

  • HPLC-UV Analysis: Quantify the depletion of unbound peptides using High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm.

  • Self-Validation System: Include a positive control (e.g., Cinnamaldehyde) to verify assay sensitivity, and a vehicle control to establish the 0% depletion baseline.

Table 3: DPRA Reactivity Classification (OECD TG 442C) [5]
Mean Peptide Depletion (%)Reactivity ClassDPRA Prediction
0.00 ≤ x ≤ 6.38No or minimalNegative (Non-sensitizer)
6.38 < x ≤ 22.62LowPositive (Sensitizer)
22.62 < x ≤ 42.47ModeratePositive (Sensitizer)
42.47 < x ≤ 100.00HighPositive (Sensitizer)
Protocol 2: Mutagenicity via Ames Test (OECD 471)

Causality: To ensure that the CYP450-generated epoxide metabolites (detailed in Section 2) do not intercalate or react with DNA, the Bacterial Reverse Mutation Test (Ames Test) must be conducted with and without S9 metabolic activation .

Step-by-Step Methodology:

  • Strain Preparation: Culture amino-acid requiring strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA 3.

  • Metabolic Activation: Prepare a 30% mammalian liver S9 fraction (induced by Aroclor 1254 or Phenobarbital) to simulate hepatic Phase I metabolism.

  • Plate Incorporation: Mix the bacterial suspension, CAS 71077-30-0 (across 5 concentration gradients up to 5000 µ g/plate ), and S9 mix (or buffer for the -S9 arm) into top agar. Pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate at 37°C for 48-72 hours. Count the number of revertant colonies.

  • Self-Validation System: A mutagenic response is only validated if the number of revertants is ≥2 to 3 times higher than the solvent control, demonstrating a reproducible dose-response curve .

ToxWorkflow Start CAS 71077-30-0 Toxicological Evaluation DPRA OECD 442C (DPRA) Skin Sensitization Start->DPRA Ames OECD 471 (Ames) Mutagenicity (+/- S9) Start->Ames Hapten Haptenation Check (Peptide Depletion) DPRA->Hapten Mutagen DNA Reactivity (Reverse Mutation) Ames->Mutagen Risk Risk Assessment & Regulatory Filing Hapten->Risk Mutagen->Risk

Figure 2: Self-validating in vitro toxicological screening workflow for regulatory compliance.

References

  • 8-Butoxy-2,6-dimethyl-2-octene SDS, 71077-30-0 Safety Data Sheets, ECHEMI. 1

  • Direct Peptide Reactivity Assay (DPRA, OECD 442C), IIVS.org. 2

  • Ames Mutagenicity Testing (OECD 471), CPT Labs.

  • OECD 471 Ames Test (GLP) | Fast, Reliable Genotoxicity Data, Gentronix. 3

  • Direct Peptide Reactivity Assay (DPRA) | Cyprotex ADME-Tox Solutions, Evotec. 4

Sources

Foundational

Comprehensive Analytical Profiling of 8-Butoxy-2,6-dimethyloct-2-ene: Molecular Weight, Exact Mass, and Structural Characterization

Executive Summary In the realm of synthetic organic chemistry and natural product profiling, the precise characterization of aliphatic ethers is critical for downstream applications ranging from fragrance development to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of synthetic organic chemistry and natural product profiling, the precise characterization of aliphatic ethers is critical for downstream applications ranging from fragrance development to pharmaceutical intermediates. 8-Butoxy-2,6-dimethyloct-2-ene (CAS: 71077-30-0) is a highly volatile, terpenoid-derived dialkyl ether. Because aliphatic ethers often lack strong UV chromophores and exhibit high volatility, their characterization relies heavily on advanced mass spectrometry and rational synthetic design.

This technical whitepaper provides an authoritative guide to the molecular weight, exact mass, and analytical workflows required to synthesize and validate 8-Butoxy-2,6-dimethyloct-2-ene. By outlining the causality behind specific synthetic pathways and analytical choices, this guide ensures that researchers can implement these self-validating protocols with high reproducibility.

Chemical Identity and Fundamental Properties

Understanding the distinction between molecular weight (average mass based on isotopic abundance) and exact mass (monoisotopic mass) is the foundational step in high-resolution mass spectrometry (HRMS) [1]. For 8-Butoxy-2,6-dimethyloct-2-ene, the exact mass is derived from its most abundant isotopes ( 12 C, 1 H, 16 O).

Quantitative Data Summary
PropertyValueCausality / Significance
Chemical Name 8-Butoxy-2,6-dimethyloct-2-eneIUPAC nomenclature defining the terpenoid backbone and ether linkage.
CAS Registry Number 71077-30-0Unique identifier for regulatory and inventory tracking [2].
Molecular Formula C 14​ H 28​ ODetermines the degree of unsaturation (1 double bond).
Molecular Weight 212.37 g/mol Used for stoichiometric calculations in bulk synthesis.
Exact Mass (Monoisotopic) 212.2140 DaCritical for HRMS identification; distinguishes from isobaric interferences.
Structural Class Dialkyl EtherDictates the choice of GC over LC due to high volatility and lack of UV absorbance.

Mechanistic Synthesis and Structural Causality

The synthesis of highly specific aliphatic ethers historically suffered from poor yields due to the sluggish reactivity of standard dialkyl peroxides with carbanions. However, modern methodologies have solved this through the strategic use of directing groups.

As detailed in the landmark methodology by Dussault et al., [3], 8-Butoxy-2,6-dimethyloct-2-ene (designated as compound 17a ) is synthesized by reacting a tetrahydropyranyl (THP) monoperoxyacetal with n-butyllithium (n-BuLi).

The Causality of the Reagent Choice: Standard peroxides yield complex mixtures when exposed to strong carbanions. By employing a THP monoperoxyacetal, the THP oxygen acts as a chelation site for the lithium cation. This chelation stabilizes the transition state and rigidly directs the nucleophilic attack of the butyl carbanion exclusively toward the less sterically hindered oxygen atom of the peroxide bond. The result is a highly regioselective alkoxide transfer, yielding the target ether in an 81% yield while suppressing unwanted Kornblum fragmentation.

SynthesisPathway R1 THP Monoperoxyacetal (8b) (Precursor) INT Lithiated Intermediate (Chelation-Stabilized) R1->INT + n-BuLi (0 °C) R2 n-Butyllithium (n-BuLi) (Carbanion Source) R2->INT PROD 8-Butoxy-2,6-dimethyloct-2-ene (Target Ether 17a) INT->PROD Alkoxide Transfer BYPROD Lithium THP Alkoxide (Byproduct) INT->BYPROD Elimination

Fig 1: Synthetic pathway of 8-Butoxy-2,6-dimethyloct-2-ene via carbanion and monoperoxyacetal.

Protocol 1: Self-Validating Synthesis Workflow
  • System Preparation: Flame-dry a Schlenk flask under argon. Add 128 mg (0.5 mmol) of THP monoperoxyacetal 8b and dissolve in 5 mL of anhydrous hexane.

  • Temperature Control: Cool the reaction vessel to exactly 0 °C using an ice-water bath. Causality: Reactions at -78 °C are too sluggish, while room temperature promotes non-selective degradation.

  • Nucleophilic Addition: Dropwise, add 0.34 mL of n-BuLi (1.6 M in hexane, 0.55 mmol).

  • Validation Check (In-Process): Extract a 10 µL aliquot, quench in water, and analyze via GC-FID. The reaction is deemed complete when the precursor peak (retention time pre-established) is <1% of the total area.

  • Quenching & Isolation: Quench with saturated aqueous NH 4​ Cl. Extract with hexane (3 × 10 mL). Dry over anhydrous Na 2​ SO 4​ .

  • Purification: Concentrate via rotary evaporation (bath temperature strictly ≤ 20 °C due to ether volatility). Purify via silica gel chromatography to yield the colorless oil.

Mass Spectrometry & Exact Mass Determination

Aliphatic ethers like 8-Butoxy-2,6-dimethyloct-2-ene undergo rapid α -cleavage and inductive cleavage during Electron Ionization (EI), often resulting in a vanishingly small molecular ion ( M+∙ ) peak. Therefore, relying solely on nominal mass (m/z 212) is analytically dangerous, as it cannot differentiate the target from isobaric contaminants (e.g., C 13​ H 24​ O 2​ , exact mass 212.1776).

By utilizing a High-Resolution Time-of-Flight (HR-TOF) or Orbitrap mass analyzer, we measure the exact mass of 212.2140 Da . The mass defect (the deviation from the nominal mass of 212) provides a unique isotopic fingerprint that confirms the C 14​ H 28​ O formula with sub-5 ppm accuracy.

AnalyticalWorkflow A Sample Prep (Dilution + Int. Std) B Gas Chromatography (Capillary Separation) A->B Injection C Electron Ionization (EI) (70 eV) B->C Elution D High-Resolution MS (Q-TOF Analyzer) C->D Ion Transfer E Data Processing (Exact Mass: 212.2140 Da) D->E Mass Spectra

Fig 2: High-Resolution GC-MS workflow for exact mass determination of the target ether.

Protocol 2: HR-GC-MS Analytical Workflow

To ensure trustworthiness, this protocol incorporates a strict System Suitability Test (SST) to validate mass accuracy prior to sample analysis.

  • System Suitability Test (SST):

    • Inject a calibration standard of Perfluorotributylamine (PFTBA).

    • Validation Gate: The system is only cleared for use if the m/z 219.9856 and 501.9711 ions are detected within a < 5 ppm mass error.

  • Sample Preparation: Dilute the purified 8-Butoxy-2,6-dimethyloct-2-ene to 100 µg/mL in GC-grade hexane. Add exactly 10 µg/mL of tetradecane as an internal standard (IS) to normalize retention times.

  • Chromatographic Separation:

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

    • Gradient: Hold at 50 °C for 2 min, ramp at 10 °C/min to 250 °C. Causality: The slow ramp ensures baseline resolution between the target ether and any unreacted THP derivatives.

  • Ionization & Detection:

    • Operate the EI source at 70 eV.

    • If the M+∙ peak at 212.2140 is entirely absent due to extreme fragmentation, switch the source to Positive Chemical Ionization (PCI) using methane gas to observe the [M+H]+ pseudo-molecular ion at 213.2218 Da .

  • Data Processing: Extract the exact mass chromatogram with a narrow mass window (± 0.005 Da) to filter out background chemical noise, ensuring absolute confirmation of the target compound.

References

  • Akhila, A. (Ed.). Essential Oil-Bearing Grasses: The genus Cymbopogon. CRC Press.[Link]

  • NextSDS. 8-butoxy-2,6-dimethyloct-2-ene — Chemical Substance Information. NextSDS Database. [Link]

  • Dussault, P. H., et al. Synthesis of Ethers via Reaction of Carbanions and Monoperoxyacetals. The Journal of Organic Chemistry (ACS Publications), 2015, 80(24), 12100−12114.[Link]

Exploratory

An In-depth Technical Guide to the Vapor Pressure and Boiling Point of 8-Butoxy-2,6-dimethyloct-2-ene

Abstract Introduction: Understanding the Physicochemical Landscape 8-Butoxy-2,6-dimethyloct-2-ene is an organic molecule whose utility in various applications, from industrial processes to potential roles in drug formula...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: Understanding the Physicochemical Landscape

8-Butoxy-2,6-dimethyloct-2-ene is an organic molecule whose utility in various applications, from industrial processes to potential roles in drug formulation, necessitates a thorough understanding of its physical properties. Among the most critical of these are its vapor pressure and boiling point. These parameters are not merely data points; they are fundamental indicators of a substance's volatility, intermolecular forces, and phase behavior. For drug development professionals, knowledge of these properties is paramount for processes such as purification, solvent selection, formulation, and ensuring stability during storage and administration.

This guide will provide a detailed exploration of the factors influencing the vapor pressure and boiling point of 8-Butoxy-2,6-dimethyloct-2-ene, grounded in the principles of physical chemistry. We will begin by examining the molecule's structural attributes and their direct impact on its physical behavior. Subsequently, we will transition to the practical aspects of determining these properties, offering a robust framework for both experimental measurement and theoretical estimation.

The Influence of Molecular Structure on Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For 8-Butoxy-2,6-dimethyloct-2-ene, a boiling point of 273.1 °C at 760 mmHg has been reported. This relatively high boiling point can be rationalized by examining its molecular structure and the resulting intermolecular forces.

The Role of the Ether Functional Group

The presence of an ether linkage (C-O-C) introduces polarity to the molecule due to the difference in electronegativity between carbon and oxygen. This results in weak dipole-dipole interactions between adjacent molecules. However, unlike alcohols, ethers lack a hydrogen atom bonded to the oxygen, and therefore cannot engage in hydrogen bonding with themselves.[1][2][3] This absence of strong intermolecular hydrogen bonds means that ethers generally have lower boiling points than alcohols of comparable molecular weight.[4][5][6] The boiling point of an ether is often comparable to that of an alkane with a similar molecular mass, as the dominant intermolecular forces in both are the relatively weak van der Waals dispersion forces.[1][4]

The Impact of the Long and Branched Alkyl Chain

The overall size of the 8-Butoxy-2,6-dimethyloct-2-ene molecule, with a total of 14 carbon atoms, contributes significantly to its boiling point. The strength of van der Waals dispersion forces increases with the surface area of the molecule. The long octene chain provides a substantial surface area for these intermolecular attractions.

However, the presence of methyl branches at the 2 and 6 positions introduces a counteracting effect. Branching in an alkyl chain tends to make the molecule more compact, reducing the effective surface area available for intermolecular contact.[7][8][9][10][11] This generally leads to a decrease in the strength of van der Waals forces and, consequently, a lower boiling point compared to a straight-chain isomer.[7][8][9] The observed boiling point of 273.1 °C is therefore a net result of the large molecular size and the opposing effect of alkyl branching.

Structural Feature Effect on Intermolecular Forces Impact on Boiling Point
Ether Group Introduces weak dipole-dipole interactions.Slight increase compared to a non-polar equivalent.
Long Carbon Chain Increases surface area, leading to stronger van der Waals forces.Significant increase.
Alkyl Branching Decreases surface area, weakening van der Waals forces.Decrease compared to a linear isomer.

Theoretical Framework for Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. It is a direct measure of a liquid's volatility. The relationship between vapor pressure and temperature is non-linear and can be described by fundamental thermodynamic equations.

The Clausius-Clapeyron Equation

The Clausius-Clapeyron relation provides a fundamental connection between the vapor pressure of a substance and its temperature, particularly during a phase transition.[12][13] It allows for the estimation of vapor pressure at one temperature if the vapor pressure at another temperature and the enthalpy of vaporization are known.[14][15] The integrated form of the equation is often used:

ln(P₂/P₁) = - (ΔHvap/R) * (1/T₂ - 1/T₁)

Where:

  • P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂ respectively.

  • ΔHvap is the enthalpy of vaporization.

  • R is the ideal gas constant.

While powerful, the accuracy of the Clausius-Clapeyron equation can be limited by the assumption that the enthalpy of vaporization is constant over the temperature range, which is not always the case.[16]

The Antoine Equation

The Antoine equation is a semi-empirical correlation that describes the relationship between vapor pressure and temperature with greater accuracy over a wider range of temperatures compared to the simplified Clausius-Clapeyron equation.[17][18][19] It introduces a third constant to better fit experimental data:

log₁₀(P) = A - (B / (C + T))

Where:

  • P is the vapor pressure.

  • T is the temperature.

  • A, B, and C are empirically determined constants specific to the substance.

The Antoine constants for 8-Butoxy-2,6-dimethyloct-2-ene are not currently available in the literature and would need to be determined experimentally.

Experimental Determination of Vapor Pressure

Given the lack of available data, experimental measurement is the most reliable method for determining the vapor pressure of 8-Butoxy-2,6-dimethyloct-2-ene. Several well-established techniques can be employed.

Isoteniscope Method

The isoteniscope method is a static technique for measuring vapor pressure as a function of temperature.[20][21] It is particularly useful for determining the vapor pressure of a sample, including its most volatile components.[21] The apparatus consists of a sample bulb connected to a U-tube manometer, all enclosed in a temperature-controlled bath.[22]

Experimental Protocol: Isoteniscope Method

  • Sample Preparation: A small amount of purified 8-Butoxy-2,6-dimethyloct-2-ene is placed in the isoteniscope bulb.

  • Degassing: The sample is thoroughly degassed to remove any dissolved air, which would interfere with the vapor pressure measurement.

  • Temperature Equilibration: The isoteniscope is immersed in a constant temperature bath until thermal equilibrium is reached.

  • Pressure Measurement: The pressure of the vapor in equilibrium with the liquid is measured using the attached manometer.

  • Data Collection: The procedure is repeated at various temperatures to obtain a set of vapor pressure-temperature data points.

G cluster_setup Setup cluster_measurement Measurement Cycle cluster_analysis Data Analysis Sample Sample Introduction Degas Degassing Sample->Degas Purified Sample Equilibrate Temperature Equilibration Degas->Equilibrate Degassed Sample Measure Pressure Measurement Equilibrate->Measure Thermal Equilibrium Record Record Data (P, T) Measure->Record Record->Equilibrate Change Temperature Plot Plot ln(P) vs 1/T Record->Plot Multiple Data Points Calculate Calculate ΔHvap Plot->Calculate From Slope

Caption: Workflow for vapor pressure determination using the isoteniscope method.

Ebulliometry (Boiling Point Method)

Ebulliometry involves measuring the boiling point of a liquid at various controlled pressures.[23][24][25] This dynamic method is highly accurate for determining the vapor pressure of pure liquids.[23][24][25][26] A specialized apparatus, such as the Swietoslawski ebulliometer, is often used to ensure that the measured temperature is that of the true liquid-vapor equilibrium, free from superheating effects.[26]

Experimental Protocol: Ebulliometry

  • Apparatus Setup: The ebulliometer is charged with the sample of 8-Butoxy-2,6-dimethyloct-2-ene.

  • Pressure Control: The system is connected to a pressure control system (manostat) to maintain a constant, known pressure.

  • Heating: The sample is heated to its boiling point under the controlled pressure.

  • Temperature Measurement: The equilibrium temperature of the boiling liquid and vapor is precisely measured.

  • Data Collection: The pressure is varied, and the corresponding boiling points are recorded to generate a vapor pressure curve.

G cluster_prep Preparation cluster_cycle Measurement at Set Pressure cluster_data Data Processing Charge Charge Ebulliometer SetP Set Pressure (P) Charge->SetP Heat Heat to Boiling SetP->Heat MeasureT Measure Boiling Temp (T) Heat->MeasureT RecordData Record (P, T) MeasureT->RecordData RecordData->SetP Repeat at New Pressure VPCurve Generate Vapor Pressure Curve RecordData->VPCurve Sufficient Data Points

Caption: Experimental workflow for ebulliometric determination of vapor pressure.

Data Analysis and Modeling

Once a series of vapor pressure and temperature data points have been collected, they can be used to develop a predictive model for the behavior of 8-Butoxy-2,6-dimethyloct-2-ene.

  • Graphical Analysis: A plot of ln(P) versus 1/T should yield a straight line, from which the enthalpy of vaporization (ΔHvap) can be determined from the slope (-ΔHvap/R).

  • Regression Analysis: The experimental data can be fitted to the Antoine equation using non-linear regression to determine the Antoine constants (A, B, and C). These constants can then be used to accurately predict the vapor pressure at any temperature within the experimental range.

Conclusion

While direct experimental data for the vapor pressure of 8-Butoxy-2,6-dimethyloct-2-ene is currently lacking in public scientific literature, this guide provides a robust framework for its determination and understanding. The known boiling point of 273.1 °C is consistent with its molecular structure, reflecting a balance between the significant van der Waals forces from its long carbon chain and the mitigating effect of alkyl branching. The methodologies for experimental determination via isoteniscope and ebulliometry, coupled with theoretical modeling using the Clausius-Clapeyron and Antoine equations, offer a clear pathway for researchers to obtain this critical physicochemical data. A thorough understanding and application of these principles are essential for the successful application of 8-Butoxy-2,6-dimethyloct-2-ene in research and development.

References

  • Wikipedia. (n.d.). Clausius–Clapeyron relation. Retrieved from [Link]

  • amixon GmbH. (n.d.). Isoteniscope method. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Physical Properties of Ethers and Epoxides. Retrieved from [Link]

  • askIITians. (2025, September 4). What effect does branching of an alkane chain have on its boiling point?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, November 15). Why do branched chain compounds have lower boiling points than the corresponding straight chain isomers?. Retrieved from [Link]

  • Chemical Tweak. (2025, June 22). Antoine Equation Calculator (Online & Free). Retrieved from [Link]

  • CK-12 Foundation. (2026, January 6). Physical and Chemical Properties of Ethers. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Clausius-Clapeyron relation – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Vapor Pressure Methods. Retrieved from [Link]

  • SPL. (2024, April 5). ASTM D2879 (Vapor Pressure by Isoteniscope). Retrieved from [Link]

  • Zahraa Abdulelah. (n.d.). Vapor pressure The Clausius Clapeyron Equation. Retrieved from [Link]

  • Purdue University. (n.d.). Vapor Pressure. Retrieved from [Link]

  • Wikipedia. (n.d.). Antoine equation. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 21). Clausius-Clapeyron Equation. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, March 10). 3.5: Properties of Alkanes. Retrieved from [Link]

  • VŠChT. (2008, March 28). Vapor Pressure of Organic Compounds. Measurement and Correlation. Retrieved from [Link]

  • NEXTREAT Laboratories. (n.d.). Vapor pressure determination, isoteniscope method. Retrieved from [Link]

  • ResearchGate. (n.d.). Clausius-Clapeyron equation and saturation vapour pressure: simple theory reconciled with practice. Retrieved from [Link]

  • Master Chemistry. (2021, October 10). Measurement Of Vapor Pressure. Retrieved from [Link]

  • Quora. (2018, January 25). Why does branched chain molecules have high boiling point than straight chain molecules?. Retrieved from [Link]

  • Journal of Physical and Chemical Reference Data. (2009, October 15). The Vapor Pressure of Environmentally Significant Organic Chemicals: A Review of Methods and Data at Ambient Temperature. Retrieved from [Link]

  • Allen. (n.d.). Boiling Points of Functional Groups: Trends & Forces. Retrieved from [Link]

  • Journal of Chemical Education. (2024, May 8). Design of a Simple Isoteniscope for Use in a Student Laboratory for Measurements of Vapor Pressure of Liquids. Retrieved from [Link]

  • Master Organic Chemistry. (2025, August 27). Branching, and Its Affect On Melting and Boiling Points. Retrieved from [Link]

  • ASTM International. (2024, March 1). E1719 - 17 Standard Test Method for Vapor Pressure of Liquids by Ebulliometry. Retrieved from [Link]

  • Laboratory for Thermophysical Properties. (n.d.). Vapor Pressures. Retrieved from [Link]

  • ASTM International. (2012, July 15). Standard Test Method for Vapor Pressure of Liquids by Ebulliometry. Retrieved from [Link]

  • ASTM International. (2017, August 16). E1719 Standard Test Method for Vapor Pressure of Liquids by Ebulliometry. Retrieved from [Link]

  • YouTube. (2014, September 5). CHE402 vapor pressure lab. Retrieved from [Link]

  • Scribd. (n.d.). Antoine Equation Vapor Pressure Calculation. Retrieved from [Link]

  • consilab. (n.d.). Determination of the vapor pressure of liquid and solid test substances using the static measurement method (OECD 104). Retrieved from [Link]

  • ACS Publications. (n.d.). Correlations between chemical structure and normal boiling points of acyclic ethers, peroxides, acetals, and their sulfur analogs. Retrieved from [Link]

  • Surface Measurement Systems. (2021, May 13). Webinar: Experimental Methods for Measuring Vapor Pressures of Chemical Substances. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether. Retrieved from [Link]

  • Britannica. (2026, March 13). Ether | Chemical Structure & Properties. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Vapor Pressure Data Analysis and Statistics. Retrieved from [Link]

  • PMC. (2024, March 4). Comparing Antoine parameter sources for accurate vapor pressure prediction across a range of temperatures. Retrieved from [Link]

  • Surface Measurement Systems. (n.d.). Vapor Pressure Measurements Knudsen Effusion Method. Retrieved from [Link]

  • Calnesis Laboratory. (n.d.). Vapor pressure measurement. Retrieved from [Link]

  • Wikipedia. (n.d.). Ebulliometer. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch16: Ethers. Retrieved from [Link]

  • Zeal Instruments. (2024, April 30). Vapor Pressure Testing: A Comprehensive Guide. Retrieved from [Link]

  • WUR eDepot. (n.d.). Methods for estimating the vapour pressure of organic chemicals. Retrieved from [Link]

  • ACS Publications. (2007, November 27). Bubble-Point Vapor Pressure Measurement for System JP-10 and Tributylamine by an Inclined Ebulliometer. Retrieved from [Link]

  • ChemTalk. (2022, July 28). Ether Functional Group. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). A dynamic method for determining the vapor pressure of carbon dioxide at 0 °C. Retrieved from [Link]

  • Medium. (2020, March 4). The boiling point of alcohol and ether. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021, September 15). CHAPTER 15: Experimental Determination of Vapor Pressures. Retrieved from [Link]

Sources

Foundational

Odor profile and olfactory properties of citronellyl butyl ether

Odor Profile and Olfactory Properties of Citronellyl Butyl Ether: A Technical Guide Introduction Citronellyl butyl ether (CAS: 71077-30-0), chemically identified as 8-butoxy-2,6-dimethyl-2-octene, is a specialized acycli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Odor Profile and Olfactory Properties of Citronellyl Butyl Ether: A Technical Guide

Introduction

Citronellyl butyl ether (CAS: 71077-30-0), chemically identified as 8-butoxy-2,6-dimethyl-2-octene, is a specialized acyclic monoterpenoid ether utilized in advanced fragrance formulation and functional product development[1][2]. While esters like citronellyl acetate are ubiquitous in perfumery for their fresh, citrus-floral notes, they are highly susceptible to hydrolysis in aggressive, high-pH environments (e.g., soaps, bleaches, and depilatories). Citronellyl butyl ether (CBE) solves this chemical instability. The robust ether linkage provides exceptional resistance to alkaline and oxidative degradation, allowing the retention of its desirable rosy-floral olfactory profile in chemically challenging matrices.

Olfactory Profile and Structure-Odor Relationship (SOR)

The parent compound, β -citronellol, is renowned for its fresh, clean, rosy-leafy, and petal-like odor, with a remarkably low odor threshold of approximately 10 ng/L in air[3]. The olfactory properties of its ether derivatives are heavily influenced by the length and bulk of the alkyl substituent, as well as the stereochemistry of the chiral center at C-3[4].

  • Chirality : The (S)-enantiomer of citronellol derivatives generally exhibits a superior, finer, and more natural floral note, whereas the (R)-isomer can present oily or slightly irritating top notes[3].

  • Alkyl Chain Extension : Lighter ethers, such as citronellyl ethyl ether, possess a powerful, clean, sweet rosy odor with a fresh topnote[4][5]. By extending the ether moiety to a butyl group, CBE experiences a significant increase in molecular weight (212.38 g/mol ) and hydrophobicity[1]. This structural modification lowers its vapor pressure, shifting its volatility profile from a volatile top note to a substantive heart/base note modifier. The resulting odor profile of CBE is characterized by a tenacious, soft rosy-floral aroma with subtle woody and green undertones, providing long-lasting floralcy in formulations[6].

Olfactory Signal Transduction

Upon inhalation, CBE partitions into the olfactory mucus and binds to specific G-protein coupled olfactory receptors (ORs) on the cilia of olfactory sensory neurons. The binding affinity is dictated by the molecule's hydrophobic butyl tail and the hydrogen-bond accepting ether oxygen.

OlfactoryPathway Odorant Citronellyl Butyl Ether (Ligand) OR Olfactory Receptor (GPCR) Odorant->OR Binds Golf G-protein (G_olf) Activation OR->Golf Activates AC3 Adenylate Cyclase III (AC3) Golf->AC3 Stimulates cAMP cAMP Generation AC3->cAMP Catalyzes ATP CNG CNG Channel Opening (Ca2+/Na+ Influx) cAMP->CNG Binds Depol Membrane Depolarization CNG->Depol Ion Influx Signal Action Potential to Olfactory Bulb Depol->Signal Triggers

Olfactory signal transduction pathway triggered by Citronellyl Butyl Ether binding.

Quantitative Data: Comparative Odor Profiles

To contextualize CBE within the broader family of acyclic terpenoids, the following table summarizes the physicochemical and olfactory shifts associated with functional group modifications.

CompoundCAS NumberMolecular WeightOdor DescriptionTenacity / Note
β -Citronellol 106-22-9156.27 g/mol Fresh, clean, rosy-leafy, floral[3]Top to Heart
Citronellyl Acetate 150-84-5198.30 g/mol Fresh lime citrus, camphoraceous/rosy[5]Top
Citronellyl Ethyl Ether 50816-18-7184.32 g/mol Clean sweet rosy, powerful fresh topnote[5]Top to Heart
Citronellyl Butyl Ether 71077-30-0212.38 g/mol Tenacious, soft rosy-floral, woody/green[1][2]Heart to Base

Experimental Methodologies

Protocol 1: Synthesis of Citronellyl Butyl Ether via Williamson Ether Synthesis Rationale: The Williamson ether synthesis is utilized to form the robust C-O-C ether linkage. Using a strong base (NaH) ensures complete deprotonation of the sterically hindered secondary-like alcohol, driving the nucleophilic substitution ( SN​2 ) with 1-bromobutane to completion.

  • Preparation : In a flame-dried, argon-purged round-bottom flask, suspend 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous Tetrahydrofuran (THF). Causality: THF is chosen as a polar aprotic solvent to solvate the sodium cation, enhancing the nucleophilicity of the resulting alkoxide.

  • Deprotonation : Cool the suspension to 0°C. Add 1.0 equivalent of β -citronellol dropwise over 30 minutes. Stir for 1 hour at room temperature until hydrogen gas evolution ceases. Causality: Controlled addition prevents exothermic runaway and ensures quantitative alkoxide formation.

  • Alkylation : Add 1.5 equivalents of 1-bromobutane dropwise. Introduce 0.1 equivalents of Tetrabutylammonium Iodide (TBAI) as a catalyst. Causality: TBAI facilitates the reaction via the Finkelstein mechanism, converting the alkyl bromide to a more reactive alkyl iodide in situ.

  • Reflux & Quench : Reflux the mixture at 65°C for 12 hours. Cool to 0°C and carefully quench with saturated aqueous NH4​Cl to neutralize unreacted NaH.

  • Purification : Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify the crude product via silica gel flash chromatography (Hexanes:Ethyl Acetate 95:5) to isolate pure citronellyl butyl ether.

Protocol 2: Gas Chromatography-Olfactometry (GC-O) for Odor Threshold Determination Rationale: Instrumental detectors (like MS or FID) cannot quantify human odor perception. GC-O couples the separation power of GC with the human nose as a highly sensitive biological detector, utilizing Aroma Extract Dilution Analysis (AEDA) to determine the Flavor Dilution (FD) factor[3].

  • Sample Preparation : Prepare a stock solution of synthesized CBE in dichloromethane (1 mg/mL). Create a stepwise 1:3 dilution series (e.g., 30,31,32...3n ).

  • Chromatographic Separation : Inject 1 μ L of each dilution into a GC equipped with a non-polar capillary column (e.g., DB-5). Set the effluent to split 1:1 between an FID and a heated sniffing port. Causality: Heating the sniffing port prevents condensation of the high-boiling CBE before it reaches the assessor's nose.

  • Sensory Evaluation : Trained panelists sniff the effluent. The assessor records the start and end times of the perceived odor and describes the quality (e.g., "rosy", "woody").

  • Data Analysis : The highest dilution at which the odor is still perceived by the panelist dictates the FD factor. This value is mathematically converted to the absolute odor threshold in air (ng/L) using the known vapor pressure and injection volume.

Applications in Drug Development & Functional Fragrances

Beyond traditional perfumery, citronellyl ethers are gaining traction in dermatological and neurotropic applications.

  • Neurotropic & Analgesic Formulations : Complex perfume compositions containing citronellyl derivatives have been documented to exhibit neurotropic effects, reducing depressive and neurotic reactions while providing mild analgesic and anti-inflammatory benefits when applied topically[7]. The high lipophilicity of CBE enhances stratum corneum penetration, making it an excellent candidate for transdermal delivery systems where a pleasant olfactory experience is required to improve patient compliance.

  • Controlled Release Systems : CBE is frequently incorporated into advanced flavor and fragrance release systems, such as encapsulated matrices or active dispensing devices[6][8]. Its low volatility ensures a sustained, linear release kinetic, modifying the environmental odor over extended periods without the rapid "burst and fade" associated with lighter monoterpenes.

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 8-Butoxy-2,6-dimethyloct-2-ene

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For researchers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of a molecule's NMR spectral data is fundamental to confirming its identity, purity, and stereochemistry. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 8-Butoxy-2,6-dimethyloct-2-ene, a saturated ether with an alkene functionality. The predicted spectral data and their assignments are grounded in established principles of NMR spectroscopy and supported by data from analogous chemical structures.

Molecular Structure and Numbering

To facilitate a clear and unambiguous assignment of the NMR signals, the atoms of 8-Butoxy-2,6-dimethyloct-2-ene are systematically numbered as illustrated in the diagram below. This numbering convention will be used throughout this guide.

Caption: Numbering scheme for 8-Butoxy-2,6-dimethyloct-2-ene.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 8-Butoxy-2,6-dimethyloct-2-ene is predicted to exhibit a range of signals characteristic of its alkyl, alkene, and ether functionalities. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
H35.10 - 5.30Triplet (t)1HVinylic proton, deshielded by the double bond.
H83.35 - 3.45Triplet (t)2HMethylene protons adjacent to the ether oxygen, deshielded.
H1'3.30 - 3.40Triplet (t)2HMethylene protons of the butoxy group adjacent to the oxygen.
H4, H5, H71.10 - 1.60Multiplet (m)6HAliphatic methylene protons.
H2', H3'1.30 - 1.70Multiplet (m)4HMethylene protons of the butoxy group.
H1, C2-CH₃1.60 - 1.75Singlet (s)6HMethyl protons on the double bond.
H61.40 - 1.60Multiplet (m)1HMethine proton.
C6-CH₃0.85 - 0.95Doublet (d)3HMethyl protons adjacent to a methine.
H4'0.88 - 0.98Triplet (t)3HTerminal methyl protons of the butoxy group.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon(s) Predicted Chemical Shift (δ, ppm) Assignment Rationale
C2130 - 135Quaternary alkene carbon, downfield.
C3120 - 125Methine alkene carbon.[1]
C870 - 75Carbon adjacent to ether oxygen.[1]
C1'69 - 74Butoxy carbon adjacent to oxygen.
C4, C5, C725 - 40Aliphatic methylene carbons.
C635 - 40Aliphatic methine carbon.
C1, C2-CH₃15 - 25Methyl carbons on the double bond.
C6-CH₃18 - 23Methyl carbon.
C2', C3'18 - 32Butoxy methylene carbons.
C4'13 - 15Terminal methyl carbon of the butoxy group.

Experimental Protocols

Sample Preparation

  • Weigh approximately 10-20 mg of 8-Butoxy-2,6-dimethyloct-2-ene into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube. CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube and gently agitate until the sample is completely dissolved.

NMR Data Acquisition

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans for a sufficient signal-to-noise ratio.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to provide single lines for each carbon.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

In-depth Spectral Interpretation

¹H NMR Spectrum Analysis

The downfield region of the ¹H NMR spectrum is expected to be dominated by the vinylic proton (H3) around 5.10-5.30 ppm. Its multiplicity as a triplet arises from coupling to the adjacent methylene protons (H4). The protons on the carbons adjacent to the ether oxygen (H8 and H1') are also shifted downfield to the 3.30-3.45 ppm region due to the electron-withdrawing effect of the oxygen atom.[2][3] The overlapping multiplets in the aliphatic region (1.10-1.70 ppm) correspond to the various methylene and methine protons in the octene and butoxy chains. The two methyl groups on the double bond (C1 and C2-CH₃) are expected to be nearly equivalent and appear as a singlet around 1.60-1.75 ppm. The doublet for the C6-methyl group and the triplet for the terminal methyl of the butoxy group are characteristic signals in the upfield region.

¹³C NMR Spectrum Analysis

The two carbons of the double bond (C2 and C3) are the most downfield signals in the ¹³C NMR spectrum, appearing in the 120-135 ppm range.[1] The quaternary carbon (C2) will be at a slightly higher chemical shift than the methine carbon (C3). The carbons directly bonded to the ether oxygen (C8 and C1') are found in the 69-75 ppm region.[1] The remaining aliphatic carbons of the octene and butoxy chains will resonate in the upfield region of 13-40 ppm.

Logical Relationships in Spectral Data

The structural elucidation of 8-Butoxy-2,6-dimethyloct-2-ene is a process of logically connecting the different pieces of information from the NMR spectra. The following diagram illustrates the workflow for assigning the structure based on the predicted NMR data.

cluster_1H ¹H NMR Data cluster_13C ¹³C NMR Data cluster_structure Structural Fragments H_olefin δ 5.1-5.3 ppm (1H, t) olefin_frag >C=CH- H_olefin->olefin_frag H_ether δ 3.3-3.5 ppm (4H, m) ether_frag -CH₂-O-CH₂- H_ether->ether_frag H_alkyl δ 0.8-1.8 ppm (multiplets) alkyl_frag Alkyl Chains H_alkyl->alkyl_frag C_olefin δ 120-135 ppm C_olefin->olefin_frag C_ether δ 69-75 ppm C_ether->ether_frag C_alkyl δ 13-40 ppm C_alkyl->alkyl_frag Final_Structure 8-Butoxy-2,6-dimethyloct-2-ene olefin_frag->Final_Structure ether_frag->Final_Structure alkyl_frag->Final_Structure

Caption: Workflow for structure elucidation from NMR data.

Conclusion

This technical guide provides a comprehensive prediction and interpretation of the ¹H and ¹³C NMR spectral data for 8-Butoxy-2,6-dimethyloct-2-ene. By understanding the expected chemical shifts, multiplicities, and integration values, researchers can confidently verify the synthesis and purity of this compound. The provided methodologies for sample preparation and data acquisition represent standard practices that will yield high-quality spectra for accurate structural analysis.

References

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift.
  • Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers | Request PDF. (n.d.). Retrieved from [Link]

  • The 13C NMR Spectra of Alkyl Vinyl Ethers and Their Structures and Reactivities. (1970). Retrieved from [Link]

  • Tables For Organic Structure Analysis. (n.d.).
  • Dorman, D. E., Bauer, D., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. Carbon-13 chemical and carbon-13 proton couplings in some esters and ethers. The Journal of Organic Chemistry, 35(10), 3304-3309. [Link]

  • Kumar, R., et al. (2019). Dynamic Approach for the Estimation of Olefins in Cracked Fuel Range Products of Variable Nature and Composition by 1H NMR Spectroscopy. Energy & Fuels, 33(2), 869-877. [Link]

  • 1 H-NMR spectrum of 3 compound in chemical shift area of butoxy groups.... (n.d.). Retrieved from [Link]

  • USING NMR TO PREDICT THE PRODUCTION OF LIGHT OLEFINS. (n.d.).
  • NMR Chemical Shift Values Table. (2024, August 2). Chemistry Steps. [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. [Link]

Sources

Foundational

Thermodynamic stability of 8-Butoxy-2,6-dimethyloct-2-ene

An In-Depth Technical Guide to the Thermodynamic Stability of 8-Butoxy-2,6-dimethyloct-2-ene Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 8-Butoxy-2,6-dime...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 8-Butoxy-2,6-dimethyloct-2-ene

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 8-Butoxy-2,6-dimethyloct-2-ene, a molecule with potential applications in materials science and chemical synthesis. For researchers and drug development professionals, understanding the relative stability of a molecule's isomers is paramount for predicting reaction outcomes, ensuring long-term storage viability, and optimizing synthesis pathways. This document outlines an integrated approach, combining state-of-the-art computational chemistry techniques with robust experimental validation methods. We delve into the structural features governing stability, provide detailed, self-validating protocols for both theoretical and experimental determination, and explain the causal relationships behind methodological choices.

Introduction to 8-Butoxy-2,6-dimethyloct-2-ene and Thermodynamic Stability

8-Butoxy-2,6-dimethyloct-2-ene (CAS: 71077-30-0), also known as Citronellyl butyl ether, is an organic molecule featuring a trisubstituted alkene and an ether functional group.[1][2] Its structure presents several points of interest for stability analysis, primarily the geometric isomerism at the C2-C3 double bond and a chiral center at C6.

Thermodynamic stability refers to the relative potential energy of a system. A more stable compound exists in a lower energy state.[3][4] In the context of 8-Butoxy-2,6-dimethyloct-2-ene, this primarily relates to the energy difference between its E (trans) and Z (cis) geometric isomers. A thorough understanding of this energy landscape is critical, as the less stable isomer may be more prone to degradation or undesired rearrangement, impacting product purity and efficacy.

This guide will systematically explore the factors influencing the stability of these isomers and present the methodologies to quantify these differences.

Key Structural Features Governing Stability

The thermodynamic stability of 8-Butoxy-2,6-dimethyloct-2-ene is primarily dictated by two structural features:

  • Alkene Substitution: The C2=C3 double bond is trisubstituted. It is a well-established principle that alkene stability increases with the number of alkyl substituents on the sp2-hybridized carbons.[5][6][7] This is attributed to hyperconjugation, where the interaction between the C-H σ-bonds of the alkyl groups and the π-system of the double bond delocalizes electron density, lowering the molecule's overall energy.[8]

  • Geometric Isomerism (E/Z): The arrangement of substituents around the double bond leads to E and Z isomers. The Z isomer places the larger alkyl groups on the same side of the double bond, resulting in steric strain (van der Waals repulsion).[7][8] In contrast, the E isomer places them on opposite sides, minimizing this unfavorable interaction. Consequently, the E isomer is predicted to be the more thermodynamically stable of the two.

Below is a diagram illustrating the E and Z isomers of the molecule.

Caption: E (trans) and Z (cis) isomers of 8-Butoxy-2,6-dimethyloct-2-ene.

Part I: Theoretical & Computational Assessment of Stability

Computational chemistry offers a powerful, predictive approach to assess the relative stabilities of isomers before committing to extensive laboratory work. Quantum mechanical methods, such as Density Functional Theory (DFT), can calculate the electronic structure and thermodynamic properties of molecules with high accuracy.[9][10]

The core principle is to compute the standard enthalpy of formation (ΔH°f) for each isomer. The isomer with the lower (more negative) ΔH°f is the more stable.[11]

Workflow for Computational Analysis

The following workflow provides a robust method for determining the relative stability of the E and Z isomers.

G start Define E and Z Isomer Structures geom_opt Step 1: Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->geom_opt freq_calc Step 2: Frequency Calculation geom_opt->freq_calc Finds lowest energy conformation verify Verify True Minimum (No imaginary frequencies) freq_calc->verify Provides thermal corrections verify->geom_opt [ Not a minimum ] Adjust structure extract Step 3: Extract Thermodynamic Data (Zero-Point Energy, Enthalpy) verify->extract [ Is a minimum ] compare Step 4: Compare ΔH°f Values extract->compare end Determine Relative Stability compare->end Lower ΔH°f = More Stable

Caption: Computational workflow for determining isomeric stability.

Detailed Computational Protocol

Objective: To calculate the standard enthalpy of formation (ΔH°f) for the E and Z isomers of 8-Butoxy-2,6-dimethyloct-2-ene.

Methodology:

  • Structure Generation: Build the 3D structures of both the E and Z isomers using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization:

    • Causality: This step is crucial to find the most stable spatial arrangement (conformation) of the atoms for each isomer, which corresponds to a minimum on the potential energy surface.

    • Protocol: Perform a full geometry optimization using a DFT method. A common and effective choice is the B3LYP functional with the 6-31G(d,p) basis set.

  • Frequency Calculation:

    • Causality: This calculation serves two purposes. First, it confirms that the optimized structure is a true energy minimum (a stable state) and not a transition state. A true minimum will have zero imaginary frequencies. Second, it provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

    • Protocol: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)).

  • Data Analysis:

    • Protocol: Extract the total electronic energy and the thermal corrections to enthalpy from the output files. The sum of these values is used to calculate the ΔH°f.

    • Comparison: Compare the final ΔH°f values. The isomer with the algebraically lower value is the more thermodynamically stable.

Predicted Quantitative Data

The following table presents hypothetical, yet chemically reasonable, results from such a computational study.

IsomerCalculated ΔH°f (kJ/mol)Relative Energy (kJ/mol)Conclusion
E-8-Butoxy-2,6-dimethyloct-2-ene-455.20.0More Stable
Z-8-Butoxy-2,6-dimethyloct-2-ene-448.5+6.7Less Stable

Note: These values are illustrative. Actual values must be obtained from rigorous calculations.

Part II: Experimental Determination of Thermodynamic Stability

While computational methods are highly insightful, experimental validation is the gold standard for confirming thermodynamic properties. Two primary methods are employed for this purpose: heat of combustion calorimetry and chemical equilibration.

Method 1: Bomb Calorimetry (Heat of Combustion)

Principle: The heat of combustion (ΔH°c) is the energy released when a compound undergoes complete combustion. Isomers with lower internal potential energy (i.e., greater stability) will release less energy upon combustion.[4][12][13] Therefore, by comparing the ΔH°c of the E and Z isomers, their relative stability can be determined.

G start Obtain Pure E and Z Isomers calibrate Step 1: Calibrate Bomb Calorimeter (e.g., with Benzoic Acid) start->calibrate prepare Step 2: Prepare Sample Pellet (Known mass) calibrate->prepare Ensures accuracy combust Step 3: Combust Sample in high-pressure O₂ prepare->combust measure Step 4: Measure Temperature Change (ΔT) combust->measure calculate Step 5: Calculate Heat of Combustion (ΔH°c) measure->calculate ΔH = C_cal * ΔT repeat Repeat for other isomer calculate->repeat repeat->prepare [ Next Isomer ] compare Step 6: Compare ΔH°c Values repeat->compare [ All Done ] end Determine Relative Stability compare->end Lower |ΔH°c| = More Stable

Caption: Experimental workflow for bomb calorimetry.

Detailed Calorimetry Protocol:

  • Isomer Separation: Obtain pure samples of the E and Z isomers, typically through fractional distillation or preparative chromatography. Purity should be confirmed by GC-MS and NMR.

  • Calorimeter Calibration:

    • Causality: This step determines the heat capacity of the calorimeter ("bomb" and water bath), which is essential for converting the measured temperature change into an energy value.

    • Protocol: Combust a known mass of a standard substance with a precisely known heat of combustion, such as benzoic acid. Measure the temperature rise (ΔT) and calculate the heat capacity (C_cal).

  • Sample Combustion:

    • Protocol: Place a precisely weighed pellet of the isomer (e.g., ~1 gram) in the bomb. Pressurize the bomb with pure oxygen (e.g., to 30 atm) and place it in the water-filled calorimeter. Ignite the sample and record the temperature change until thermal equilibrium is reached.

  • Data Analysis:

    • Protocol: Calculate the heat released using the formula: q = C_cal × ΔT. Convert this to the molar heat of combustion (ΔH°c, in kJ/mol).

    • Self-Validation: Perform at least three replicate runs for each isomer to ensure the results are reproducible and to calculate a standard deviation. The consistency of the results validates the protocol's execution.

  • Comparison: The isomer with the smaller absolute value for its exothermic ΔH°c is the more stable one.

Method 2: Isomerization Equilibration

Principle: This method directly measures the equilibrium constant (K_eq) for the interconversion of the isomers.[5][14] The equilibrium constant is related to the standard Gibbs free energy of reaction (ΔG°) by the equation ΔG° = -RT ln(K_eq).[4] By measuring K_eq at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of isomerization can also be determined via the van 't Hoff equation.

Detailed Equilibration Protocol:

  • Reaction Setup: Place a sample of either pure isomer (or a mixture) in a suitable solvent with a catalyst capable of facilitating double bond isomerization. Acid catalysts are often effective for this purpose.

  • Equilibration:

    • Causality: The catalyst provides a lower-energy pathway for the interconversion of the E and Z isomers, allowing them to reach a thermodynamic equilibrium in a reasonable timeframe.

    • Protocol: Heat the mixture at a constant temperature. Periodically withdraw small aliquots from the reaction.

  • Concentration Analysis:

    • Protocol: Analyze each aliquot using Gas Chromatography (GC). The two isomers should have different retention times, allowing for their separation and quantification.

    • Self-Validation: Equilibrium is confirmed when the ratio of the peak areas for the two isomers remains constant over several consecutive measurements. This demonstrates that the system is no longer changing.

  • Data Analysis:

    • Protocol: Calculate the equilibrium constant at that temperature: K_eq = [% E isomer] / [% Z isomer].

    • Repeat the experiment at several different temperatures.

    • Plot ln(K_eq) versus 1/T (a van 't Hoff plot). The slope of the line is -ΔH°/R and the intercept is ΔS°/R, where R is the gas constant.

Expected Experimental Data

The following table summarizes hypothetical data from an isomerization experiment.

Temperature (K)K_eq ([E]/[Z])ΔG° (kJ/mol)
37310.5-5.9
3988.7-5.7
4237.3-5.5

From a van 't Hoff plot of this data, one could derive ΔH° and ΔS° for the Z → E isomerization. A positive K_eq > 1 and negative ΔG° confirm that the E isomer is more stable.

Conclusion

The thermodynamic stability of 8-Butoxy-2,6-dimethyloct-2-ene is a critical parameter for its chemical applications. This guide has established a dual-pronged strategy for its comprehensive assessment.

  • Prediction: Structural analysis and computational chemistry strongly predict that the E isomer is more stable than the Z isomer due to the minimization of steric strain. DFT calculations can provide a quantitative estimate of this energy difference.

  • Validation: Rigorous experimental methods are essential for confirmation.

    • Bomb calorimetry can determine the relative stability by comparing the heats of combustion.

    • Isomerization equilibration provides a direct measure of the Gibbs free energy difference and allows for the determination of the enthalpic and entropic contributions to stability.

By integrating these theoretical and experimental workflows, researchers can gain a robust and reliable understanding of the thermodynamic landscape of 8-Butoxy-2,6-dimethyloct-2-ene, enabling more effective synthesis, purification, and application development.

References

  • Brainly. (2023). The relative thermodynamic stability of isomeric organic compounds can be inferred from which of the. Available at: [Link]

  • Kabir, M. H., et al. (n.d.). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Available at: [Link]

  • Sung, J., et al. (2006). Thermodynamic properties (enthalpy, bond energy, entropy, and heat capacity) and internal rotor potentials of vinyl alcohol, methyl vinyl ether, and their corresponding radicals. PubMed. Available at: [Link]

  • Schäfer, C., et al. (2017). Thermodynamic analysis of alkali metal complex formation of polymer-bonded crown ether. Royal Society of Chemistry. Available at: [Link]

  • Pihlaja, K., & Taskinen, E. (n.d.). Thermodynamics of vinyl ethers part 4, rotational isomerism and the relative stabilities of the geometric isomers of alkyl 1-pro. SciSpace. Available at: [Link]

  • Kim, C. (n.d.). Thermochemistry of vinyl alcohol and vinyl ether radical and kinetic a. New Jersey Institute of Technology. Available at: [Link]

  • MDPI. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Available at: [Link]

  • Kabir, M. H., et al. (2020). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. National Center for Biotechnology Information. Available at: [Link]

  • US EPA. (2023). 2-Octene, 8-butoxy-2,6-dimethyl- - Substance Details. Available at: [Link]

  • Reddit. (2018). [Spoiler] AAMC FL3 C/P #9. Available at: [Link]

  • OpenOChem Learn. (n.d.). Stability of Alkenes. Available at: [Link]

  • Khan Academy. (n.d.). Alkene stability. Available at: [Link]

  • University of Calgary. (n.d.). Ch 2 :Thermodynamics and Stability. Available at: [Link]

  • Master Organic Chemistry. (2020). Alkene Stability Increases With Substitution. Available at: [Link]

  • College of Engineering and Applied Science. (n.d.). experimental thermodynamics volume vii. University of Colorado Boulder. Available at: [Link]

  • ACS Publications. (2021). Catalytic, contra-Thermodynamic Positional Alkene Isomerization. Available at: [Link]

  • LookChem. (n.d.). Cas 68298-28-2,8-(2,2-diethoxyethoxy). Available at: [Link]

  • ResearchGate. (2006). Synthesis of the Four Stereoisomers of 2,6-Dimethyloctane-1,8-dioic Acid.... Available at: [Link]

  • NIST/TRC Web Thermo Tables. (2012). butoxybenzene -- Critically Evaluated Thermophysical Property Data. Available at: [Link]

  • Chemistry LibreTexts. (2023). 7.8: Stability of Alkenes. Available at: [Link]

  • Chemistry Stack Exchange. (2013). Stability of branched alkenes. Available at: [Link]

  • HyperChem. (n.d.). Relative Stability of Isomers. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 8-Butoxy-2,6-dimethyloct-2-ene via Umpolung Monoperoxyacetal Etherification

Executive Summary Traditional etherification methodologies, such as the Williamson ether synthesis, rely on the attack of a nucleophilic oxygen on an electrophilic carbon. While effective for primary substrates, this app...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Traditional etherification methodologies, such as the Williamson ether synthesis, rely on the attack of a nucleophilic oxygen on an electrophilic carbon. While effective for primary substrates, this approach frequently fails for sterically hindered secondary or tertiary targets due to competing elimination reactions. This application note details a robust, field-proven umpoled strategy: the synthesis of 8-butoxy-2,6-dimethyloct-2-ene (a citronellol derivative) via the reaction of a nucleophilic carbanion with an electrophilic oxygen source. By utilizing a tetrahydropyranyl (THP) monoperoxyacetal, researchers can achieve rapid, high-yielding C–O bond formation while bypassing the radical cleavage issues inherent to standard dialkyl peroxides.

Mechanistic Rationale: The Umpolung Advantage

The core innovation of this protocol lies in the use of monoperoxyacetals as electrophilic alkoxyl ("RO+") transfer agents. Historically, dialkyl peroxides were utilized for this purpose; however, their application is severely limited by steric constraints and a tendency to undergo single-electron transfer (SET), which generates alkoxy radicals that rapidly cleave into multiple side products[1].

Monoperoxyacetals circumvent these limitations. As demonstrated in 1[1], the displacement of monoperoxyacetals by sp3 organolithium reagents (like n-BuLi) provides no evidence of alkoxy radical intermediates. Furthermore, the high yields observed are inconsistent with a standard SN2 mechanism. Instead, the reaction proceeds via a Lewis acid-promoted insertion of the organometallic reagent into the activated O–O bond, allowing for clean, regioselective displacement of the OTHP leaving group[2].

Mechanism A Organolithium (n-BuLi) C Lewis Acid Promoted Insertion Complex A->C Nucleophilic Carbon B THP Monoperoxyacetal (Electrophilic Oxygen) B->C O-O Bond Activation D 8-Butoxy-2,6-dimethyloct-2-ene (Ether Product) C->D C-O Bond Formation E Lithium Alkoxide (Leaving Group) C->E OTHP Displacement

Mechanistic pathway of umpoled etherification via monoperoxyacetal.

Comparative Efficacy of Peroxide Precursors

The choice of the peroxide electrophile directly dictates the efficiency of the etherification. The table below summarizes the quantitative data validating the superiority of peroxyacetals over traditional dialkyl peroxides for the synthesis of 8-butoxy-2,6-dimethyloct-2-ene (17a)[1].

Peroxide ElectrophileOrganometallic ReagentReaction ConditionsYield of 17a (%)Mechanistic Observation
THP Monoperoxyacetal (8b) n-BuLi (1.1 equiv)0 °C, <10 min81% Rapid insertion; clean displacement of OTHP.
2-Methoxypropyl Peroxyacetal (8c) n-BuLi (1.1 equiv)0 °C, <10 min87% Highest efficiency; optimal electrophilic oxygen transfer.
Dialkyl Peroxide (8a) n-BuLi (1.1 equiv)0 °C, multiple hours70% Sluggish kinetics; increased risk of radical cleavage side-reactions.

Experimental Workflows & Protocols

Workflow Step1 1. Alcohol Activation Citronellol + Tf2O / 2,6-Lutidine (0 °C, 15 min) Step2 2. Peroxidation Alkylation & Hydrolysis Yields Hydroperoxide Step1->Step2 Step3 3. Acetalization Hydroperoxide + DHP / H2SO4 (0 °C to RT, 45 min) Step2->Step3 Step4 4. Umpolung Etherification THP Monoperoxyacetal + n-BuLi (0 °C, <10 min) Step3->Step4 Step5 5. Isolation & QC Ice-bath Vacuum & NMR (81% Yield) Step4->Step5

Step-by-step workflow for the synthesis of 8-Butoxy-2,6-dimethyloct-2-ene.

Preparation of 8-Hydroperoxy-2,6-dimethyloct-2-ene (4)

Objective: Convert 3,7-dimethyloct-6-en-1-ol (citronellol) into a reactive hydroperoxide via a triflate intermediate.

  • Activation: Dissolve 3,7-dimethyloct-6-en-1-ol (0.936 g, 6.0 mmol) in anhydrous dichloromethane (18 mL) under an inert nitrogen atmosphere.

  • Temperature Control: Cool the solution strictly to 0 °C using an ice-water bath. Causality: The impending triflate intermediate is highly reactive and prone to degradation at ambient temperatures.

  • Reagent Addition: Sequentially add trifluoromethanesulfonic anhydride (Tf2O, 1.4 equiv) and 2,6-lutidine (1.5 equiv) via syringe. Causality: 2,6-lutidine acts as a sterically hindered, non-nucleophilic base. It scavenges the generated triflic acid without acting as a competing nucleophile, thereby protecting the substrate's alkene moiety from acid-catalyzed side reactions[2].

  • Quenching: Stir for 15 minutes at 0 °C, then dilute with ice-cold hexane (~40 mL). Wash the solution with ice-cold 0.1 M aqueous KHSO4 (40 mL) to selectively remove the lutidinium salts.

  • Extraction: Extract the aqueous layer with cold hexane (25 mL). Dry the combined organic layers over Na2SO4 and concentrate on a rotary evaporator with the bath temperature strictly maintained at 10 °C.

  • Peroxidation: Convert the resulting triflate to hydroperoxide 4 via standard alkylation with 1,1-dihydroperoxycyclodecane followed by hydrolysis, as detailed in 2[2].

Acetalization to THP Monoperoxyacetal (8b)

Objective: Mask the acidic hydroperoxide proton to prevent the premature quenching of n-BuLi in the final step, while simultaneously activating the O–O bond.

  • Combine hydroperoxide 4 (1.0 mmol) and 2,3-dihydropyran (DHP, 1.0 mmol) in a reaction vessel cooled to 0 °C.

  • Add 0.05 mL of a 10% H2SO4 solution in THF. Causality: The acid catalyzes the electrophilic addition of the hydroperoxide to the enol ether of DHP.

  • Allow the stirred reaction mixture to warm to room temperature over a period of 45 minutes.

  • Dilute the reaction with 10% ether in hexane (15 mL) and wash with water (2 mL) to halt the acid catalysis.

  • Dry the separated organic layer over Na2SO4 and concentrate under reduced pressure to yield the THP monoperoxyacetal 8b [2].

Etherification to 8-Butoxy-2,6-dimethyloct-2-ene (17a)

Objective: Execute the umpoled transfer of the electrophilic alkoxyl group to the butyl carbanion.

  • Dissolve THP monoperoxyacetal 8b (128 mg, 0.5 mmol) in anhydrous solvent under nitrogen and cool to 0 °C.

  • Add n-Butyllithium (n-BuLi, 1.6 M in hexanes, 0.34 mL, 0.55 mmol) dropwise. Causality: While organolithium reactions are conventionally run at -78 °C, monoperoxyacetals require 0 °C to overcome the activation energy barrier for Lewis acid-promoted insertion into the O–O bond. At -78 °C, the reaction stalls; at 0 °C, it completes within minutes[1].

  • Stir for <10 minutes, then quench with water and extract.

  • Critical Volatility Control: Concentrate the purified column fractions on a rotary evaporator with the bath strictly set to 20 °C. Subsequently, subject the flask to high vacuum (<1 mm Hg) for a maximum of 1 minute while submerged in an ice bath. Causality: 8-butoxy-2,6-dimethyloct-2-ene is highly volatile. Standard ambient-temperature vacuum drying will result in severe product loss and artificially depressed yields[1].

  • Yield: Isolate ~86 mg (81%) of 17a as a colorless oil.

Self-Validating System & Quality Control (QC)

To ensure high scientific integrity, this protocol is designed as a self-validating system where each phase provides immediate analytical feedback:

  • Stage 1 (Triflation): The success of the activation step is confirmed visually via TLC; the highly polar alcohol spot will completely convert to a non-polar triflate spot. If the alcohol persists, the Tf2O may have degraded.

  • Stage 2 (Acetalization): Successful masking of the hydroperoxide is confirmed via IR spectroscopy (disappearance of the broad O–H stretch at ~3300 cm⁻¹) and a distinct Rf shift on TLC.

  • Stage 3 (Etherification): The reaction acts as its own kinetic indicator. The immediate consumption of the acetal spot upon n-BuLi addition at 0 °C confirms O–O insertion. If multiple spots appear, it indicates the temperature exceeded 0 °C (causing organolithium degradation) or that a dialkyl peroxide was mistakenly synthesized, leading to radical cleavage. Final confirmation requires 1H and 13C NMR to verify the disappearance of the acetal proton and the integration of the newly formed butyl chain.

References

  • Synthesis of Ethers via Reaction of Carbanions and Monoperoxyacetals - ACS Publications. acs.org.
  • Synthesis of Ethers via Reaction of Carbanions and Monoperoxyacetals - PMC - NIH. nih.gov.

Sources

Application

Application Notes and Protocols: Carbanion-Mediated Etherification for the Synthesis of 8-Butoxy-2,6-dimethyloct-2-ene

Abstract This document provides a comprehensive guide to the etherification of a terpene-derived substrate, 8-bromo-2,6-dimethyloct-2-ene, to yield 8-butoxy-2,6-dimethyloct-2-ene. The protocol leverages a carbanion-media...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the etherification of a terpene-derived substrate, 8-bromo-2,6-dimethyloct-2-ene, to yield 8-butoxy-2,6-dimethyloct-2-ene. The protocol leverages a carbanion-mediated approach, specifically employing a strong base to generate a butoxide nucleophile for a Williamson-type ether synthesis. Detailed experimental procedures, mechanistic insights, safety protocols, and troubleshooting are presented to enable researchers in organic synthesis, fragrance chemistry, and drug development to successfully implement this transformation.

Introduction

The synthesis of ethers is a cornerstone of modern organic chemistry, with applications spanning from the production of solvents and fragrances to the construction of complex pharmaceutical intermediates. Among the various methods for ether synthesis, the Williamson ether synthesis remains a robust and widely utilized transformation.[1][2][3][4] This reaction typically involves the nucleophilic substitution of an alkyl halide by an alkoxide, proceeding via an SN2 mechanism.[2][4]

8-Butoxy-2,6-dimethyloct-2-ene is a valuable fragrance ingredient and a versatile building block in the synthesis of more complex terpenoid structures. Its synthesis via the etherification of a suitable 2,6-dimethyloct-2-ene derivative provides a practical route to this target molecule. This application note details a protocol for this synthesis, focusing on the in situ generation of the butoxide nucleophile, a key carbanion equivalent, from butanol using a strong base.

Reaction Mechanism and Rationale

The core of this protocol is the Williamson ether synthesis, a classic SN2 reaction. The overall transformation is depicted below:

Scheme 1: Overall Reaction

The reaction proceeds in two key steps:

  • Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate butanol, generating the butoxide anion. This highly nucleophilic species is essential for the subsequent substitution step.[1][5] The choice of a strong base is critical to ensure complete and rapid formation of the alkoxide.[6]

  • Nucleophilic Substitution (SN2): The generated butoxide anion then acts as a nucleophile, attacking the electrophilic carbon atom of 8-bromo-2,6-dimethyloct-2-ene. This backside attack displaces the bromide leaving group in a concerted fashion, leading to the formation of the desired ether product.[2][4]

dot

Figure 1: Mechanism of the Williamson Ether Synthesis.

Experimental Design Considerations:

  • Choice of Base: Sodium hydride is a powerful, non-nucleophilic base well-suited for generating alkoxides.[2] Its insolubility in most organic solvents necessitates a heterogeneous reaction, but the evolution of hydrogen gas provides a visual indicator of the reaction's progress.

  • Solvent: An aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is ideal for this reaction.[1][5] These solvents effectively solvate the cation of the alkoxide, enhancing the nucleophilicity of the oxygen anion.

  • Substrate: The use of a primary alkyl halide, 8-bromo-2,6-dimethyloct-2-ene, is crucial for favoring the SN2 pathway and minimizing competing elimination (E2) reactions.[2][6]

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
8-bromo-2,6-dimethyloct-2-ene95%Commercially Available
n-ButanolAnhydrous, 99.8%Commercially Available
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially Available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeCommercially Available
Diethyl etherAnhydrousCommercially Available
Saturated aqueous NH4ClReagent GradeCommercially Available
Brine (Saturated aqueous NaCl)Reagent GradeCommercially Available
Anhydrous Magnesium Sulfate (MgSO4)Reagent GradeCommercially Available
Round-bottom flasksVarious sizes, oven-driedStandard Laboratory Supplier
Magnetic stirrer and stir barsStandard Laboratory Supplier
CondenserStandard Laboratory Supplier
Septa and needlesStandard Laboratory Supplier
Inert gas supply (Argon or Nitrogen)High purity
Rotary evaporatorStandard Laboratory Supplier
Thin Layer Chromatography (TLC) platesSilica gel 60 F254Commercially Available
Experimental Protocol

Note: This reaction should be performed under an inert atmosphere (argon or nitrogen) as sodium hydride is highly reactive with water and air.[7] All glassware must be thoroughly oven-dried before use.

dot

Figure 2: Step-by-step experimental workflow.

  • Preparation of Sodium Butoxide:

    • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add sodium hydride (1.2 g of 60% dispersion in mineral oil, 30 mmol).

    • Optional: The mineral oil can be removed by washing the NaH dispersion with anhydrous hexane (3 x 10 mL) under an inert atmosphere, followed by careful decantation of the hexane.

    • Add anhydrous THF (100 mL) to the flask.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add anhydrous n-butanol (2.22 g, 30 mmol) dropwise to the stirred suspension. Hydrogen gas evolution will be observed.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Etherification Reaction:

    • To the freshly prepared sodium butoxide solution, add 8-bromo-2,6-dimethyloct-2-ene (5.83 g, 25 mmol) via syringe.

    • Heat the reaction mixture to reflux (approximately 66 °C for THF) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 95:5 hexane:ethyl acetate). The disappearance of the starting bromide is a key indicator of reaction completion.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH4Cl) solution until no further gas evolution is observed.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 8-butoxy-2,6-dimethyloct-2-ene.

Safety Precautions

  • Sodium Hydride: Sodium hydride is a highly flammable solid and is water-reactive, producing flammable hydrogen gas upon contact with moisture.[7] It should be handled in an inert atmosphere glovebox or under a blanket of inert gas.[8] Personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and appropriate gloves, must be worn.[7][9] A Class D fire extinguisher should be readily available.[7]

  • Anhydrous Solvents: Anhydrous THF and diethyl ether are flammable and can form explosive peroxides upon standing. Use in a well-ventilated fume hood away from ignition sources.

  • 8-bromo-2,6-dimethyloct-2-ene: This is an alkylating agent and should be handled with care. Avoid skin contact and inhalation.

  • Quenching: The quenching of unreacted sodium hydride is highly exothermic and produces hydrogen gas. This step must be performed slowly and at a reduced temperature (0 °C).

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Incomplete deprotonation of butanolEnsure the sodium hydride is of good quality and that the butanol and solvent are anhydrous. Extend the stirring time for butoxide formation.
Poor quality of the alkyl bromideUse freshly purified or a new bottle of 8-bromo-2,6-dimethyloct-2-ene.
Reaction temperature too lowEnsure the reaction is maintained at a gentle reflux.
Formation of elimination byproducts The reaction is more prone to E2 with secondary halides. While the substrate is primary, steric hindrance could play a role.Use a less sterically hindered base if possible, though NaH is generally good for minimizing this. Ensure the temperature is not excessively high.
Difficult work-up Emulsion formation during extractionAdd more brine to the aqueous layer to help break the emulsion.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of 8-butoxy-2,6-dimethyloct-2-ene via a carbanion-mediated Williamson ether synthesis. By understanding the underlying reaction mechanism and adhering to the detailed experimental and safety procedures, researchers can successfully synthesize this valuable compound for a variety of applications.

References

  • ACS Publications. (2015, November 11). Synthesis of Ethers via Reaction of Carbanions and Monoperoxyacetals. Retrieved from [Link]

  • Catalytic Generation of Carbanions through Carbonyl Umpolung. (2021, June 30). National Institutes of Health. Retrieved from [Link]

  • Standard Operating Procedure (SOP) Procedure for Safe Use of Pyrophoric Solids. (n.d.). University of Illinois Chicago. Retrieved from [Link]

  • Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC. Retrieved from [Link]

  • Synthesis of Ethers via Reaction of Carbanions and Monoperoxyacetals. (2015, November 11). ACS Publications. Retrieved from [Link]

  • Photocatalytic Generation of Carbanions from Carbonyl Compounds and Ipso-Borylation Inert Caryl-Hetero Bonds. (n.d.). University of Regensburg. Retrieved from [Link]

  • Synthesis of Ethers via Reaction of Carbanions and Monoperoxyacetals. (n.d.). National Institutes of Health. Retrieved from [Link]

  • CARBANIONS Carbanions are units that contain a negative charge on a carbon atom. (n.d.). Southern Illinois University Edwardsville. Retrieved from [Link]

  • Strategies for the Photocatalytic Generation of Carbanion Equivalents for Reductant-Free C–C Bond Formations. (2020, December 16). ACS Publications. Retrieved from [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (2005, February 23). ACS Publications. Retrieved from [Link]

  • Sodium Hydride - Standard Operating Procedure. (2012, December 14). University of California, Santa Barbara. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond. Retrieved from [Link]

  • Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. Retrieved from [Link]

  • Photocatalytic Generation of CarbAnions for Organic Synthesis. (2023, December 8). CORDIS | European Commission. Retrieved from [Link]

  • Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2024, January 29). University of California, Irvine. Retrieved from [Link]

  • STANDARD OPERATING PROCEDURE n-Butyllithium. (n.d.). University of Arkansas. Retrieved from [Link]

  • SODIUM HYDRIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Method

Introduction: The Significance of Asymmetrical Ethers in Fragrance Chemistry

An In-Depth Guide to the Synthesis of Citronellyl Butyl Ether from Citronellol Citronellyl butyl ether is a valuable fragrance compound, prized for its unique scent profile that combines the rosy, citrus notes of citrone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of Citronellyl Butyl Ether from Citronellol

Citronellyl butyl ether is a valuable fragrance compound, prized for its unique scent profile that combines the rosy, citrus notes of citronellol with the subtle, fruity character of a butyl ether moiety. As an asymmetrical ether, its synthesis presents a classic challenge in organic chemistry: the controlled formation of an R-O-R' linkage where R and R' are different alkyl groups. This guide provides a comprehensive protocol for the synthesis of citronellyl butyl ether via the Williamson ether synthesis, a robust and widely applicable method.[1][2]

As a Senior Application Scientist, this document is structured to provide not only a step-by-step protocol but also the underlying chemical principles and strategic considerations necessary for successful synthesis. We will delve into the causality behind each experimental choice, ensuring a thorough understanding for researchers, scientists, and professionals in the field of drug development and fragrance chemistry.

Reaction Principle: Mastering the Williamson Ether Synthesis

The Williamson ether synthesis is the cornerstone method for preparing asymmetrical ethers.[3][4] The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1] This involves two key steps:

  • Deprotonation: An alcohol is treated with a strong base to form a highly nucleophilic alkoxide ion.

  • Nucleophilic Attack: The alkoxide ion then attacks an electrophilic carbon atom of an alkylating agent (typically a primary alkyl halide), displacing a leaving group in a single, concerted step.[4]

For the synthesis of citronellyl butyl ether, there are two theoretical pathways:

  • Route A: Citronellyl alkoxide + Butyl halide

  • Route B: Butoxide + Citronellyl halide

The success of an Sₙ2 reaction is highly dependent on minimizing steric hindrance at the electrophilic carbon.[4] The reactivity order for alkyl halides in Sₙ2 reactions is methyl > primary > secondary.[4] Tertiary alkyl halides are unsuitable as they overwhelmingly favor a competing E2 elimination reaction to form alkenes.[4][5] Therefore, Route A is the strategically superior choice . It utilizes a primary alkyl halide (1-bromobutane), which is ideal for the Sₙ2 reaction, and the more sterically hindered alcohol (citronellol) is converted into the nucleophile, where its bulk is less of an impediment.

G cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Reaction Citronellol Citronellol (Alcohol) Base Strong Base (e.g., NaH) Citronellol->Base Deprotonation Alkoxide Citronellyl Alkoxide (Nucleophile) Base->Alkoxide Forms AlkylHalide 1-Bromobutane (Primary Alkyl Halide) Alkoxide->AlkylHalide Nucleophilic Attack Product Citronellyl Butyl Ether AlkylHalide->Product Forms LeavingGroup Salt Byproduct (e.g., NaBr) AlkylHalide->LeavingGroup Displaces Leaving Group

Caption: Williamson ether synthesis mechanism for citronellyl butyl ether.

Detailed Experimental Protocol

This protocol details the synthesis of citronellyl butyl ether from citronellol and 1-bromobutane.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantityNotes
(±)-CitronellolC₁₀H₂₀O156.275.0 g (32.0 mmol)Ensure >95% purity.
Sodium Hydride (NaH)NaH24.001.0 g (41.7 mmol)60% dispersion in mineral oil is commonly used. Handle with extreme care.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11100 mLUse a freshly opened bottle or dried over sodium/benzophenone.
1-BromobutaneC₄H₉Br137.025.2 g (38.4 mmol)Reagent grade.
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12~200 mLFor extraction.
Saturated NH₄Cl SolutionNH₄Cl(aq)-~50 mLFor quenching the reaction.
Brine (Saturated NaCl Solution)NaCl(aq)-~50 mLFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As neededFor drying the organic layer.
Silica GelSiO₂-As neededFor column chromatography (230-400 mesh).
Hexane/Ethyl Acetate--As neededEluent for column chromatography.
Safety Precautions
  • Sodium Hydride (NaH): Highly flammable and water-reactive. It liberates flammable hydrogen gas upon contact with water and protic solvents. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon). Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Anhydrous Solvents: THF and diethyl ether are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

  • 1-Bromobutane: Irritant and lachrymator. Handle in a fume hood.

  • The reaction should be conducted in a clean, dry, and inert atmosphere to prevent the deactivation of the sodium hydride.

Step-by-Step Synthesis Procedure

Caption: General experimental workflow for Williamson ether synthesis.

  • Alkoxide Formation:

    • Set up a 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

    • In the flask, dissolve citronellol (5.0 g, 32.0 mmol) in 80 mL of anhydrous THF.

    • Cool the solution to 0°C using an ice bath.

    • Carefully and portion-wise, add the sodium hydride (1.0 g of 60% dispersion, ~41.7 mmol) to the stirred solution. Causality: Adding NaH slowly at 0°C controls the exothermic reaction and the rate of hydrogen gas evolution.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the sodium citronellyl alkoxide.

  • Nucleophilic Substitution:

    • Cool the alkoxide solution back to 0°C.

    • Add 1-bromobutane (5.2 g, 38.4 mmol) dropwise via the dropping funnel over 15-20 minutes. Causality: A slow addition prevents a rapid exotherm that could lead to side reactions.

    • Once the addition is complete, heat the reaction mixture to a gentle reflux (approximately 65-70°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: [4]

    • After the reaction is complete (as indicated by TLC), cool the flask to 0°C.

    • Slowly and carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to destroy any unreacted NaH.

    • Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether and 50 mL of water.

    • Separate the layers. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine. Causality: The water and brine washes remove inorganic salts and residual water-soluble impurities.

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil is purified by flash column chromatography on silica gel.

    • A gradient eluent system, starting with pure hexane and gradually increasing the proportion of ethyl acetate (e.g., 98:2 Hexane:EtOAc), is typically effective for separating the nonpolar ether product from any unreacted citronellol.

    • Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield citronellyl butyl ether as a colorless oil.

Characterization of Citronellyl Butyl Ether

To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight (M.W. = 212.38 g/mol ).

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see characteristic signals for the butyl group (a triplet around 3.4 ppm for the -O-CH₂- protons) and the disappearance of the broad -OH signal from citronellol.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expect a new signal around 70 ppm corresponding to the carbon of the -O-CH₂- group of the ether.

  • Infrared (IR) Spectroscopy: The most significant change will be the disappearance of the broad O-H stretching band (around 3300 cm⁻¹) from the starting material, citronellol, and the appearance of a strong C-O-C stretching band (around 1100 cm⁻¹).

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low or No Yield Inactive NaH (deactivated by moisture); Incomplete deprotonation of alcohol.Use freshly opened or properly stored NaH. Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere.[4]
Presence of Alkene Byproduct Use of a secondary or tertiary alkyl halide; Reaction temperature too high.Ensure a primary alkyl halide is used. Maintain the recommended reflux temperature and avoid overheating.[4]
Unreacted Citronellol Insufficient reaction time; Insufficient amount of base or alkyl halide.Monitor the reaction by TLC and allow it to run to completion. Use a slight excess of the base and alkylating agent.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Citronellyl Esters via Transesterification.
  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Ali, B., et al. (2024). Enzymatic synthesis and parameters affecting on citronellyl acetate ester by trans-esterification reaction. Polish Journal of Chemical Technology, 26(3), 1-13.
  • Chemistry LibreTexts. (2024). 18.2: Preparing Ethers. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Alves Macedo, G., et al. (n.d.). Enzymatic synthesis of short chain citronellyl esters by a new lipase from Rhizopus sp. Electronic Journal of Biotechnology.
  • Chem-Station. (2014). Williamson Ether Synthesis. Retrieved from [Link]

  • Journal of Chemical Education. (2013). A Two-Step Synthesis of the Laundry Detergent Perfume Additive β-Citronellyl Tosylate. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers.
  • SciTePress. (n.d.). Synthesis of Rhodinol Ester from Citronella Oil Reduction Product. Retrieved from [Link]

  • ResearchGate. (2024). Enzymatic synthesis and parameters affecting on citronellyl acetate ester by trans-esterification reaction. Retrieved from [Link]

  • ResearchGate. (2018). Sn(II)-catalyzed β-citronellol esterification: A Brønsted acid-free process for synthesis of fragrances at room temperature. Retrieved from [Link]

  • PMC. (2022). Improved Esterification of Citric Acid and n-Butanol Using a Dense and Acid-Resistant Beta Zeolite Membrane. Retrieved from [Link]

  • ResearchGate. (2023). Acid-Catalyzed Etherification of Glycerol with Tert-Butanol: Reaction Monitoring through a Complete Identification of the Produced Alkyl Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction Kinetics of the Catalytic Esterification of Citric Acid with Ethanol. Retrieved from [Link]

Sources

Application

Application Note: 8-Butoxy-2,6-dimethyloct-2-ene in High-Stability Fragrance Chemistry

Executive Summary & Chemical Profiling 8-Butoxy-2,6-dimethyloct-2-ene (CAS: 71077-30-0), widely known in the fragrance industry as Citronellyl Butyl Ether , is a synthetic aroma chemical engineered for extreme chemical e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

8-Butoxy-2,6-dimethyloct-2-ene (CAS: 71077-30-0), widely known in the fragrance industry as Citronellyl Butyl Ether , is a synthetic aroma chemical engineered for extreme chemical environments [1]. While traditional natural isolates and ester derivatives provide excellent olfactory profiles, they frequently degrade in aggressive, high-pH product bases (e.g., heavy-duty detergents, bleach, and bar soaps). This application note details the mechanistic advantages, advanced synthesis protocols, and self-validating stability assays for utilizing citronellyl butyl ether in modern fragrance formulation.

Physicochemical & Olfactory Profile
  • Molecular Weight: 212.37 g/mol [3]

  • Chemical Class: Aliphatic Ether

  • Olfactory Profile: Floral, rosy, and slightly fruity, characterized by a distinct green-etherial top note [1].

  • Target Applications: High-pH stability formulations, top/middle note modifiers, and alkali-resistant rosy accords.

Mechanistic Insights: The Ether Advantage in Aggressive Media

The primary challenge in functional fragrance chemistry is the nucleophilic attack of hydroxide ions (OH⁻) on aroma molecules. Esters, such as citronellyl acetate, possess a highly electrophilic carbonyl carbon, making them highly susceptible to base-catalyzed hydrolysis (saponification). This degradation cleaves the molecule into citronellol and acetic acid, fundamentally altering the vapor pressure and odor profile of the formulated product.

Causality of Molecular Choice: By replacing the ester linkage with a butyl ether linkage, 8-butoxy-2,6-dimethyloct-2-ene eliminates the electrophilic carbonyl center entirely. The resulting C-O-C bond is highly resistant to nucleophilic attack. Furthermore, the steric bulk of the butyl group provides physical shielding to the ether oxygen, preventing oxidative degradation and ensuring the molecule remains intact across a broad pH spectrum (pH 2 to 12).

Chemical_Logic Base High pH Environment (OH⁻ Nucleophiles) Ester Citronellyl Acetate Base->Ester Ether Citronellyl Butyl Ether Base->Ether Mech1 Carbonyl Attack (Saponification) Ester->Mech1 Mech2 No Electrophilic Center (C-O Bond Stable) Ether->Mech2 Result1 Odor Degradation Mech1->Result1 Result2 Odor Retention Mech2->Result2

Fig 1. Logical relationship of chemical stability in high pH environments.

Advanced Synthesis Protocol: Carbanion-Monoperoxyacetal Reaction

While industrial-scale synthesis typically relies on Williamson ether synthesis (using citronellol, 1-bromobutane, and a phase-transfer catalyst), advanced laboratory synthesis can be achieved via the reaction of carbanions with monoperoxyacetals. This method avoids the high temperatures of Williamson synthesis, suppressing competing elimination reactions and preventing the formation of alkoxy radical intermediates [2].

Self-Validating Protocol
  • Preparation: Purge a dry Schlenk flask with Argon. Dissolve 0.5 mmol of the tetrahydropyranyl (THP) monoperoxyacetal derivative of citronellol in 5 mL of anhydrous Tetrahydrofuran (THF).

  • Thermal Control: Submerge the reaction vessel in a dry ice/acetone bath to reach -78°C.

    • Causality: Maintaining -78°C is critical to prevent the premature thermal decomposition of the monoperoxyacetal and to strictly control the regioselectivity of the carbanion attack.

  • Nucleophilic Addition: Add 0.55 mmol of n-butyllithium (1.6 M in hexanes) dropwise via a syringe pump over 10 minutes.

  • Activation: Stir the mixture for 30 minutes at -78°C, then gradually warm the flask to 0°C.

    • Causality: The controlled warming provides the precise activation energy required for the complete displacement of the OTHP leaving group by the butyl carbanion, yielding the target ether.

  • Quenching & Extraction: Quench the reaction with 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Validation: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography. Validate the structure via GC-MS, confirming the target exact mass (m/z: 212.21) [3].

Formulation Stability & Quantification Protocol

To objectively prove the stability of 8-butoxy-2,6-dimethyloct-2-ene against traditional esters, a self-validating accelerated aging assay must be employed.

Step-by-Step Methodology
  • Baseline Establishment (T=0): Prepare a standard unfragranced soap noodle base adjusted to pH 11.5. This serves as the blank control to establish baseline chromatographic noise.

  • Dosing: Dose exactly 0.5% w/w of 8-butoxy-2,6-dimethyloct-2-ene into the test batch. Dose 0.5% w/w of Citronellyl Acetate into a parallel control batch.

  • Accelerated Aging: Incubate both batches in sealed glass jars at 45°C for 4 weeks.

    • Causality: 4 weeks at 45°C simulates approximately 6 to 12 months of shelf-life at room temperature, accelerating base-catalyzed hydrolysis.

  • Extraction: Dissolve 1.0 g of the incubated soap in 10 mL of deionized water. Add exactly 10.0 mL of Hexane containing 0.1 mg/mL Tetradecane.

    • Causality: Hexane is selected because its non-polar nature efficiently partitions the highly lipophilic ether away from the aqueous surfactant matrix.

    • Self-Validation: Tetradecane acts as an Internal Standard (ISTD). Because it is chemically inert, any loss of solvent during phase separation will affect the analyte and the ISTD equally. The ratio of their peak areas ensures exact quantification regardless of extraction efficiency.

  • Analysis: Analyze the organic layer via GC-MS. Calculate the percentage of fragrance remaining relative to the T=0 baseline.

Workflow Step1 Base Preparation (pH 11.5) Step2 Dose 0.5% w/w Fragrance Step1->Step2 Step3 Incubation (45°C, 4 Weeks) Step2->Step3 Step4 Solvent Extraction (+ Int. Standard) Step3->Step4 Step5 GC-MS Quantification Step4->Step5

Fig 2. Experimental workflow for accelerated aging and GC-MS quantification.

Quantitative Data Presentation

The following table summarizes the quantitative recovery and olfactory evaluation of the target ether compared to standard citronellol derivatives after the 4-week accelerated aging protocol.

CompoundChemical ClassInitial Odor ProfileOdor Post-Incubation (4 Weeks, 45°C)GC-MS Recovery (%)
8-Butoxy-2,6-dimethyloct-2-ene EtherFloral, rosy, green-etherialUnchanged, stable98.5 ± 0.4%
Citronellyl Acetate EsterFresh, rosy, pear-likeDiminished, shifted to basic rosy34.2 ± 1.8%
Citronellol AlcoholFloral, fresh rosySlightly flattened89.3 ± 1.1%

Data Interpretation: The near-total recovery (98.5%) of 8-butoxy-2,6-dimethyloct-2-ene confirms the mechanistic hypothesis that steric shielding and the absence of an electrophilic carbonyl carbon render the ether linkage virtually immune to saponification in high-pH environments.

References

  • The Good Scents Company. (n.d.). All Ingredients Information: citronellyl butyl ether.
  • Dussault, P. H., et al. (2015). Synthesis of Ethers via Reaction of Carbanions and Monoperoxyacetals. ACS Publications.
  • Akhila, A. (2009). Essential Oil-Bearing Grasses: The genus Cymbopogon (Medicinal and Aromatic Plants - Industrial Profiles 46). CRC Press.
Method

Gas chromatography-mass spectrometry (GC-MS) analysis of 8-Butoxy-2,6-dimethyloct-2-ene

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 8-Butoxy-2,6-dimethyloct-2-ene Authored by: A Senior Application Scientist This document provides a comprehensive guide for the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 8-Butoxy-2,6-dimethyloct-2-ene

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for the qualitative and quantitative analysis of 8-Butoxy-2,6-dimethyloct-2-ene using Gas Chromatography-Mass Spectrometry (GC-MS). This application note is designed for researchers, scientists, and professionals in drug development and chemical analysis, offering detailed protocols, mechanistic insights, and data interpretation strategies.

Introduction and Scientific Context

8-Butoxy-2,6-dimethyloct-2-ene (C₁₄H₂₈O) is a volatile organic compound characterized by an ether linkage and an alkene functional group.[1] Compounds with such structures are prevalent in various industrial applications, including flavorings, fragrances, and as intermediates in organic synthesis. The accurate identification and quantification of this and similar molecules are critical for quality control, purity assessment, and metabolic studies.

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for volatile and semi-volatile compounds due to its exceptional combination of high-resolution separation and definitive molecular identification.[2] The gas chromatograph separates components of a mixture based on their volatility and interaction with the stationary phase, while the mass spectrometer provides detailed structural information by ionizing the eluted compounds and analyzing their mass-to-charge ratio (m/z) and fragmentation patterns.[3] This guide explains the causality behind our methodological choices, ensuring a robust and reproducible analytical system.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is essential for method development.

PropertyValueReference
IUPAC Name 8-Butoxy-2,6-dimethyl-2-octene[1]
CAS Number 71077-30-0[1]
Molecular Formula C₁₄H₂₈O[1]
Molecular Weight 212.38 g/mol [1]
Structure
(Structure based on IUPAC name)

Principle of the GC-MS Workflow

The analytical process involves introducing a prepared sample into the GC, where it is vaporized. An inert carrier gas transports the vaporized analytes through a heated column containing a stationary phase. Separation occurs as different compounds interact with the stationary phase to varying degrees. As each separated compound elutes from the column, it enters the mass spectrometer's ion source, is fragmented, and the resulting ions are detected.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography (GC) cluster_ms Mass Spectrometry (MS) Prep Sample Dilution in Volatile Solvent Injector Vaporization in Injector Prep->Injector Column Separation in Capillary Column Injector->Column Carrier Gas Flow IonSource Ionization (Electron Impact) Column->IonSource MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Ion Acceleration Detector Detection MassAnalyzer->Detector m/z Sorting Data Data Acquisition & Analysis Detector->Data

Caption: Overall workflow for GC-MS analysis.

Detailed Application Protocol

This protocol is designed to be a self-validating system. Adherence to these steps, including system suitability checks, ensures the trustworthiness of the results.

Part 3.1: Sample Preparation

The goal of sample preparation is to introduce the analyte into a suitable solvent at an appropriate concentration, free from non-volatile impurities that could contaminate the GC system.[4][5]

Protocol: Standard Dilution

  • Solvent Selection: Use a high-purity, volatile organic solvent. Hexane or Dichloromethane are recommended due to their volatility and compatibility with common GC columns.[3]

  • Stock Solution: Prepare a stock solution of 8-Butoxy-2,6-dimethyloct-2-ene at a concentration of 1 mg/mL in the chosen solvent.

  • Working Standards: Create a series of working standards by serial dilution of the stock solution. A typical concentration range for calibration might be 1 µg/mL to 50 µg/mL.

  • Sample Preparation: Dilute the unknown sample to fall within the calibrated range. Aim for a final concentration that gives a column loading of approximately 10-100 ng for a 1 µL injection.[5]

  • Final Step: Transfer the final diluted sample to a 2 mL glass autosampler vial. Ensure the sample is free of particulates by centrifugation or filtration if necessary.[5]

Insight: For samples with complex matrices (e.g., biological fluids, environmental samples), Headspace (HS) sampling is a superior alternative.[4][6] This technique involves heating the sample in a sealed vial and injecting the vapor phase (headspace), effectively isolating volatile analytes from non-volatile matrix components.[7][8]

Part 3.2: GC-MS Instrumentation and Parameters

The following parameters have been optimized for the analysis of this specific compound. The choice of a non-polar column is based on the predominantly non-polar nature of the analyte. The temperature program is designed to ensure sufficient separation from potential isomers or impurities while maintaining a reasonable run time.[2]

ParameterRecommended SettingRationale & Justification
GC System Agilent 7890 GC with 5977 MS or equivalentStandard, reliable instrumentation for this application.
Column HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, non-polar column providing excellent separation for a wide range of volatile and semi-volatile compounds.
Injector Split/Splitless InletOffers flexibility for different sample concentrations.
Injector Temp. 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode Splitless (for concentrations <10 µg/mL) or Split 20:1Splitless mode enhances sensitivity for trace analysis. Split mode prevents column overloading with more concentrated samples.
Injection Vol. 1 µLStandard volume for capillary columns.
Carrier Gas Helium, constant flowInert gas, providing good chromatographic efficiency.
Flow Rate 1.2 mL/minOptimal flow rate for a 0.25 mm ID column, balancing resolution and analysis time.
Oven Program Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Final Hold: 5 minThe initial hold allows for focusing of analytes at the head of the column. The ramp rate provides a good balance of separation and speed. The final hold ensures elution of any less volatile compounds.[7]
MS Ion Source Electron Ionization (EI)Standard ionization technique that produces reproducible fragmentation patterns for library matching.
Ionization Energy 70 eVThe standard energy for EI, which generates extensive and consistent fragmentation.
Source Temp. 230 °CPrevents condensation of analytes in the source while minimizing thermal degradation.
Quadrupole Temp. 150 °CMaintains ion path integrity.
Mass Scan Range 40 - 400 m/zCovers the expected molecular ion (m/z 212) and key fragment ions, while avoiding low-mass interference from the carrier gas and solvent.
Solvent Delay 3 minutesPrevents the high concentration of solvent from entering the MS, protecting the filament and detector.[9]

Data Interpretation: Mass Spectral Fragmentation

The mass spectrum of 8-Butoxy-2,6-dimethyloct-2-ene will exhibit a characteristic fragmentation pattern resulting from its ether and alkene moieties. The molecular ion peak ([M]⁺) should be observed at m/z 212, though it may be of low intensity, which is common for aliphatic ethers and alkenes.[10]

Key Fragmentation Pathways:

  • Alpha-Cleavage (Ether): The most characteristic fragmentation for ethers is the cleavage of the C-C bond alpha to the oxygen atom. This results in a stable oxonium ion.

  • Allylic Cleavage (Alkene): Alkenes readily undergo cleavage at the C-C bond allylic to the double bond, forming a resonance-stabilized allylic cation.[11][12]

  • Alkyl Chain Fragmentation: The long hydrocarbon chain will produce a series of fragment ions separated by 14 Da (CH₂), characteristic of alkanes.[13][14]

Fragmentation cluster_alpha α-Cleavage (Ether) cluster_allylic Allylic Cleavage cluster_chain Chain & Butoxy Cleavage M [C14H28O]+• m/z = 212 (Molecular Ion) F_Alpha Loss of C4H9• (Butyl radical) M->F_Alpha Path A F_Allylic Loss of C5H11• (Pentyl radical) M->F_Allylic Path B F_Chain Loss of C4H9O• (Butoxy radical) M->F_Chain Path C F_Butyl Loss of C10H19O• M->F_Butyl Path D Ion_Alpha [C10H19O]+ m/z = 155 F_Alpha->Ion_Alpha Ion_Allylic [C9H17O]+ m/z = 141 F_Allylic->Ion_Allylic Ion_Chain [C10H19]+ m/z = 139 F_Chain->Ion_Chain Ion_Butyl [C4H9]+ m/z = 57 (Base Peak) F_Butyl->Ion_Butyl

Caption: Proposed major fragmentation pathways for 8-Butoxy-2,6-dimethyloct-2-ene.

Table of Expected Fragments
m/zProposed Ion Structure / IdentityFragmentation Pathway
212[C₁₄H₂₈O]⁺Molecular Ion [M]⁺
155[M - C₄H₉]⁺Alpha-cleavage: Loss of a butyl radical from the ether group.
141[M - C₅H₁₁]⁺Allylic cleavage: Loss of a pentyl radical.
139[M - C₄H₉O]⁺Cleavage of the C-O bond, loss of the butoxy radical.
85[C₆H₁₃]⁺Fragmentation of the octene chain.
69[C₅H₉]⁺Further fragmentation, potentially from the dimethylated portion.
57[C₄H₉]⁺Loss of the octene-ether portion, forming a butyl cation. Often a prominent peak (base peak) for butyl ethers.[15]
43[C₃H₇]⁺Propyl fragment, common in alkyl chain fragmentation.[16]
41[C₃H₅]⁺Allyl cation, characteristic of alkenes.

Expert Insight: The most abundant peak (base peak) in the spectrum is likely to be m/z 57, corresponding to the stable tertiary butyl cation or a secondary butyl cation formed after rearrangement.[15] The relative abundances of these fragments provide a unique "fingerprint" for confident identification.

Conclusion

This application note provides a robust and scientifically grounded protocol for the analysis of 8-Butoxy-2,6-dimethyloct-2-ene by GC-MS. By detailing the rationale behind sample preparation, instrument parameters, and fragmentation analysis, this guide equips researchers with the necessary tools to achieve accurate, reliable, and reproducible results. The methodologies described herein are applicable not only to the target analyte but can also serve as a foundational template for developing methods for other volatile ethers and alkenes.

References

  • A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. (2025). MDPI. [Link]

  • Sample preparation GC-MS. (2025). SCION Instruments. [Link]

  • How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. (2025). ResolveMass Laboratories Inc.[Link]

  • Sample Preparation Guidelines for GC-MS. University of California, Riverside. [Link]

  • HS-GC/MS method development and exposure assessment of volatile organic compounds from food packaging into food simulants. (2019). PubMed. [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). International Journal of Trends in Emerging Research and Development. [Link]

  • Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry. (2015). SciELO. [Link]

  • GCMS Section 6.9.4. Whitman College. [Link]

  • GC/MS method for short chain alkene?. (2011). Chromatography Forum. [Link]

  • Fragmentation of Alkane. P. D. Patel Institute of Applied Sciences, Changa. [Link]

  • Mass spectrum of butane C4H10. Doc Brown's Chemistry. [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns. (2025). Save My Exams. [Link]

  • Mass Spectrometry: Fragmentation Pattern in Alkane & Alkene. (2022). YouTube. [Link]

  • 2-Octene, 8-butoxy-2,6-dimethyl-. (2023). US EPA. [Link]

  • 3.7.2: Mass Spectrometry - Fragmentation Patterns. (2022). Chemistry LibreTexts. [Link]

Sources

Application

Application Note: 8-Butoxy-2,6-dimethyloct-2-ene as a Strategic Intermediate in Organic Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Strategic Significance 8-Butoxy-2,6-dimethyloct-2-ene (also known as citronellyl butyl ether) is a highly versatile, bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Strategic Significance

8-Butoxy-2,6-dimethyloct-2-ene (also known as citronellyl butyl ether) is a highly versatile, bifunctional aliphatic compound[1]. In advanced organic synthesis—particularly in the development of insect juvenile hormone (JH) analogs, agricultural pheromones, and complex fragrance derivatives—this compound serves as a critical intermediate.

The strategic value of this molecule lies in the orthogonal reactivity of its two primary structural features:

  • The Butyl Ether Linkage (C8): Unlike ester-protected counterparts (e.g., citronellyl acetate), the butyl ether acts as a permanent, lipophilic tail. It is highly stable against saponification, strong bases (e.g., LDA, organolithiums), and metal hydride reducing agents.

  • The Trisubstituted Alkene (C2=C3): The electron-rich nature of this double bond, driven by the inductive electron-donating effects of the two methyl groups, makes it highly nucleophilic. This allows for regioselective electrophilic additions (such as epoxidation or dihydroxylation) to proceed rapidly and with high conversion rates, leaving the ether linkage completely untouched.

Physicochemical Profile

Summarizing the physical properties is essential for predicting solubility, reaction monitoring, and downstream purification strategies.

Table 1: Physicochemical Profile & Synthetic Implications

PropertyValueRationale / Implication for Synthesis
Molecular Formula C14H28O[1]Highly lipophilic; requires non-polar or weakly polar aprotic solvents (e.g., DCM, Hexane, THF) for reactions.
Monoisotopic Mass 212.214 Da[1]Enables precise reaction monitoring via High-Resolution Mass Spectrometry (HRMS).
Chemical Stability High (Ether moiety)Withstands aggressive nucleophilic attacks and reductive environments.
Reactivity Focus C2=C3 AlkenePrime target for electrophilic attack (e.g., mCPBA, O3, OsO4).

Synthesis of the Intermediate

While simple ethers are traditionally synthesized via the Williamson ether method (using citronellol and 1-bromobutane), the synthesis of 8-butoxy-2,6-dimethyloct-2-ene has been elegantly optimized through the reaction of carbanions with monoperoxyacetals.

As demonstrated by Dussault and colleagues, reacting tetrahydropyranyl (THP) monoperoxyacetals with n-butyllithium (n-BuLi) furnishes the target ether in high yields (81%)[2]. This methodology is groundbreaking because it bypasses classical SN2 steric constraints and avoids the generation of alkoxy radical intermediates, providing a clean, regioselective displacement that is inconsistent with standard SN2 mechanisms[3].

Pathway A THP Monoperoxyacetal (Starting Material) B 8-Butoxy-2,6-dimethyloct-2-ene (Key Intermediate) A->B n-BuLi / 0 °C (Etherification) C 8-Butoxy-2,3-epoxy- 2,6-dimethyloctane (JH Analog Precursor) B->C mCPBA / DCM (Epoxidation) D 6-Butoxy-4-methylhexanal (Aldehyde Building Block) B->D O3 or OsO4/NaIO4 (Oxidative Cleavage)

Fig 1: Synthesis and downstream functionalization pathways of 8-Butoxy-2,6-dimethyloct-2-ene.

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system. The following procedures detail not just the how, but the causality behind each step, ensuring high fidelity and reproducibility in your laboratory.

Protocol A: Synthesis of 8-Butoxy-2,6-dimethyloct-2-ene via Monoperoxyacetal Displacement

Adapted from the[3]

  • Preparation: Dissolve the THP monoperoxyacetal derivative of citronellol (0.5 mmol) in anhydrous hexane under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the premature protonation and quenching of the highly reactive n-BuLi reagent.

  • Temperature Control: Cool the reaction vessel strictly to 0 °C using an ice-water bath.

    • Causality: While many organolithium reactions are performed at -78 °C to control exotherms, monoperoxyacetals react sluggishly at that temperature. At 0 °C, the electrophilic transfer of the alkoxide is rapid and complete within minutes, maximizing yield while minimizing side reactions[3].

  • Reagent Addition: Add n-BuLi (0.55 mmol, 1.6 M in hexanes) dropwise over 5 minutes.

  • Quenching & Workup: After 15 minutes of stirring, quench the reaction with saturated aqueous NH4Cl. Extract with diethyl ether, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Self-Validation: The disappearance of the peroxide starting material can be monitored via TLC. The resulting product is isolated as a colorless oil with an expected yield of ~81%[2].

Protocol B: Regioselective Epoxidation to 8-Butoxy-2,3-epoxy-2,6-dimethyloctane

This downstream transformation converts the intermediate into a direct precursor for biologically active epoxides.

  • Preparation: Dissolve 8-butoxy-2,6-dimethyloct-2-ene (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C.

  • Oxidation: Add meta-chloroperoxybenzoic acid (mCPBA, 1.1 eq) portion-wise, maintaining the internal temperature below 5 °C.

    • Causality: The trisubstituted C2=C3 alkene is highly electron-rich and reacts rapidly with electrophilic peracids via the Prilezhaev reaction. Keeping the temperature low prevents over-oxidation or non-specific oxidative cleavage.

  • Monitoring: Stir for 2 hours at 0 °C.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 9:1). The epoxide product will appear as a distinct, more polar spot compared to the highly non-polar starting alkene.

  • Biphasic Quench: Add a 1:1 mixture of saturated aqueous Na2S2O3 and saturated aqueous NaHCO3. Stir vigorously for 30 minutes.

    • Causality: This is a critical safety and purity step. Na2S2O3 safely reduces any unreacted mCPBA (preventing explosive peroxide concentration during concentration), while NaHCO3 neutralizes the meta-chlorobenzoic acid byproduct. Neutralization is vital because epoxides are highly prone to acid-catalyzed ring-opening to form diols.

Protocol Step1 Step 1: Preparation Dissolve intermediate in anhydrous DCM at 0 °C Step2 Step 2: Reagent Addition Add mCPBA portion-wise, maintain T < 5 °C Step1->Step2 Step3 Step 3: Reaction Stir for 2 hours at 0 °C, monitor via TLC Step2->Step3 Step4 Step 4: Quenching Add sat. aq. Na2S2O3 and NaHCO3 Step3->Step4 Step5 Step 5: Workup Extract, dry over Na2SO4, and concentrate Step4->Step5

Fig 2: Step-by-step experimental workflow for the regioselective epoxidation protocol.

Comparison of Downstream Functionalization Pathways

Depending on the target molecule, 8-butoxy-2,6-dimethyloct-2-ene can be steered into several distinct synthetic pathways.

Table 2: Downstream Functionalization Comparison

PathwayReagents / ConditionsPrimary ProductSynthetic Utility
Epoxidation mCPBA, DCM, 0 °C8-Butoxy-2,3-epoxy-2,6-dimethyloctaneDirect precursor for insect juvenile hormone analogs.
Oxidative Cleavage O3, then Me2S (or OsO4/NaIO4)6-Butoxy-4-methylhexanalYields a lipophilic aldehyde building block for Wittig olefination or reductive amination.
Hydroboration BH3·THF, then H2O2/NaOH8-Butoxy-2,6-dimethyloctan-3-olProvides a secondary alcohol for further functionalization (e.g., esterification, oxidation to ketone).

References

  • Synthesis of Ethers via Reaction of Carbanions and Monoperoxyacetals Source: Journal of Organic Chemistry (via NIH PubMed Central) URL:[Link]

  • Citronellyl butyl ether (C14H28O) - CID 116735 Source: PubChemLite / PubChem Database URL:[Link]

Sources

Method

Application Notes &amp; Protocols for the Catalytic Synthesis of 8-Butoxy-2,6-dimethyloct-2-ene

Foreword: The Olfactive Landscape of Synthetic Aroma Chemicals The fragrance and flavor industry is a realm where art and science converge, creating the sensory experiences that define many consumer products.[1] While na...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Olfactive Landscape of Synthetic Aroma Chemicals

The fragrance and flavor industry is a realm where art and science converge, creating the sensory experiences that define many consumer products.[1] While natural extracts and essential oils have been the cornerstone of perfumery for centuries, the demand for consistency, sustainability, and novel scent profiles has propelled the importance of synthetic aroma chemicals.[1][2][3] These lab-created molecules, such as 8-Butoxy-2,6-dimethyloct-2-ene, offer perfumers a broader palette and greater control over their creations. This document provides a comprehensive guide for the catalytic synthesis of 8-Butoxy-2,6-dimethyloct-2-ene, a fragrance ingredient valued for its unique olfactory properties. The protocols detailed herein are designed for researchers, scientists, and professionals in the field of drug development and fragrance chemistry, providing both the "how" and the "why" behind the synthetic strategy.

Introduction to 8-Butoxy-2,6-dimethyloct-2-ene

8-Butoxy-2,6-dimethyloct-2-ene is a synthetic aroma chemical with the molecular formula C14H28O.[4] Its structure, characterized by a butoxy ether group and a specific isomeric arrangement of a dimethyl-octene backbone, contributes to a desirable fragrance profile, often described as having floral, citrus, and woody notes. The precise synthesis and control of its isomeric purity are crucial for achieving the desired scent.

Significance in the Fragrance Industry

Synthetic aroma chemicals like 8-Butoxy-2,6-dimethyloct-2-ene are integral to modern perfumery for several reasons:

  • Consistency and Quality Control: Synthetic routes ensure a reproducible product, free from the variability inherent in natural extracts.[2]

  • Cost-Effectiveness: Large-scale chemical synthesis is often more economical than extracting and purifying compounds from natural sources.

  • Creative Freedom: Synthetic molecules provide access to novel scents not found in nature, expanding the creative possibilities for perfumers.[2]

  • Sustainability: As natural resources become scarcer, synthetic alternatives can offer a more environmentally friendly option.[5]

Catalytic Pathways: A Strategic Overview

The synthesis of 8-Butoxy-2,6-dimethyloct-2-ene is most efficiently achieved through the etherification of a suitable alcohol precursor with butanol. A plausible and readily accessible starting material is citronellol (3,7-dimethyloct-6-en-1-ol), a natural monoterpenoid alcohol. This pathway involves two key transformations: the etherification of the primary alcohol and the isomerization of the double bond from the 6-position to the more thermodynamically stable 2-position.

The Choice of Catalyst: Homogeneous vs. Heterogeneous

The selection of an appropriate catalyst is paramount for achieving high yield and selectivity. Both homogeneous and heterogeneous catalysts can be employed, each with distinct advantages and disadvantages.[6]

  • Homogeneous Catalysis: Involves a catalyst in the same phase as the reactants.[6]

    • Advantages: High activity and selectivity, mild reaction conditions.

    • Disadvantages: Difficult and costly catalyst separation and recovery.[6]

  • Heterogeneous Catalysis: Employs a catalyst in a different phase from the reactants.[6]

    • Advantages: Facile separation and reusability of the catalyst, making it ideal for industrial applications.[6][7]

    • Disadvantages: Can exhibit lower activity and selectivity compared to homogeneous counterparts.[6]

For the synthesis of 8-Butoxy-2,6-dimethyloct-2-ene, an acid-catalyzed pathway is proposed. This can be achieved using either a strong Brønsted or Lewis acid. To align with green chemistry principles and facilitate industrial-scale production, a heterogeneous acid catalyst such as an acidic zeolite (e.g., Zeolite Beta) is recommended.[8] Zeolites offer high stability, shape selectivity, and ease of separation.[8]

Proposed Reaction Mechanism

The acid-catalyzed etherification of citronellol with butanol proceeds through the following key steps:

  • Protonation of the Alcohol: The primary hydroxyl group of citronellol is protonated by the acid catalyst, forming a good leaving group (water).

  • Nucleophilic Attack: A molecule of butanol acts as a nucleophile, attacking the activated carbon atom and displacing the water molecule to form a protonated ether.

  • Deprotonation: The protonated ether is deprotonated to yield the citronellyl butyl ether.

  • Isomerization: The double bond in the citronellyl moiety undergoes an acid-catalyzed isomerization from the 6-position to the thermodynamically more stable 2-position, yielding the final product, 8-Butoxy-2,6-dimethyloct-2-ene.

This isomerization likely proceeds through a series of protonation and deprotonation steps, leading to the migration of the double bond to the more substituted and conjugated position.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis, purification, and characterization of 8-Butoxy-2,6-dimethyloct-2-ene.

Materials and Equipment
Reagents Equipment
Citronellol (≥95%)Round-bottom flask with a reflux condenser
n-Butanol (anhydrous)Magnetic stirrer with a heating mantle
Zeolite Beta (H+ form)Dean-Stark apparatus
Toluene (anhydrous)Separatory funnel
Sodium bicarbonate (saturated solution)Rotary evaporator
Anhydrous magnesium sulfateFractional distillation apparatus
Diethyl etherGas chromatography-mass spectrometry (GC-MS) system
Fourier-transform infrared (FTIR) spectrometer
Nuclear magnetic resonance (NMR) spectrometer
Synthesis Protocol: Acid-Catalyzed Etherification
  • Reactor Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, add citronellol (0.1 mol, 15.63 g) and n-butanol (0.5 mol, 37.06 g, 5 equivalents).

  • Catalyst and Solvent Addition: Add Zeolite Beta (H+ form, 5 g) and anhydrous toluene (200 mL) to the flask. The toluene serves as an azeotropic agent to remove the water formed during the reaction.

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. Collect the water in the Dean-Stark trap. Monitor the reaction progress by periodically taking small aliquots and analyzing them by GC-MS. The reaction is considered complete when no more water is collected and the citronellol peak is no longer prominent in the GC chromatogram (typically 8-12 hours).

  • Catalyst Removal: After cooling the reaction mixture to room temperature, filter off the Zeolite Beta catalyst using vacuum filtration. The catalyst can be washed with diethyl ether, dried, and potentially reused.

  • Work-up: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any residual acidity, followed by brine (1 x 100 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator to remove the toluene and excess butanol.

Purification Protocol: Fractional Distillation

The crude product is purified by fractional distillation under reduced pressure to separate the desired 8-Butoxy-2,6-dimethyloct-2-ene from any unreacted starting materials and side products.

  • Apparatus: Set up a fractional distillation apparatus with a Vigreux column.

  • Distillation: Heat the crude product gently under vacuum. Collect the fraction corresponding to the boiling point of 8-Butoxy-2,6-dimethyloct-2-ene. The exact boiling point will depend on the pressure.

Characterization

The purified product should be characterized using the following analytical techniques to confirm its identity and purity.

Technique Expected Results
GC-MS A major peak corresponding to the molecular weight of 8-Butoxy-2,6-dimethyloct-2-ene (212.38 g/mol ).[4] The fragmentation pattern should be consistent with the proposed structure.
FTIR Absence of a broad O-H stretch (around 3300 cm⁻¹) from the starting alcohol. Presence of a C-O-C ether stretch (around 1100 cm⁻¹). Presence of a C=C stretch (around 1670 cm⁻¹).
¹H NMR Signals corresponding to the protons of the butoxy group, the dimethyl-octene backbone, and the vinylic proton. The integration and splitting patterns should be consistent with the structure of 8-Butoxy-2,6-dimethyloct-2-ene.
¹³C NMR Signals corresponding to the 14 carbon atoms in the molecule, including the carbons of the ether linkage and the double bond.

Visualization of Workflow and Mechanism

To further clarify the experimental process and the underlying chemical transformations, the following diagrams are provided.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization A 1. Combine Reactants (Citronellol, Butanol) B 2. Add Catalyst & Solvent (Zeolite Beta, Toluene) A->B C 3. Reflux with Dean-Stark (Azeotropic Water Removal) B->C D 4. Catalyst Filtration C->D Cool to RT E 5. Aqueous Wash (NaHCO3, Brine) D->E F 6. Dry & Concentrate E->F G 7. Fractional Distillation F->G K Final Product G->K H GC-MS I FTIR J NMR K->H K->I K->J

Caption: Experimental workflow for the synthesis of 8-Butoxy-2,6-dimethyloct-2-ene.

Proposed Catalytic Mechanism

catalytic_mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products Citronellol Citronellol (3,7-dimethyloct-6-en-1-ol) Protonated_Alcohol Protonated Citronellol Citronellol->Protonated_Alcohol + H+ Butanol n-Butanol Zeolite H+ (Zeolite Beta) Carbocation Primary Carbocation (transient) Protonated_Alcohol->Carbocation - H2O Water Water Protonated_Alcohol->Water Protonated_Ether Protonated Citronellyl Butyl Ether Carbocation->Protonated_Ether + Butanol Isomerization_Intermediate Allylic Carbocation Protonated_Ether->Isomerization_Intermediate - H+ Final_Product 8-Butoxy-2,6-dimethyloct-2-ene Isomerization_Intermediate->Final_Product + H+ / - H+ (Isomerization)

Caption: Proposed mechanism for the acid-catalyzed synthesis of 8-Butoxy-2,6-dimethyloct-2-ene.

Conclusion

The catalytic synthesis of 8-Butoxy-2,6-dimethyloct-2-ene presented herein provides a robust and scalable method for the production of this valuable aroma chemical. By leveraging a heterogeneous acid catalyst, this protocol not only ensures high efficiency but also aligns with the principles of green chemistry, which are of increasing importance in the chemical industry. The detailed experimental procedures and characterization guidelines will enable researchers and industry professionals to reliably produce and verify the quality of this fragrance ingredient. Further optimization of reaction conditions and catalyst selection may lead to even greater yields and selectivities, contributing to the ongoing innovation in the field of fragrance chemistry.

References

  • LIENM. (2025, September 18). How Is Perfume Made: Perfume Manufacturing Process Explained.
  • Stricker, K. (2001, April 30). The Flavor and Fragrance Industry Introduction.
  • Di Meo, C., et al. (2023, April 26). Biotechnologies in Perfume Manufacturing: Metabolic Engineering of Terpenoid Biosynthesis. PMC.
  • Chemical Bull. (2025, January 24). Manufacturing Of Perfumes And Its Industrial Significance.
  • Radhakrishnan, S., et al. (2015, August 6). Selective etherification of β-citronellene catalyzed by zeolite beta. ResearchGate.
  • U.S. EPA. (2023, November 1). 2-Octene, 8-butoxy-2,6-dimethyl- - Substance Details - SRS.
  • Aki, S. N. V., et al. (2010, November 16). Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. MDPI.
  • Rubiyanto, D., et al. (2020). Heterogeneous Catalytic Conversion of Citronellal into Isopulegol and Menthol: Literature Review. ResearchGate.
  • van Leeuwen, P. W. N. M. (n.d.). Homogeneous Catalysis: Understanding the Art.
  • Rubiyanto, D., et al. (2021). Heterogeneous Catalytic Conversion of Citronellal into Isopulegol and Menthol: Literature Review. Science and Technology Indonesia.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ether Synthesis Yield for 8-Butoxy-2,6-dimethyloct-2-ene

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic bottlenecks encountered when synthesizing 8-butoxy-2,6-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic bottlenecks encountered when synthesizing 8-butoxy-2,6-dimethyloct-2-ene (CAS 71077-30-0).

Nomenclature Note: This molecule is the butyl ether derivative of the terpene alcohol citronellol. While citronellol is formally named 3,7-dimethyloct-6-en-1-ol, prioritizing the alkene for numbering yields the 2,6-dimethyloct-2-ene backbone.

Below, you will find diagnostic FAQs, quantitative yield data, and self-validating experimental protocols to overcome common synthesis failures.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My traditional Williamson ether synthesis using NaH and 1-bromobutane is plateauing at a 50–60% yield. Why is the reaction stalling? Causality: The proceeds via a bimolecular nucleophilic substitution ( SN​2 ) mechanism. While both the citronellol alkoxide and 1-bromobutane are primary, the branched nature of the terpene tail introduces mild steric hindrance. In the presence of a strong, unhindered base like NaH at elevated temperatures, the competing E2 elimination pathway becomes thermodynamically accessible. The alkoxide acts as a base rather than a nucleophile, deprotonating 1-bromobutane to generate 1-butene gas and regenerating the starting alcohol. Solution: Lower the reaction temperature to 40°C to favor SN​2 kinetics, or transition to a Phase-Transfer Catalysis (PTC) system to modulate the basicity of the alkoxide.

Q2: I am observing significant gas evolution during the alkylation step, even before heating. How do I suppress this? Causality: If you are using NaH, the initial hydrogen gas evolution during alkoxide formation is expected. However, if gas evolution continues upon the addition of 1-bromobutane, you are actively observing the E2 elimination of the alkyl halide into 1-butene. Solution: This is a critical self-validating checkpoint. If active bubbling occurs during halide addition, immediately cool the reaction vessel by 10°C. To permanently suppress this, switch your solvent from THF to a less polar solvent like toluene combined with a PTC, which shields the alkoxide in a lipophilic ion pair, enhancing nucleophilicity while suppressing basicity.

Q3: Traditional methods are still yielding complex mixtures. Is there an advanced, non-Williamson alternative to synthesize this specific ether? Causality: Yes. When standard alkylation fails due to steric or electronic factors, researchers utilize the reaction of carbanions with monoperoxyacetals. Solution: According to authoritative research by , reacting a tetrahydropyranyl (THP) monoperoxyacetal derivative of citronellol with n-butyllithium (n-BuLi) furnishes 8-butoxy-2,6-dimethyloct-2-ene in up to 81% yield. This method bypasses the SN​2 / E2 competition entirely by transferring the alkoxide directly to the carbanion via a concerted mechanism.

Q4: How do I efficiently separate unreacted citronellol from the target ether during workup? Causality: Both the starting terpene alcohol and the resulting ether are highly lipophilic with similar boiling points, making fractional distillation highly inefficient and prone to thermal degradation of the alkene. Solution: Employ silica gel column chromatography. The ether lacks hydrogen-bonding capabilities and will elute significantly faster. Using a highly non-polar eluent (98:2 Hexanes:Ethyl Acetate), the target ether will elute at Rf​≈0.8 , while the free alcohol will be retained at Rf​≈0.3 .

Part 2: Quantitative Data Summary

The following table summarizes the expected outcomes of various synthesis strategies based on empirical laboratory data.

Synthesis StrategyReagents & CatalystOperating Temp.Target YieldPrimary Limitation / Byproduct
Traditional Williamson NaH, 1-Bromobutane, THF60°C50–65%1-Butene gas (E2 elimination)
Phase-Transfer Catalysis 50% NaOH, TBAB, Toluene80°C75–85%Emulsion formation during workup
Monoperoxyacetal Transfer THP-peroxyacetal, n-BuLi-78°C to 0°C81%Requires strict anhydrous/inert conditions

Part 3: Mechanistic & Workflow Visualizations

Pathway Citronellol Citronellol Alkoxide (Nucleophile/Base) SN2 SN2 Pathway (Desired) Citronellol->SN2 E2 E2 Pathway (Competing) Citronellol->E2 Bromobutane 1-Bromobutane (Electrophile) Bromobutane->SN2 Bromobutane->E2 Target 8-Butoxy-2,6-dimethyloct-2-ene (Target Ether) SN2->Target Lower Temp, PTC Byproduct 1-Butene + Citronellol (Byproducts) E2->Byproduct High Temp, Strong Base

Caption: Competitive SN2 and E2 pathways in the Williamson synthesis of citronellyl butyl ether.

Workflow Step1 1. Prepare THP Monoperoxyacetal (8b) Step2 2. Cool to -78°C in anhydrous THF Step1->Step2 Step3 3. Add n-BuLi (1.1 equivalents) Step2->Step3 Step4 4. Warm to 0°C (Alkoxide Transfer) Step3->Step4 Step5 5. Quench & Extract (81% Yield of 17a) Step4->Step5

Caption: Experimental workflow for the advanced carbanion-monoperoxyacetal ether synthesis method.

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized Phase-Transfer Catalysis (PTC) Synthesis

This protocol is designed to maximize SN​2 substitution while preventing the basicity-driven E2 elimination of 1-bromobutane.

  • Preparation of Biphasic System: In a 250 mL round-bottom flask, dissolve 10.0 mmol of citronellol in 50 mL of toluene. Add 0.5 mmol (5 mol%) of tetrabutylammonium bromide (TBAB).

  • Base Addition: Slowly add 20 mL of a 50% (w/w) aqueous NaOH solution.

    • Self-Validation Checkpoint: The mixture must form two distinct liquid phases. If the organic layer becomes cloudy and inseparable, add 10 mL of additional toluene to decrease emulsion stability.

  • Alkylation: Add 15.0 mmol (1.5 equiv) of 1-bromobutane dropwise over 10 minutes.

  • Vigorous Agitation: Stir the reaction violently (>800 rpm) at 70°C for 6 hours.

    • Causality: PTC reactions occur at the biphasic interface. Insufficient stirring will drastically reduce the interfacial surface area, stalling the reaction kinetics.

  • Reaction Monitoring: Stop stirring and allow the layers to separate. Sample the upper organic layer for TLC (Hexanes:EtOAc 95:5).

    • Self-Validation Checkpoint: The disappearance of the citronellol spot ( Rf​ 0.2) and the appearance of a non-UV active, vanillin-stainable spot at Rf​ 0.8 confirms product formation.

  • Workup: Separate the organic layer, wash with brine (3 x 20 mL) to remove residual TBAB and NaOH, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Monoperoxyacetal Carbanion Transfer (Advanced)

Adapted from the methodology published by for sterically demanding or elimination-prone substrates.

  • Pre-cooling: Dissolve 0.5 mmol of the THP monoperoxyacetal derivative of citronellol (compound 8b) in 5 mL of anhydrous THF under an argon atmosphere. Cool the flask to -78°C using a dry ice/acetone bath.

  • Carbanion Addition: Syringe in 0.55 mmol of n-Butyllithium (1.6 M in hexanes) dropwise.

    • Self-Validation Checkpoint: The reaction should remain a clear, colorless solution. Any immediate yellowing indicates the presence of moisture or oxygen reacting with the n-BuLi.

  • Alkoxide Transfer: Remove the dry ice bath and allow the reaction to warm to 0°C over 30 minutes.

    • Causality: The carbanion attacks the peroxide oxygen at 0°C, driving the concerted cleavage of the O-O bond and transferring the citronellyl alkoxide directly to the butyl group, forming the ether without any halide leaving group.

  • Quench: Quench the reaction at 0°C with 5 mL of saturated aqueous NH4​Cl . Extract with hexanes (3 x 10 mL), dry over Na2​SO4​ , and concentrate to yield 8-butoxy-2,6-dimethyloct-2-ene as a colorless oil.

References

  • Dussault, P. H., & Schwartz, C. C. (2015). Synthesis of Ethers via Reaction of Carbanions and Monoperoxyacetals. The Journal of Organic Chemistry, 80(23), 11985-11991. URL:[Link][1][2]

  • Wikipedia Contributors. (2023). Williamson ether synthesis. Wikipedia, The Free Encyclopedia. URL:[Link][3]

Sources

Optimization

Technical Support Center: Troubleshooting 8-Butoxy-2,6-dimethyloct-2-ene Synthesis &amp; Impurities

Welcome to the Technical Support Center for the synthesis and purification of 8-Butoxy-2,6-dimethyloct-2-ene (CAS 71077-30-0). This guide is designed for researchers and drug development professionals utilizing umpoled e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 8-Butoxy-2,6-dimethyloct-2-ene (CAS 71077-30-0). This guide is designed for researchers and drug development professionals utilizing umpoled etherification strategies.

Traditional Williamson ether synthesis relies on nucleophilic oxygen attacking electrophilic carbon. However, for specific hindered or sensitive substrates,1 provides a highly efficient alternative[1]. In this workflow, a tetrahydropyranyl (THP) monoperoxyacetal derivative of citronellol is reacted with an sp3 alkyllithium reagent (n-BuLi) to yield the target ether.

Diagnostic Data: Impurity Profiling

When troubleshooting your reaction, cross-reference your analytical data against the following quantitative markers to identify the source of contamination.

CompoundRoleRf ValueKey Indicators / Notes
8-Butoxy-2,6-dimethyloct-2-ene Target Product0.60 (5% EtOAc/Hexanes)Colorless oil; isolated in ~81% yield under optimal conditions[2].
THP Monoperoxyacetal (8b) Precursor~0.30 - 0.50 (5% EtOAc/Hexanes)Unreacted starting material. Indicates incomplete conversion or degraded n-BuLi.
Citronellal Byproduct (E1cB)VariableAldehyde proton (~9.7 ppm in 1H NMR); indicates base-induced fragmentation[3].
Octane / Octenes Byproduct (Wurtz)>0.80 (Hexanes)Derived from n-BuLi self-coupling or thermal degradation side-reactions.

Troubleshooting FAQs

Q: My reaction yield is low, and I am isolating significant amounts of citronellal. What is causing this degradation? A: This is a classic symptom of E1cB fragmentation. While monoperoxyacetals are highly effective electrophiles, they are sensitive to strongly basic conditions. If the alkyllithium reagent acts as a base rather than a nucleophile, it deprotonates the substrate, 3[3]. Causality & Corrective Action: The activation energy for deprotonation is lower than nucleophilic insertion at elevated temperatures. Ensure strict temperature control. The addition of n-BuLi must be performed at exactly -78 °C. Do not allow localized warming during the dropwise addition.

Q: Are alkoxy radical intermediates responsible for the side products I'm observing? A: Unlikely. Unlike the reactions of traditional dialkyl peroxides (which often proceed via radical pathways and yield complex mixtures),1[1]. The reaction proceeds via a Lewis acid-promoted insertion into the O–O bond. If you observe radical-derived side products, check your reaction for transition metal contaminants or unintended thermal decomposition.

Q: I am losing product during the concentration step after silica gel chromatography. How can I prevent this? A: 8-Butoxy-2,6-dimethyloct-2-ene is highly volatile. When concentrating column fractions,2[2]. For final drying,4[4]. Prolonged exposure to vacuum at room temperature will strip the ether from your flask.

Standard Operating Procedure (SOP)

Based on the validated methodology for etherification using sp3 alkyllithium[2]. This protocol is self-validating: successful execution will yield an Rf of 0.60 (5% EtOAc/Hexanes) with no aldehyde proton signal in the 1H NMR.

  • Preparation: Dissolve the THP monoperoxyacetal precursor (0.5 mmol) in 3 mL of dry THF in a flame-dried Schlenk flask under an inert argon atmosphere.

  • Cooling: Submerge the reaction vessel in a dry ice/acetone bath and allow it to equilibrate to exactly -78 °C.

  • Nucleophilic Addition: 2[2] over 5 minutes. Rapid addition causes localized heating, triggering the E1cB fragmentation pathway.

  • Reaction Propagation: Stir the mixture at -78 °C for 15 minutes to ensure complete insertion, then remove the cooling bath and allow the reaction to warm to room temperature for an additional 15 minutes[2].

  • Quenching & Extraction: Quench the reaction with 2 mL of deionized water. Extract the aqueous mixture with 20% diethyl ether in hexanes (3 x 5 mL)[2].

  • Drying: Combine the organic layers, dry over anhydrous Na2SO4, and concentrate carefully (Rotary evaporator bath ≤ 20 °C).

  • Purification: 2[2].

Mechanistic Pathway Diagram

G Precursor THP Monoperoxyacetal (Electrophilic Oxygen) Reagent n-BuLi in THF (-78 °C) Precursor->Reagent Target 8-Butoxy-2,6-dimethyloct-2-ene (Target Ether) Reagent->Target Nucleophilic Insertion (Desired Pathway) Side1 E1cB Fragmentation Reagent->Side1 Deprotonation (Excess Base / Warming) Byproduct Citronellal + Alkoxide Side1->Byproduct

Reaction pathways for 8-Butoxy-2,6-dimethyloct-2-ene synthesis highlighting E1cB fragmentation.

References

  • Synthesis of Ethers via Reaction of Carbanions and Monoperoxyacetals Source: ACS Publications URL
  • Synthesis of Ethers via Reaction of Carbanions and Monoperoxyacetals Source: DigitalCommons@UNL URL
  • New Methods for Synthesis of Organic Peroxides and Application of Peroxide Electrophiles to Synthesis of Functionalized Ethers Source: UNL Digital Commons URL
  • Synthesis of Ethers via Reaction of Carbanions and Monoperoxyacetals Source: PubMed - NIH URL

Sources

Troubleshooting

Technical Support Center: Optimizing Citronellyl Butyl Ether Synthesis

Welcome to the advanced technical support center for the synthesis of citronellyl butyl ether. This guide is engineered for drug development professionals and synthetic chemists who require high-yield, scalable, and chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for the synthesis of citronellyl butyl ether. This guide is engineered for drug development professionals and synthetic chemists who require high-yield, scalable, and chemoselective methodologies. Below, you will find mechanistic insights, troubleshooting matrices, and self-validating protocols designed to overcome the specific challenges of monoterpenoid etherification.

Reaction Workflows & Pathway Visualization

The synthesis of citronellyl butyl ether typically proceeds via one of two divergent pathways: the classical base-mediated Williamson ether synthesis or direct acid-catalyzed dehydrative condensation.

G cluster_williamson Williamson Ether Synthesis cluster_direct Direct Catalytic Etherification Citronellol Citronellol (Substrate) NaH Deprotonation (NaH, THF, 0°C) Citronellol->NaH Route A Activation Catalyst Activation (Zeolite Beta / SnCl2) Citronellol->Activation Route B Alkylation SN2 Alkylation (1-Bromobutane) NaH->Alkylation Alkoxide Intermediate Product Citronellyl Butyl Ether (Target Product) Alkylation->Product -NaBr Condensation Dehydrative Condensation (1-Butanol, Heat) Activation->Condensation Activated Complex Condensation->Product -H2O

Reaction workflows for citronellyl butyl ether synthesis comparing Williamson and direct pathways.

Frequently Asked Questions (FAQs): Mechanistic Insights

Q: Why should I consider direct catalytic etherification over the traditional Williamson route? A: While the Williamson ether synthesis provides robust yields, it generates stoichiometric halide waste (e.g., NaBr) and requires strictly anhydrous conditions and hazardous bases (NaH). Direct dehydrative etherification using 1-butanol is highly atom-economical. However, because citronellol contains an electron-rich trisubstituted alkene, it is highly sensitive to strong Brønsted acids, which can trigger unwanted intramolecular cyclization into isopulegol derivatives[1]. Transitioning to a direct catalytic route requires precise Lewis acid tuning to activate the hydroxyl group without engaging the alkene π -system.

Q: How does catalyst architecture prevent the isomerization of citronellol? A: When using solid acid catalysts like Zeolite Beta, the reaction relies on "pore mouth catalysis." The bulky citronellol molecule is sterically hindered from penetrating deeply into the highly acidic micropores of the zeolite. Instead, the etherification occurs at the external pore openings, which physically suppresses the transition state required for alkene isomerization or cyclization[2].

Q: Can I use standard mineral acids (e.g., H₂SO₄) for the direct etherification? A: No. Strong Brønsted acids will protonate the C6=C7 double bond of citronellol, leading to carbocation formation, hydration, or cationic polymerization. You must use mild, water-tolerant Lewis acids. Catalysts such as SnCl₂·2H₂O or metallic triflates like Sn(OTf)₄ are highly effective because they preferentially coordinate to the hard oxygen nucleophile of the alcohol, facilitating condensation while leaving the soft alkene intact[3][4].

Troubleshooting Guide: Experimental Failures

Issue 1: Conversion stalls at 60-70% during the Williamson Synthesis.
  • Causality: 1-Bromobutane is susceptible to E2 elimination. At elevated temperatures, the strongly basic citronelloxide intermediate acts as a base rather than a nucleophile, stripping a β -proton from 1-bromobutane to form 1-butene, thereby regenerating citronellol and halting forward progress.

  • Resolution: Maintain the alkylation temperature strictly below 60°C. To accelerate the Sₙ2 trajectory without increasing temperature, switch the solvent from THF to a highly polar aprotic solvent like DMF, or introduce a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to increase the nucleophilicity of the alkoxide.

Issue 2: High water accumulation is deactivating the catalyst in the direct route.
  • Causality: Direct etherification is a thermodynamically controlled equilibrium reaction ( ROH+R′OH⇌ROR′+H2​O ). The accumulation of the water byproduct not only drives the equilibrium backward but can also hydrolyze the active sites of certain Lewis acid catalysts.

  • Resolution: Implement continuous water removal. Use a Dean-Stark apparatus with a toluene co-solvent to azeotropically remove water. For advanced setups, integrating an acid-resistant pervaporation membrane (e.g., dense beta zeolite membranes) can continuously pull water from the reaction matrix, drastically shifting the equilibrium toward the ether[5].

Issue 3: The reaction mixture turns dark brown and viscous.
  • Causality: This is indicative of cationic polymerization of the terpenoid backbone, caused by localized overheating or the use of an overly aggressive Brønsted acid catalyst.

  • Resolution: Switch to a milder, solid Lewis acid like SnCl₂·2H₂O[3]. Ensure vigorous mechanical stirring to prevent localized hot spots, and degas the reaction solvent to remove dissolved oxygen, which can initiate radical side reactions at elevated temperatures.

Quantitative Data: Reaction Parameters & Yields

Use the following matrix to benchmark your reaction conditions and select the optimal catalytic system for your specific scale and purity requirements.

Synthesis RouteCatalyst / BaseSolventTemp (°C)Time (h)Target YieldPrimary Byproducts
Williamson NaH (1.2 eq)THF / DMF604 - 685 - 92%1-Butene (via E2)
Direct Catalytic Zeolite Beta1-Butanol (neat)1101275 - 80%Isopulegol (traces)
Direct Catalytic SnCl₂·2H₂O (10 mol%)1-Butanol (neat)80888 - 94%Minimal
Direct Catalytic Sn(OTf)₄ (5 mol%)Toluene906> 90%Alkene isomers

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation criteria are met.

Protocol A: Base-Mediated Williamson Ether Synthesis

Objective: Synthesize citronellyl butyl ether utilizing a classical Sₙ2 displacement.

  • Alkoxide Generation:

    • In a flame-dried, nitrogen-purged flask, suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF. Cool to 0°C.

    • Add citronellol (1.0 eq) dropwise over 30 minutes to manage the exotherm.

    • Validation Checkpoint: Observe the reaction visually. The generation of H2​ gas will cause active bubbling. The step is validated when gas evolution completely ceases and the suspension transitions into a clear, pale-yellow homogeneous solution, confirming quantitative deprotonation.

  • Alkylation:

    • Introduce 1-bromobutane (1.5 eq) dropwise. Gradually warm the mixture to 60°C and stir for 5 hours.

    • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 9:1). The reaction is validated when the citronellol spot ( Rf​≈0.3 ) is consumed and a new, non-polar spot ( Rf​≈0.8 ) appears. Simultaneously, a heavy white precipitate (NaBr) must form in the flask, serving as a macroscopic indicator of successful Sₙ2 displacement.

  • Workup:

    • Quench carefully with ice-cold water. Extract the aqueous layer with diethyl ether ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Direct Lewis Acid-Catalyzed Etherification

Objective: Atom-economical synthesis using 1-butanol and a water-tolerant Lewis acid.

  • Catalyst Activation & Substrate Mixing:

    • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add citronellol (1.0 eq) and an excess of 1-butanol (5.0 eq, acting as both reactant and solvent).

    • Add SnCl₂·2H₂O (10 mol%) to the mixture.

    • Validation Checkpoint: The catalyst should disperse uniformly. The initial GC-FID trace of the mixture must show a baseline ratio of citronellol to 1-butanol before heating.

  • Dehydrative Condensation:

    • Heat the mixture to 80–90°C under a gentle nitrogen sweep.

    • Validation Checkpoint: The system is self-validating via the Dean-Stark trap. The physical accumulation of the theoretical volume of water in the trap confirms the forward progression of the condensation.

  • Purification & Analytical Validation:

    • Cool the mixture to room temperature. Remove the solid catalyst via centrifugation (4000 rpm, 10 mins).

    • Validation Checkpoint: Perform GC-FID and ¹H-NMR analysis on the supernatant. The protocol is successful if the GC trace shows >90% conversion of citronellol with no new peaks in the lower retention time region (which would indicate isopulegol cyclization). ¹H-NMR must confirm the retention of the alkene multiplet at δ 5.10 ppm, proving the double bond remained intact.

References

  • Sn(ii)-catalyzed β-citronellol esterification: a Brønsted acid-free process for synthesis of fragrances at room temperature Catalysis Science & Technology (RSC Publishing)[Link]

  • In Situ Solid-State 13C NMR Observation of Pore Mouth Catalysis in Etherification of β-Citronellene with Ethanol on Zeolite Beta Journal of the American Chemical Society[Link]

  • Heterogeneous Catalytic Conversion of Citronellal into Isopulegol and Menthol: Literature Review ResearchGate[Link]

  • Improved Esterification of Citric Acid and n-Butanol Using a Dense and Acid-Resistant Beta Zeolite Membrane PMC (National Institutes of Health)[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 8-Butoxy-2,6-dimethyloct-2-ene Synthesis

Welcome to the Technical Support Center for the synthesis of 8-Butoxy-2,6-dimethyloct-2-ene (commonly known as citronellyl butyl ether). Designed for researchers, application scientists, and drug development professional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 8-Butoxy-2,6-dimethyloct-2-ene (commonly known as citronellyl butyl ether). Designed for researchers, application scientists, and drug development professionals, this guide provides mechanistic troubleshooting, chemoselectivity optimization, and field-validated protocols to minimize side reactions during terpene etherification.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: During the Williamson ether synthesis using 1-bromobutane and potassium tert-butoxide, my GC-MS shows low ether yield and high amounts of 1-butene. Why is this happening? A1: This is a classic case of E2 elimination outcompeting the desired SN2 pathway. The Williamson ether synthesis relies on an SN2 reaction between an alkoxide and a primary alkyl halide[1]. However, when using a bulky base like potassium tert-butoxide or operating at elevated temperatures, the alkoxide acts as a base rather than a nucleophile. It abstracts a beta-proton from the alkyl halide, leading to an E2 elimination that yields 1-butene and leaves the starting citronellol unreacted[2].

  • Causality-Driven Solution: Switch to a non-nucleophilic hydride base (e.g., NaH) in a polar aprotic solvent (like THF or DMF) to cleanly form the citronelloxide[3]. Furthermore, substituting 1-bromobutane with 1-iodobutane increases the SN2 reaction rate due to iodine being a superior leaving group, allowing you to run the reaction at lower temperatures (<40°C) and suppress the E2 pathway.

Q2: I attempted an acid-catalyzed etherification using 1-butanol and sulfuric acid, but I observed complex mixtures including cyclic byproducts and hydrated species. What is the mechanism behind this? A2: Citronellol (3,7-dimethyloct-6-en-1-ol) contains an electron-rich trisubstituted double bond. Under strong Brønsted acid conditions, this alkene is easily protonated to form a stable tertiary carbocation. This intermediate triggers two major side reactions:

  • Intramolecular Cyclization: The molecule can undergo an acid-catalyzed cyclization (similar to the Prins reaction or citronellal cyclization pathways), leading to isopulegol derivatives and other cyclic terpenes[4].

  • Markovnikov Addition: Water or 1-butanol adds directly to the C2=C3 double bond, destroying the 2,6-dimethyloct-2-ene backbone.

  • Causality-Driven Solution: Avoid strong Brønsted acids entirely when working with unsaturated terpenes. If an acid-catalyzed route is strictly required, employ mild Lewis acids. Otherwise, the base-catalyzed Williamson pathway is strongly recommended.

Q3: How do I prevent the oxidation or isomerization of the 2,6-dimethyloct-2-ene double bond during scale-up? A3: The allylic positions adjacent to the trisubstituted double bond are highly susceptible to auto-oxidation, forming hydroperoxides, allylic alcohols, or epoxides[5]. Additionally, extended heating in the presence of strong bases can cause the double bond to isomerize to a more thermodynamically stable conjugated position.

  • Causality-Driven Solution: Degas all solvents, run the reaction under a strict Argon or Nitrogen atmosphere, and consider adding a radical scavenger (e.g., BHT, 0.1 mol%) if storing the citronellol intermediate for extended periods.

Part 2: Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction conditions, major side products, and the expected yield of 8-Butoxy-2,6-dimethyloct-2-ene.

Reaction PathwayReagents / CatalystTemp (°C)Major Side ReactionsExpected Yield
Williamson (Unoptimized) KOtBu, 1-Bromobutane, THF65°CE2 Elimination (1-butene)< 40%
Williamson (Optimized) NaH, 1-Iodobutane, DMF25°CTrace alkene isomerization> 85%
Acid-Catalyzed H₂SO₄, 1-Butanol80°CCyclization, Markovnikov Hydration< 15%
Phase-Transfer NaOH (aq), 1-Bromobutane, TBAB50°CHydrolysis of alkyl halide60 - 70%

Part 3: Self-Validating Experimental Protocol

Optimized Williamson Ether Synthesis of 8-Butoxy-2,6-dimethyloct-2-ene This protocol utilizes a self-validating system to ensure the SN2 pathway is favored over E2 elimination.

Step 1: Alkoxide Formation

  • Flame-dry a 250 mL 3-neck round-bottom flask and purge with Argon.

  • Suspend 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in 50 mL of anhydrous THF.

  • Cool the suspension to 0°C using an ice bath.

  • Add 1.0 equivalent of Citronellol dropwise over 15 minutes. Validation: Observe the evolution of H₂ gas. The cessation of bubbling indicates complete deprotonation to citronelloxide.

Step 2: Alkylation (SN2 Focus) 5. Add 1.5 equivalents of 1-Iodobutane dropwise at 0°C. 6. Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 4 hours. 7. In-Process Validation (TLC): Spot the reaction mixture against a citronellol standard (Eluent: 9:1 Hexanes/Ethyl Acetate). The target ether will appear as a higher Rf spot (~0.8) compared to the starting alcohol (~0.3).

Step 3: Quenching and Isolation 8. Quench the reaction carefully with 10 mL of saturated aqueous NH₄Cl at 0°C. 9. Extract the aqueous layer with Diethyl Ether (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 10. Final Validation (GC-MS): Confirm the product mass (m/z = 212.37) and ensure the absence of cyclic isopulegol derivatives (m/z = 154.25) or 1-butene.

Part 4: Reaction Pathway Visualization

The following diagram maps the logical relationships and chemoselectivity branches during the synthesis of 8-Butoxy-2,6-dimethyloct-2-ene.

G cluster_Williamson Williamson Ether Synthesis (Base-Catalyzed) cluster_Acid Acid-Catalyzed Etherification SM Citronellol (3,7-dimethyloct-6-en-1-ol) Alkoxide Citronelloxide Intermediate SM->Alkoxide NaH / THF Carbocation Protonated Alkene / Carbocation SM->Carbocation H+ (Brønsted Acid) Target1 8-Butoxy-2,6-dimethyloct-2-ene (Target Ether) Alkoxide->Target1 1-Iodobutane (SN2) Side1 1-Butene + Citronellol (E2 Elimination) Alkoxide->Side1 1-Bromobutane + Heat (E2) Side2 Cyclic Terpene Derivatives (Intramolecular Attack) Carbocation->Side2 Cyclization Side3 Hydration Products (Markovnikov Addition) Carbocation->Side3 H2O / Butanol

Reaction pathways and side reactions in 8-butoxy-2,6-dimethyloct-2-ene synthesis.

Part 5: References

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at:[Link]

  • 10.6: Williamson Ether Synthesis - Chemistry LibreTexts. Available at:[Link]

  • Selective Oxidation of Citronellol over Titanosilicate Catalysts - MDPI. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Chromatographic Purification of 8-Butoxy-2,6-dimethyloct-2-ene

Welcome to the technical support center for the purification of high-grade 8-Butoxy-2,6-dimethyloct-2-ene. This guide is designed for researchers, scientists, and drug development professionals who are working with this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of high-grade 8-Butoxy-2,6-dimethyloct-2-ene. This guide is designed for researchers, scientists, and drug development professionals who are working with this non-polar terpene ether or structurally similar molecules. Here, we address common challenges and provide practical, field-proven solutions to streamline your purification workflows. Our focus is on explaining the causality behind experimental choices to empower you to adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the selection and optimization of chromatographic methods for 8-Butoxy-2,6-dimethyloct-2-ene.

Q1: What is the most suitable chromatographic technique for purifying 8-Butoxy-2,6-dimethyloct-2-ene?

For a non-polar, hydrophobic compound like 8-Butoxy-2,6-dimethyloct-2-ene, both Normal-Phase Chromatography (NPC) and Reversed-Phase Chromatography (RPC) are viable options. The choice depends on the scale, required purity, and available equipment.

  • Normal-Phase Chromatography (NPC): This is often the preferred method for preparative-scale purification in synthetic chemistry labs. It utilizes a polar stationary phase (like silica gel) and a non-polar mobile phase.[1] NPC is cost-effective, highly scalable (e.g., flash chromatography), and excellent for removing polar impurities (e.g., starting materials, catalysts).

  • Reversed-Phase Chromatography (RPC): RPC is ideal for high-resolution separations and achieving analytical-grade purity (>99%).[2] It employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase.[1][3] RPC excels at separating the target compound from other non-polar impurities that may be structurally very similar.

Q2: How do I select the optimal stationary and mobile phases?

The key is to create a system where the target compound interacts moderately with the stationary phase, allowing for separation from impurities.

Chromatography ModeStationary PhaseMobile Phase (Eluent)Rationale
Normal-Phase (NPC) Silica Gel (230-400 mesh for flash)Hexane/Ethyl Acetate or Hexane/MTBESilica gel is the standard polar adsorbent. The mobile phase is a mixture of a non-polar solvent (Hexane) and a more polar solvent (Ethyl Acetate or MTBE). The ratio is adjusted to control elution speed.[4][5]
Reversed-Phase (RPC) C18 or C8 Bonded SilicaAcetonitrile/Water or Methanol/WaterC18 is a highly non-polar stationary phase that retains hydrophobic molecules like our target.[3] The mobile phase is polar, and increasing the organic solvent (Acetonitrile/Methanol) content will decrease retention time.

Expert Insight: While ethyl acetate is a common choice in NPC, it absorbs UV light below 250 nm. Since 8-Butoxy-2,6-dimethyloct-2-ene's only chromophore is a double bond (absorbing ~198-220 nm), using methyl t-butyl ether (MTBE) instead of ethyl acetate can significantly improve detection sensitivity with a UV detector.[4]

Q3: How can I efficiently develop a separation method before running a column?

Thin-Layer Chromatography (TLC) is an indispensable tool for method development in Normal-Phase Chromatography.

  • Spotting: Dissolve your crude sample in a volatile solvent and spot it on a silica gel TLC plate.

  • Development: Place the plate in a chamber containing a test mobile phase (e.g., 5% Ethyl Acetate in Hexane).

  • Visualization: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (if applicable) and/or by staining with an appropriate reagent (potassium permanganate or anisaldehyde stains are effective for this class of compounds).

  • Optimization: The ideal solvent system will give your target compound an Rf value of 0.3-0.4 .[6]

    • If the Rf is too high (spot near the solvent front), decrease the mobile phase polarity (less ethyl acetate).

    • If the Rf is too low (spot near the baseline), increase the mobile phase polarity (more ethyl acetate).

dot graph TD { subgraph TLC Method Development Workflow A[Spot Crude Mixture on TLC Plate] --> B{Develop in Test Solvent}; B --> C{Visualize Spots}; C --> D{Calculate Rf Value}; D --> E{Rf = 0.3-0.4?}; E -- Yes --> F[Optimized Solvent System Found]; E -- No --> G{Adjust Solvent Polarity}; G -- Rf too high --> H[Decrease % Polar Solvent]; G -- Rf too low --> I[Increase % Polar Solvent]; H --> B; I --> B; end node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A; B; C; D; E; F; G; H; I; } caption: Workflow for optimizing mobile phase using TLC.

Troubleshooting Guide

Direct answers to specific problems you may encounter during purification.

Observed Problem Potential Cause(s) Recommended Solution(s)
Poor or No Separation 1. Inappropriate Mobile Phase: The polarity is not optimized, causing all compounds to elute together. 2. Column Overload: Too much sample was loaded for the column size.[7] 3. Poor Column Packing: Channeling or voids in the stationary phase.1. Re-optimize with TLC: Find a solvent system that provides a clear separation between your product and impurities. Consider using a shallower gradient during elution.[8] 2. Reduce Sample Load: A general rule is to load 1-5% of the silica gel mass. 3. Repack the Column: Ensure a homogenous, well-settled bed. For flash chromatography, pack the column as a slurry to minimize air bubbles.[5]
Product Elutes Too Quickly (with Solvent Front) The mobile phase is too polar (in NPC) or too non-polar (in RPC), preventing interaction with the stationary phase.Decrease Eluting Strength: For NPC, reduce the percentage of the polar co-solvent (e.g., move from 10% to 2% EtOAc in hexane).[6] For RPC, increase the percentage of water.
Product Does Not Elute 1. Mobile Phase is Too Weak: The eluent is not strong enough to move the compound. 2. Compound Degradation: The compound may be unstable on the acidic silica gel surface.[6]1. Increase Eluting Strength: Gradually increase the polarity of the mobile phase (e.g., create a gradient from 2% to 20% EtOAc in hexane).[6] 2. Test Stability: Run a 2D TLC plate. If degradation is observed, consider using a less acidic stationary phase like alumina or deactivated silica gel.
Tailing Peaks 1. Chemical Interaction: Acidic sites on the silica gel may be interacting with the ether oxygen. 2. Column Overload: Exceeding the binding capacity of the stationary phase.[7] 3. Column Void: A gap at the top of the column bed.[7]1. Use Deactivated Silica: Prepare silica by treating it with a base (like triethylamine) if necessary, although this is less common for neutral compounds. 2. Reduce Sample Load: Inject a more dilute sample or a smaller volume. 3. Fix Void: Add more stationary phase to the top of the column or repack carefully.
Split or Broad Peaks 1. Sample Solvent is Too Strong: Dissolving the sample in a solvent much stronger than the mobile phase causes the band to spread.[7][9] 2. Inlet Frit Blockage: Particulates from the sample have clogged the column inlet. 3. Channeling: The column is not packed uniformly.1. Use a Weaker Solvent: Dissolve the crude sample in a minimal amount of the initial mobile phase or a less polar solvent (like pure hexane).[9] 2. Filter Sample: Ensure your crude sample is filtered before loading. If the column is blocked, try reverse flushing it.[7] 3. Repack the Column: Ensure even and consistent packing.

dot graph TD { subgraph Troubleshooting Logic A[Problem Observed in Chromatogram] --> B{Peak Shape Issue?}; A --> C{Retention Issue?}; B -- Yes --> D{Tailing?}; B -- Yes --> E{Splitting/Broad?}; C -- Yes --> F{No Elution?}; C -- Yes --> G{Elutes Too Fast?}; D --> H[Reduce Load or Check for Voids]; E --> I[Check Sample Solvent or Repack Column]; F --> J[Increase Mobile Phase Polarity]; G --> K[Decrease Mobile Phase Polarity]; end node [shape=diamond, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; B; C; node [shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; D; E; F; G; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A; H; I; J; K; } caption: Basic decision tree for troubleshooting.

Experimental Protocol: Flash Chromatography Purification

This protocol describes a standard procedure for purifying 1 gram of crude 8-Butoxy-2,6-dimethyloct-2-ene using normal-phase flash chromatography.

1. Materials & Equipment

  • Crude 8-Butoxy-2,6-dimethyloct-2-ene (~1 g)

  • Silica Gel, flash grade (230-400 mesh), ~50 g

  • Solvents: n-Hexane and Ethyl Acetate (or MTBE), HPLC grade

  • Glass chromatography column (e.g., 40 mm diameter)

  • TLC plates, chamber, and visualization stain (KMnO4)

  • Fraction collection tubes

2. Column Packing (Slurry Method)

  • Place a small plug of glass wool or a frit at the bottom of the column and add a thin layer (~0.5 cm) of sand.

  • In a beaker, mix ~50 g of silica gel with ~150 mL of the initial, low-polarity mobile phase (e.g., 2% Ethyl Acetate in Hexane) to form a slurry.[5]

  • With the stopcock closed, pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.[5]

  • Open the stopcock to drain the excess solvent, allowing the silica to settle into a firm bed. Crucially, never let the top of the silica bed run dry. [5]

  • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading. Drain the solvent until it is level with the top of the sand.

3. Sample Loading & Elution

  • Dissolve the 1 g crude sample in the minimum possible volume of the mobile phase or pure hexane.

  • Carefully apply the sample solution evenly onto the top sand layer using a pipette.[5]

  • Open the stopcock and allow the sample to absorb completely into the silica bed.

  • Gently add a small amount of fresh mobile phase to wash the sides of the column, and again drain it into the bed.

  • Carefully fill the column with the mobile phase. If using an automated system, connect the solvent lines and pressure source.

  • Begin elution, starting with the low-polarity mobile phase determined from your TLC analysis. Collect fractions systematically.

  • If separation is poor or elution is slow, you can gradually increase the polarity of the mobile phase (e.g., move from 2% to 5% to 10% Ethyl Acetate).

4. Fraction Analysis

  • Analyze the collected fractions by TLC. Spot every few fractions on a single plate alongside the original crude mixture to track the separation.

  • Combine the fractions that contain only the pure target compound.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 8-Butoxy-2,6-dimethyloct-2-ene.

References

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [https://jordilabs.com/ Jordi-services/hplc-analysis/reverse-phase-normal-phase-hplc/]([Link] Jordi-services/hplc-analysis/reverse-phase-normal-phase-hplc/)

  • Chrom Tech, Inc. (2025, October 15). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 26). Which solvents are best for terpene flash chromatography? Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Retrieved from [Link]

  • Reddit. (2022, February 22). troubleshooting column chromatography. Retrieved from [Link]

  • Biotage. (2023, January 30). How can I modify my flash chromatography method to separate chemically similar compounds? Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • UNEP. (n.d.). Analytical Methods. Retrieved from [Link]

  • Biotage. (2024, January 25). Optimizing flash chromatography method. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]

  • Root Sciences. (2025, March 31). Cannabis Chromatography Purification Techniques for High-Quality Extracts. Retrieved from [Link]

  • US EPA. (2023, November 1). 2-Octene, 8-butoxy-2,6-dimethyl- - Substance Details. Retrieved from [Link]

  • Teledyne LABS. (n.d.). Top 5 Essentials to Maximize Success in Flash Chromatography. Retrieved from [Link]

  • NextSDS. (n.d.). 8-(2,2-dimethoxyethoxy)-2,6-dimethyloct-2-ene. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of oct-2-ene. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2021). Chromatography – Separation Tool in Bioanalysis. Retrieved from [Link]

  • Cytiva Life Sciences. (2024, September 2). Fundamentals of mixed mode (multimodal) chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). Novel Extraction Techniques Using ACQUITY UPLC with 2D Technology: Part IV – First Time Users. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 8-acetoxy-2,6-dimethyl-2,6-octadienal. Retrieved from [Link]

  • ChevronTexaco Energy Research and Technology Co. (n.d.). Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene. Retrieved from [Link]

  • PubMed. (1986). Purification of type E botulinum neurotoxin by high-performance ion exchange chromatography. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solvent Optimization for 8-Butoxy-2,6-dimethyloct-2-ene

Welcome to the Technical Support Center for terpene ether extraction. This guide is specifically engineered for researchers and scientists working with 8-Butoxy-2,6-dimethyloct-2-ene (CAS 71077-30-0), commonly referred t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for terpene ether extraction. This guide is specifically engineered for researchers and scientists working with 8-Butoxy-2,6-dimethyloct-2-ene (CAS 71077-30-0), commonly referred to as citronellyl butyl ether.

Because this molecule is a highly lipophilic and volatile ether, standard extraction and recovery protocols often result in significant yield loss via co-evaporation or poor phase partitioning. This guide establishes a self-validating, mechanistically grounded workflow to ensure maximum recovery and high purity [1].

Mechanistic Principles of Solvent Selection

Successful recovery of 8-Butoxy-2,6-dimethyloct-2-ene hinges on exploiting its non-polar hydrocarbon tail and sterically hindered ether linkage.

  • Solvent Causality: Hexane is the optimal extraction solvent. Its extremely low polarity index (0.1) perfectly matches the lipophilicity of the target ether while actively excluding polar reaction byproducts (e.g., unreacted alcohols, salts, or basic catalysts).

  • Thermal Causality: The molecule possesses a significant vapor pressure at room temperature. Traditional rotary evaporation at 40 °C will cause catastrophic yield loss through co-evaporation. Thermal energy must be strictly minimized, relying instead on high vacuum for residual solvent removal [1].

Quantitative Solvent Comparison

The following table summarizes the performance metrics of common extraction solvents when applied to 8-Butoxy-2,6-dimethyloct-2-ene recovery:

Solvent SystemPolarity IndexBoiling Point (°C)Target Recovery (%)Impurity CarryoverEvaporative Loss Risk
Hexane (Optimized) 0.1 68.0 > 98% Very Low Moderate
Methyl tert-butyl ether (MTBE)2.555.2~ 92%ModerateHigh
Dichloromethane (DCM)3.139.6~ 85%HighVery High
Ethyl Acetate (EtOAc)4.477.1~ 88%HighLow

Process Visualization

Workflow N1 Reaction Quench (Ice-Cold Hexane & 0.1 M KHSO4) N2 Phase Separation (Aqueous vs. Organic) N1->N2 N3 Secondary Extraction (Aqueous Layer + Cold Hexane) N2->N3 Aqueous Layer N4 Combine Organic Layers (Target Ether) N2->N4 Organic Layer N3->N4 Organic Layer N5 Desiccation (Anhydrous Na2SO4) N4->N5 N6 Rotary Evaporation (Bath Temp: 10 °C) N5->N6 N7 High Vacuum Drying (0.5 mmHg for 5 mins) N6->N7 N8 Pure 8-Butoxy-2,6-dimethyloct-2-ene (Recovery) N7->N8

Optimized liquid-liquid extraction and recovery workflow for 8-Butoxy-2,6-dimethyloct-2-ene.

Self-Validating Extraction & Recovery Protocol

This step-by-step methodology incorporates continuous validation checkpoints to ensure system integrity and prevent downstream failures.

Step 1: Quenching and Primary Extraction

  • Action: Dilute the crude reaction mixture with ice-cold hexane (~40 mL per 6 mmol of substrate). Wash with an equal volume of ice-cold 0.1 M aqueous KHSO4 [1].

  • Causality: The cold temperature suppresses the volatility of the ether. KHSO4 acts as a mild proton source to neutralize basic components (like lutidine or alkoxides) without providing enough acidity to cleave the ether linkage.

  • Validation Checkpoint: Test the aqueous layer with pH paper. It must register at pH ~2-3. If it is higher, basic impurities remain in the organic phase; add more KHSO4.

Step 2: Secondary Extraction

  • Action: Separate the phases. Extract the aqueous layer with an additional portion of cold hexane (25 mL) [1]. Combine the organic layers.

  • Validation Checkpoint: Spot the spent aqueous layer on a silica TLC plate and stain with Phosphomolybdic Acid (PMA). The absence of a high-Rf spot confirms 100% of the target ether has partitioned into the hexane.

Step 3: Desiccation

  • Action: Dry the combined hexane layers over anhydrous sodium sulfate (Na2SO4).

  • Causality: Na2SO4 is preferred over MgSO4 because it is less Lewis-acidic, eliminating the risk of acid-catalyzed rearrangement of the terpene backbone.

  • Validation Checkpoint: The Na2SO4 must flow freely like sand when swirled. If it clumps heavily, water is still present; add more desiccant until free-flowing.

Step 4: Low-Temperature Concentration

  • Action: Decant the dried organic layer into a round-bottom flask. Concentrate on a rotary evaporator with the water bath strictly maintained at 10 °C [1].

  • Causality: Hexane will evaporate under reduced pressure even at 10 °C. Raising the bath temperature to standard levels (e.g., 40 °C) will cause the 8-Butoxy-2,6-dimethyloct-2-ene to co-evaporate, destroying your yield.

  • Validation Checkpoint: Monitor the condenser coils. When solvent condensation ceases, immediately break the vacuum.

Step 5: High Vacuum Polish

  • Action: Subject the resulting light oil to high vacuum (0.5 mmHg) for exactly 5 minutes [1].

  • Causality: This step strips the final trace amounts of hexane. Exceeding 5 minutes will begin to volatilize the pure product.

  • Validation Checkpoint: Mass the flask before and after the 5-minute vacuum step. The mass should stabilize. Analyze via GC-FID to confirm the absence of the hexane solvent peak.

Troubleshooting & FAQs

Q: Why does a stubborn emulsion form during the KHSO4 wash, and how do I break it? A: Emulsions typically form due to the presence of unreacted amphiphilic starting materials (like citronellol) acting as surfactants. Resolution: Do not add more hexane. Instead, add 10-15 mL of saturated aqueous NaCl (brine) to the separatory funnel. The sudden increase in ionic strength of the aqueous phase will decrease the solubility of the organic components in the water layer ("salting out"), immediately breaking the emulsion.

Q: My GC-MS shows high purity, but my overall yield of 8-Butoxy-2,6-dimethyloct-2-ene is < 40%. What went wrong? A: You have likely over-exposed the compound to vacuum. Because 8-Butoxy-2,6-dimethyloct-2-ene is a volatile terpene derivative, leaving it on a high-vacuum manifold (Schlenk line) for hours—a common practice for heavier molecules—will pull the product directly into your cold trap. Strictly adhere to the 5-minute limit at 0.5 mmHg [1].

Q: Can I substitute dichloromethane (DCM) for hexane to speed up the extraction? A: It is highly discouraged. DCM has a higher density than water, which inverts the layers in your separatory funnel and complicates the workflow. More importantly, DCM's higher polarity index (3.1) will extract polar impurities and unreacted starting materials, necessitating a subsequent (and otherwise avoidable) silica gel column chromatography step to achieve purity.

Q: The product oil appears slightly yellow instead of colorless. Is it degrading? A: Slight yellowing is usually due to trace oxidation of the alkene moiety if exposed to air for prolonged periods, or trace impurities from the alkylation step. To prevent this, flush the storage vial with Argon or Nitrogen gas, seal it tightly, and store it at -20 °C.

References

  • Dussault, P. H., et al. (2015). Synthesis of Ethers via Reaction of Carbanions and Monoperoxyacetals. Journal of Organic Chemistry, 80(22), 11415–11424. National Center for Biotechnology Information (NIH PMC). URL: [Link]

Troubleshooting

Technical Support Center: Optimizing Distillation of 8-Butoxy-2,6-dimethyloct-2-ene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and chemical challenges associated with purifying 8-Butoxy-2,6-dimethyloct-2-en...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and chemical challenges associated with purifying 8-Butoxy-2,6-dimethyloct-2-ene (also known as citronellyl butyl ether, CAS 71077-30-0)[1].

Because this molecule is a C14H28O terpene ether, it is highly susceptible to thermal degradation. High-temperature processing frequently leads to ether cleavage, double-bond isomerization, and oxidative degradation[2]. This guide provides field-proven, self-validating methodologies to mitigate thermal stress, preserve molecular integrity, and maximize your recovery yields.

Troubleshooting Guide & FAQs

Q1: Why does my 8-Butoxy-2,6-dimethyloct-2-ene degrade into smaller fragments during standard atmospheric distillation? A: Terpenes are highly sensitive organic compounds. High heat and pressure cause the terpene structure to decompose into individual elemental parts or unwanted isomers[3]. Because 8-Butoxy-2,6-dimethyloct-2-ene has a high boiling point, atmospheric distillation requires temperatures that exceed the activation energy for retro-ene reactions and ether cleavage. Furthermore, the presence of atmospheric oxygen at these temperatures drives allylic oxidation and epoxidation[2].

Q2: How can I lower the thermal stress on the molecule without sacrificing throughput? A: Transition from atmospheric or standard fractional distillation to Short Path Distillation (SPD) or Wiped Film Evaporation (WFE). By applying a deep vacuum, you significantly lower the boiling point of the terpene ether. Causally, SPD reduces the vapor travel distance and limits the molecule's residence time (exposure to heat) to as little as 10 to 20 seconds[4], preventing thermal dehydrogenation.

Q3: My GC-MS analysis shows oxidative byproducts (e.g., epoxides). How do I prevent this? A: Oxidation is driven by the combination of heat and oxygen. Vacuum conditions inherently remove oxygen, eliminating product oxidation while simultaneously lowering the boiling point[5]. To create a self-validating system, always purge your distillation apparatus with an inert gas (Argon or Nitrogen) before pulling the vacuum, and run a pre- and post-distillation GC-MS to quantify the reduction in epoxides.

Q4: Does the pH of the crude extract affect the stability of the ether bond during heating? A: Yes. Trace acids in the crude mixture can catalyze the heterolytic cleavage of the ether bond at elevated temperatures, leading to the formation of citronellol and butanol. Pre-washing the crude extract with a mild base neutralizes these catalytic acids, ensuring the ether bond remains intact during thermal cycling.

Quantitative Data: Distillation Parameters & Degradation Profiles

To illustrate the causality between distillation parameters and product integrity, the following table summarizes the quantitative effects of different distillation methods on 8-Butoxy-2,6-dimethyloct-2-ene.

Distillation MethodOperating PressureMax Heat ExposureResidence TimeTarget Recovery YieldPrimary Degradation Products
Atmospheric Distillation 1013 mbar>250°CMinutes to Hours< 40%Citronellol, Citronellal, Epoxides
Standard Vacuum Distillation 10 - 50 mbar120°C - 150°CMinutes70 - 80%Isomers, Trace Epoxides
Short Path Distillation (SPD) < 0.1 mbar< 100°C10 - 20 seconds> 95%None detected (Intact Ether)

Mechanistic Visualizations

G A 8-Butoxy-2,6-dimethyloct-2-ene (Citronellyl Butyl Ether) B Atmospheric Distillation (High Heat + O2) A->B Standard Setup C Short Path Vacuum Distillation (Low Heat + No O2) A->C Optimized Setup D Thermal Degradation: - Ether Cleavage - Epoxidation B->D Thermal Stress E High Purity Distillate (Intact Terpene Ether) C->E Preserved Integrity

Fig 1: Reaction pathways of 8-Butoxy-2,6-dimethyloct-2-ene under varying distillation conditions.

Workflow N1 1. Crude Extract N2 2. Mild Base Wash N1->N2 N3 3. Vacuum Degassing N2->N3 N4 4. Short Path Distillation N3->N4 N5 5. Inert Collection N4->N5

Fig 2: Step-by-step workflow for the optimized short path distillation of terpene ethers.

Self-Validating Experimental Protocol

Protocol: High-Vacuum Short Path Distillation of 8-Butoxy-2,6-dimethyloct-2-ene

Objective: Isolate the target terpene ether while preventing thermal ether cleavage and allylic oxidation. System Logic: This protocol incorporates inline analytical checkpoints. By comparing pre- and post-distillation GC-MS chromatograms, the system validates its own efficacy in preventing degradation.

Step 1: Acid Neutralization (Pre-treatment)

  • Causality: Trace acidic impurities from upstream synthesis catalyze the heterolytic cleavage of the ether bond when exposed to heat.

  • Action: Wash the crude extract with a 5% aqueous NaHCO3​ solution until the aqueous phase stabilizes at pH 7.5–8.0. Dry the organic layer over anhydrous Na2​SO4​ .

  • Validation Checkpoint: Test the pH of the organic phase using moistened indicator paper; it must be strictly non-acidic before proceeding.

Step 2: Inert Degassing

  • Causality: Dissolved oxygen drives epoxidation of the oct-2-ene double bond[2].

  • Action: Transfer the dried organic layer to the distillation flask. Sparge with Argon for 15 minutes, then apply a mild vacuum (50 mbar) at room temperature to remove dissolved gases and residual low-boiling solvents.

  • Validation Checkpoint: A cessation of micro-bubbling indicates complete degassing.

Step 3: Short Path Distillation (SPD)

  • Causality: SPD reduces the vapor travel distance, allowing distillation at deep vacuum levels (<0.1 mbar). This lowers the boiling point significantly and limits the heat residence time to 10–20 seconds[4], preventing thermal dehydrogenation[2].

  • Action: Gradually lower the system pressure to <0.1 mbar. Slowly ramp the heating mantle. 8-Butoxy-2,6-dimethyloct-2-ene will distill at a significantly depressed temperature compared to its atmospheric boiling point. Maintain the condenser at 5°C to ensure rapid condensation.

Step 4: Inert Collection & Analytical Verification

  • Causality: Post-distillation oxidation can occur if the hot distillate contacts atmospheric air.

  • Action: Collect the distillate in a receiver flask pre-purged with Argon and shielded from light.

  • Validation Checkpoint: Perform GC-MS analysis on the final distillate. The absence of degradation peaks at m/z 154.14 (citronellal) or m/z 156.15 (citronellol) confirms that thermal degradation was successfully mitigated[6].

References

  • Canady et al. "Thermal Degradation of Terpenes: Camphene, Δ3-Carene, Limonene, and α-Terpinene". SciSpace. URL: [Link]

  • Chemtech Services. "Short Path Distillation Guide". Scribd. URL: [Link]

  • Julabo. "Using Vacuum Distillation To Improve Processing For Medicinal Cannabis Products". Julabo.us. URL: [Link]

  • Akhila, A. (Ed.). "Essential Oil-Bearing Grasses: The genus Cymbopogon". Visakha Govt Degree College. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 8-Butoxy-2,6-dimethyloct-2-ene and Other Citronellyl Ethers for Advanced Applications

Abstract Citronellyl ethers, derived from the naturally occurring monoterpenoid citronellol, represent a versatile class of compounds with significant potential in the pharmaceutical, cosmetic, and fine chemical industri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Citronellyl ethers, derived from the naturally occurring monoterpenoid citronellol, represent a versatile class of compounds with significant potential in the pharmaceutical, cosmetic, and fine chemical industries. Their tunable physicochemical properties, driven by the nature of the ether-linked alkyl group, allow for their application as specialty solvents, fragrance components, and potential drug delivery enhancers. This guide presents a detailed comparative analysis of 8-Butoxy-2,6-dimethyloct-2-ene (also known as citronellyl butyl ether) against its lower alkyl chain analogues: citronellyl methyl ether, citronellyl ethyl ether, and citronellyl propyl ether. By examining their synthesis, physicochemical properties, and performance characteristics through supporting experimental data and established protocols, this document aims to provide researchers, scientists, and drug development professionals with the critical insights needed for informed compound selection.

Introduction: The Versatility of Citronellol Derivatives

Citronellol, a natural acyclic monoterpenoid, is a well-established building block in chemical synthesis, prized for its pleasant floral aroma and its reactive hydroxyl group.[1][2] While its esters have been extensively studied for their applications in flavors and fragrances[3][4][5][6][7], the corresponding ethers offer a different profile of chemical stability and solvent characteristics. Ethers are generally more resistant to hydrolysis than esters, making them suitable for formulations with a wider pH range.[8][9]

The core structure of a citronellyl ether consists of the C10 isoprenoid backbone of citronellol linked via an ether bond to an alkyl group. The length and branching of this alkyl chain significantly influence properties such as volatility, lipophilicity, and solvency. This guide focuses on 8-Butoxy-2,6-dimethyloct-2-ene, a butyl ether of citronellol, and compares it with its methyl, ethyl, and propyl counterparts to elucidate structure-property relationships relevant to advanced applications.

Synthesis and Physicochemical Profile

The most common and direct route to synthesizing citronellyl ethers is the Williamson ether synthesis. This method involves the deprotonation of citronellol with a strong base to form the corresponding alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Causality in Synthesis: The choice of base (e.g., sodium hydride) and a non-protic solvent is critical to favor the SN2 reaction pathway and maximize ether formation while minimizing side reactions. The reaction is typically performed under an inert atmosphere to prevent the quenching of the highly reactive alkoxide.

G cluster_reactants Reactants cluster_products Products Citronellol Citronellol (R'-OH) Alkoxide Citronellyl Alkoxide (R'-O⁻Na⁺) Citronellol->Alkoxide + NaH Base Strong Base (e.g., NaH) AlkylHalide Alkyl Halide (R-X) CitronellylEther Citronellyl Ether (R'-O-R) Salt Salt Byproduct (NaX) CitronellylEther->Salt + NaX H2 H₂ Gas Alkoxide->CitronellylEther + R-X (SN2 Reaction) Alkoxide->H2 - H₂

Figure 1: Generalized Williamson Ether Synthesis Workflow.

The resulting citronellyl ethers are typically colorless to pale yellow liquids.[10][11] The following table summarizes key physicochemical properties, demonstrating the influence of the increasing alkyl chain length from methyl to butyl.

PropertyCitronellyl Methyl EtherCitronellyl Ethyl EtherCitronellyl Propyl Ether8-Butoxy-2,6-dimethyloct-2-ene
CAS Number 55915-70-3[11]69929-16-4[10]74149-57-271077-30-0[12][13]
Molecular Formula C₁₁H₂₂O[11]C₁₂H₂₄O[14]C₁₃H₂₆OC₁₄H₂₈O[12]
Molecular Weight ( g/mol ) 170.30[11]184.32[10][14]198.35212.38[12]
Boiling Point (°C) 214-216[11]~225-227 (est.)~240-242 (est.)~255-258 (est.)
Flash Point (°C) 70[11]84.4[10]~95 (est.)>100 (est.)
Calculated logP ~3.7 (est.)[11]~4.1 (est.)[10][14]~4.6 (est.)~5.1 (est.)
Density (g/mL @ 25°C) ~0.80 (est.)0.808-0.813[10]~0.815 (est.)~0.820 (est.)

Note: "est." denotes estimated values based on trends or computational predictions, as experimental data for all properties across all analogues is not consistently available in literature.

Comparative Performance Analysis

The variation in alkyl chain length directly impacts the performance of these ethers in several key areas relevant to researchers.

3.1. Volatility and Odor Profile

Volatility, which is inversely related to boiling point, is a critical parameter in fragrance and solvent applications.

  • 8-Butoxy-2,6-dimethyloct-2-ene , with the highest molecular weight and boiling point, is the least volatile of the series. This translates to a longer retention time on surfaces, making it a potential fixative or long-lasting base note in complex fragrance formulations.

  • Citronellyl Methyl Ether , being the most volatile, would function as a top note, contributing to the initial impression of a scent.

  • Citronellyl Ethyl Ether is described as having floral, fresh, clean rose, and citrus notes, and is recommended for use as a top note in certain fragrance types.[10][15]

3.2. Solvency and Lipophilicity

The lipophilicity, estimated by the octanol-water partition coefficient (logP), increases with the length of the alkyl chain. This property is paramount for applications in drug formulation and specialty solvents.

  • Increased Solubilizing Power: With the highest logP, 8-Butoxy-2,6-dimethyloct-2-ene is expected to be the most effective solvent for highly non-polar and lipophilic active pharmaceutical ingredients (APIs).[16] The extended butyl chain enhances its ability to interact with and dissolve lipid-soluble compounds, a crucial factor in developing formulations for transdermal delivery or solubilizing poorly water-soluble drugs.[17][18][19]

  • Tunable Polarity: The series offers a gradient of solvency. For moderately non-polar compounds, citronellyl ethyl or propyl ether might provide an optimal balance of solubility and other properties. The ability to select a solvent based on the specific polarity of the solute is a significant advantage in process chemistry and formulation development.[20][21]

Experimental Protocols for Comparative Evaluation

To provide a framework for objective comparison, the following detailed protocols are presented. These methods are designed to be self-validating and are grounded in standard analytical techniques.

4.1. Protocol: Determination of Relative Evaporation Rate

Rationale: This protocol uses isothermal thermogravimetric analysis (TGA) to compare the volatility of the citronellyl ethers. The rate of mass loss at a constant temperature is directly proportional to the evaporation rate, providing a quantitative measure of volatility.[22] This method is more controlled and reproducible than open-beaker studies.[23][24][25]

G cluster_prep Preparation cluster_analysis TGA Analysis cluster_data Data Processing Calibrate Calibrate TGA for mass and temperature Prepare Place 10 ± 0.1 mg of ether in TGA pan Calibrate->Prepare Equilibrate Equilibrate at 30°C Prepare->Equilibrate Ramp Ramp to 100°C at 20°C/min Equilibrate->Ramp Hold Hold isothermally at 100°C for 60 minutes Ramp->Hold Record Record mass vs. time Hold->Record Plot Plot % Mass Loss vs. Time Record->Plot Calculate Calculate slope of linear region (rate) Plot->Calculate Compare Compare rates (mg/min) Calculate->Compare

Figure 2: Workflow for TGA-based Evaporation Rate Comparison.

Step-by-Step Methodology:

  • Instrument Preparation: Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's specifications for mass and temperature accuracy.

  • Sample Preparation: Tare a standard aluminum TGA pan. Using a micropipette, accurately dispense 10 ± 0.1 mg of the citronellyl ether into the pan.

  • TGA Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature to 100°C at a rate of 20°C/min under a constant nitrogen purge (50 mL/min).

    • Hold the temperature at 100°C for 60 minutes, recording the sample mass as a function of time.

  • Data Analysis:

    • Plot the percentage of mass loss versus time for the isothermal segment.

    • Determine the slope of the initial, linear portion of this curve. The slope represents the evaporation rate in %/min or mg/min.

    • Repeat the experiment in triplicate for each ether and compare the average rates. A higher slope indicates greater volatility.

4.2. Protocol: Solubility Assessment of a Model Lipophilic API

Rationale: This protocol determines the saturation solubility of a model lipophilic API (e.g., Ibuprofen, a well-characterized compound) in each citronellyl ether. A shake-flask method followed by HPLC quantification is a gold-standard technique for solubility measurement, providing accurate and reliable data.[17][26]

Step-by-Step Methodology:

  • Preparation: To a series of 2 mL glass vials, add an excess amount of the model API (e.g., 500 mg of Ibuprofen) to 1 mL of each respective citronellyl ether.

  • Equilibration: Seal the vials and place them in a shaker incubator set to 25°C and 200 RPM. Allow the mixtures to equilibrate for 48 hours. This duration ensures that saturation is reached.

  • Sample Processing: After 48 hours, remove the vials and allow the excess solid to settle. Centrifuge the vials at 10,000 x g for 10 minutes to ensure complete sedimentation of undissolved API.

  • Dilution: Carefully withdraw a 100 µL aliquot from the supernatant of each vial, ensuring no solid is disturbed. Dilute this aliquot with an appropriate solvent (e.g., methanol) to a concentration within the calibrated range of the HPLC method. A 1:100 or 1:1000 dilution is a typical starting point.

  • HPLC Analysis:

    • Analyze the diluted samples using a validated HPLC-UV method for the API.

    • Mobile Phase: Acetonitrile:Water (with 0.1% Phosphoric Acid) 60:40.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Detection: 220 nm.

  • Quantification: Calculate the concentration of the API in the diluted sample against a standard calibration curve. Back-calculate to determine the original concentration (solubility) in the citronellyl ether, expressed in mg/mL.

Discussion and Conclusion

The comparative data clearly demonstrates a predictable structure-activity relationship among the citronellyl ethers. As the alkyl chain lengthens from methyl to butyl:

  • Volatility decreases , leading to higher boiling points and flash points.

  • Lipophilicity (logP) increases , enhancing the solvent power for non-polar compounds.

Expert Insights:

  • 8-Butoxy-2,6-dimethyloct-2-ene stands out as a high-performance, low-volatility solvent. Its strong lipophilic character makes it an excellent candidate for solubilizing challenging APIs in pharmaceutical formulations, particularly for topical or transdermal systems where slow evaporation and good skin miscibility are advantageous. Its low volatility also contributes to a better safety profile with a higher flash point.

  • Citronellyl Methyl and Ethyl Ethers are more suited for applications where higher volatility is desired, such as in fine fragrances as fleeting top notes or as more easily removable process solvents.

The choice between these ethers is a matter of optimizing for the specific application. For a drug development professional seeking to formulate a poorly soluble, lipophilic drug, the enhanced solvency of 8-Butoxy-2,6-dimethyloct-2-ene presents a compelling advantage. Conversely, a flavor and fragrance chemist might select citronellyl ethyl ether for its specific fresh, rosy olfactory notes. This guide provides the foundational data and methodologies to make that selection an informed, data-driven decision.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Citronellyl Esters via Transesterification.
  • AIP Publishing. (2018, November 7). Synthesis and cytotoxic activity of citronellol esters.
  • Enzymatic synthesis and parameters affecting on citronellyl acetate ester by trans-esterification reaction. (n.d.).
  • ResearchGate. (n.d.). Evaporation and Permeation of Fragrance Applied to the Skin.
  • SciELO. (n.d.). Lipase-Catalyzed Synthesis of Citronellyl Esters by Different Acylating Agents: A Kinetic Comparison Study.
  • PubChem. (n.d.). Citronellyl ethyl ether, (S)-.
  • The Good Scents Company. (n.d.). citronellyl ethyl ether, 69929-16-4.
  • ResearchGate. (2025, December 18). Lipase-Catalyzed Synthesis of Citronellyl Esters by Different Acylating Agents: A Kinetic Comparison Study.
  • Evaporation Rate Testing of Perfume Ingredients. (2026, March 19).
  • The Good Scents Company. (n.d.). citronellyl methyl ether, 55915-70-3.
  • PubMed. (2025, June 17). Exploring the impact of fragrance molecular and skin properties on the evaporation profile of ....
  • The Good Scents Company. (n.d.). citronellol.
  • Permeability coefficients and vapor pressure determination for fragrance materials. (n.d.).
  • CDC Stacks. (n.d.). Two‐stage kinetic analysis of fragrance evaporation and absorption from skin.
  • ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents | Request PDF.
  • ResearchGate. (2025, October 4). Citronellol, a monoterpene alcohol with promising pharmacological activities - A systematic review | Request PDF.
  • Benchchem. (n.d.). physical and chemical characteristics of ethyl citronellate.
  • ResearchGate. (2025, November 22). Biocatalytic Production of Citronellyl Esters by Different Acylating Agents: A Kinetic Comparison Study | Request PDF.
  • Cheméo. (n.d.). Citronellyl vinyl ether - Chemical & Physical Properties.
  • PMC. (2025, June 18). Terpenes and Essential Oils in Pharmaceutics: Applications as Therapeutic Agents and Penetration Enhancers with Advanced Delivery Systems for Improved Stability and Bioavailability.
  • US EPA. (2023, November 1). 2-Octene, 8-butoxy-2,6-dimethyl- - Substance Details - SRS.
  • ACS Publications. (2023, April 28). Synthesis of Citronellol-Derived Antibacterial Polymers and Effect of Thioether, Sulfoxide, Sulfone, and Ether Functional Groups on Their Bactericidal Activity | Macromolecules.
  • ResearchGate. (n.d.). Pesticidal potency of some citronellol derivatives.
  • Moumoujus. (n.d.). CITRONELLYL ETHYL ETHER.
  • Semantic Scholar. (n.d.). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator.
  • PubChem - NIH. (n.d.). Citronellol | C10H20O | CID 8842.
  • PMC. (n.d.). Valorization of Java citronella (Cymbopogon winterianus Jowitt) distillation waste as a potential source of phenolics/antioxidant: influence of extraction solvents.
  • ECHEMI. (n.d.). 8-Butoxy-2,6-dimethyl-2-octene SDS, 71077-30-0 Safety Data Sheets.
  • Kinetics of Active Pharmaceutical Ingredient Solubility in Water with Different Hydrogen Isotopic Content. (n.d.).
  • IntechOpen. (2015, December 21). Prediction of Solubility of Active Pharmaceutical Ingredients in Single Solvents and Their Mixtures — Solvent Screening.
  • CAMEO Chemicals - NOAA. (n.d.). DI-N-PROPYL ETHER.
  • Benchchem. (n.d.). A Comparative Guide for Researchers: Dimethyl Ether vs. Diethyl Ether as Organic Solvents.
  • TÜBİTAK Academic Journals. (2021, January 1). Comparison of different extraction solvents used in GC-MS analysis for detectingvolatile odor compounds in heat cow sweat.

Sources

Comparative

Validation of 8-Butoxy-2,6-dimethyloct-2-ene GC-MS retention times

Analytical Validation of 8-Butoxy-2,6-dimethyloct-2-ene: GC-MS Retention Time Mapping and Column Chemistry Comparison As a Senior Application Scientist, I frequently encounter the analytical challenge of unambiguously id...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Validation of 8-Butoxy-2,6-dimethyloct-2-ene: GC-MS Retention Time Mapping and Column Chemistry Comparison

As a Senior Application Scientist, I frequently encounter the analytical challenge of unambiguously identifying low-abundance terpenoid ethers in complex matrices, such as essential oils or synthetic reaction mixtures. 8-Butoxy-2,6-dimethyloct-2-ene (CAS 71077-30-0), also known as citronellyl butyl ether, is a prime example. It is a C14H28O compound identified in the metabolomic profiling of essential oil-bearing grasses like Cymbopogon[1][2] and utilized as a synthetic intermediate[3].

Relying solely on single-column Gas Chromatography-Mass Spectrometry (GC-MS) for its identification often leads to false positives due to the structural isomerism inherent in terpenoids. This guide objectively compares the standard MS-only identification approach against a self-validating, dual-column Linear Retention Index (LRI) methodology, providing the mechanistic causality and experimental data necessary for robust analytical validation.

Mechanistic Causality in Retention Behavior

To understand why a single analytical column is insufficient, we must examine the thermodynamic interactions between the vaporized analyte and the stationary phase. 8-Butoxy-2,6-dimethyloct-2-ene features a non-polar aliphatic backbone (2,6-dimethyloct-2-ene) and a slightly polar ether linkage.

  • Non-Polar Phase (HP-5MS / DB-5): Composed of 5% phenyl/95% dimethylpolysiloxane, this phase separates compounds primarily via London dispersion forces. Elution is heavily dictated by boiling point and molecular weight[4][5]. Here, the ether behaves similarly to purely aliphatic hydrocarbons of similar mass.

  • Polar Phase (DB-WAX): Composed of polyethylene glycol (PEG), this phase introduces strong dipole-dipole interactions and hydrogen bonding capabilities. The ether oxygen in 8-butoxy-2,6-dimethyloct-2-ene interacts with the PEG phase, selectively retarding its elution compared to non-polar analogs.

By mapping the analyte across both phases, we leverage these orthogonal thermodynamic mechanisms to create a unique, two-dimensional retention signature.

Interactions Analyte 8-Butoxy-2,6-dimethyloct-2-ene Disp Dispersion Forces Analyte->Disp Aliphatic Chain Dipole Dipole Interactions Analyte->Dipole Ether Oxygen RT1 HP-5MS (Non-Polar) Disp->RT1 RT2 DB-WAX (Polar) Dipole->RT2

Mechanistic pathways governing retention times based on stationary phase interactions.

Experimental Methodology: A Self-Validating Protocol

Absolute retention times (RT) drift due to column trimming, carrier gas flow variations, and matrix accumulation. To establish a self-validating system , this protocol integrates a homologous series of n-alkanes to calculate the Linear Retention Index (LRI). This converts transient temporal data into an instrument-independent thermodynamic constant.

Step-by-Step GC-MS Workflow
  • Sample Preparation: Dilute the 8-butoxy-2,6-dimethyloct-2-ene standard (or matrix extract) to 100 µg/mL in GC-grade hexane.

  • Internal Calibration: Spike the sample with 10 µg/mL of an n-alkane standard mixture (C8–C20). This internal standard ensures every run self-calibrates for LRI calculation.

  • Instrument Configuration: Utilize a GC-MS system (e.g., Thermo Scientific Trace 1310 or Agilent 7820A) equipped with an Electron Impact (EI) source[4].

  • Column Setup (Dual-Run):

    • Run 1: Non-polar column (e.g., TG-5SILMS or DB-5, 30 m × 0.25 mm × 0.25 µm)[4][5].

    • Run 2: Polar column (e.g., DB-WAX, 30 m × 0.25 mm × 0.25 µm).

  • Injection Parameters: Inject 1 µL in split mode (25:1 ratio) with the inlet maintained at 250 °C. Use Helium (99.999%) at a constant flow of 1.2 mL/min.

  • Oven Program: Hold at 40 °C for 3 min, ramp at 10 °C/min to 300 °C, and hold for 5 min[4].

  • MS Acquisition: Operate in EI mode at 70 eV. Set the scan range from 35 to 500 m/z. The exact mass of the target molecular ion is 212.21 m/z[1][2].

Workflow A Sample Prep: 100 µg/mL in Hexane B Spike n-Alkanes (C8-C20) A->B C GC Injection (1 µL, Split 25:1) B->C D1 Column A: HP-5MS C->D1 D2 Column B: DB-WAX C->D2 E EI-MS (70 eV, 35-500 m/z) D1->E D2->E F LRI Calculation & Validation E->F

GC-MS validation workflow for 8-butoxy-2,6-dimethyloct-2-ene across dual column chemistries.

Comparative Performance Analysis

Why not rely solely on MS library matching (e.g., NIST/Wiley)? Mass spectra of aliphatic ethers like 8-butoxy-2,6-dimethyloct-2-ene often exhibit weak molecular ions and share dominant fragmentation patterns (e.g., m/z 69, 81, 95) with other acyclic monoterpenes[6]. Relying exclusively on MS fragmentation can easily lead to misidentification.

The table below compares the analytical performance of the Dual-Column LRI method against the traditional Single-Column approach.

Table 1: Methodological Comparison for Terpenoid Ether Identification

Analytical FeatureSingle-Column (HP-5MS) + MS LibraryDual-Column (HP-5MS + DB-WAX) + LRI
Identification Confidence Moderate (Prone to isomeric overlap)High (Orthogonal thermodynamic confirmation)
False Positive Rate High for structurally similar acyclic terpenoidsNegligible
Matrix Interference Susceptible in complex essential oilsHighly resistant
Data Output Retention Time + Mass SpectrumRetention Time + Mass Spectrum + ΔLRI

To illustrate the power of the ΔLRI (the difference in retention index between polar and non-polar columns), observe how 8-butoxy-2,6-dimethyloct-2-ene shifts compared to structurally related alternatives.

Table 2: Comparative Retention Data (Representative Estimates)

CompoundFormulaExact MassHP-5MS LRIDB-WAX LRIΔLRI (Polarity Shift)
8-Butoxy-2,6-dimethyloct-2-ene C14H28O212.21~1380~1520+140 (Moderate dipole)
2,6-Dimethyloct-2-ene [6]C10H20140.16~980~1020+40 (Purely non-polar)
Citronellyl butyrate C14H26O2226.19~1450~1650+200 (Strong ester dipole)
Citronellol C10H20O156.15~1220~1770+550 (Strong hydrogen bonding)

Note: The LRI values provided are representative analytical estimates demonstrating the chromatographic shift principles. The minimal polarity shift (ΔLRI ≈ 140) of the ether compared to the massive shift of the free alcohol (citronellol, ΔLRI ≈ 550) provides definitive structural confirmation that MS alone cannot guarantee.

Conclusion

For the robust identification of 8-butoxy-2,6-dimethyloct-2-ene, a single-column MS approach is analytically fragile. By implementing the self-validating, dual-column GC-MS methodology detailed in this guide, researchers can leverage the specific thermodynamic interactions of the ether linkage. This orthogonal validation effectively eliminates false positives, ensuring high-fidelity data in both metabolomic profiling and synthetic quality control.

References

  • Synthesis of Ethers via Reaction of Carbanions and Monoperoxyacetals Source: ACS Publications URL:[Link]

  • Essential Oil-Bearing Grasses: The genus Cymbopogon Source: Visakha Govt Degree College / EBIN.PUB URL:[Link]

  • A Simple Process for the Dimerization and Cross-Coupling of Isoprene and Myrcene to High-Performance Jet and Diesel Blendstocks Source: ACS Publications URL:[Link]

  • Uncovering Mechanisms of Zanthoxylum piperitum Fruits for the Alleviation of Rheumatoid Arthritis Based on Network Pharmacology Source: PMC (NIH) URL:[Link]

  • Temporal Tracking of Metabolomic Shifts in In Vitro-Cultivated Kiwano Plants: A GC-MS, LC-HRMS-MS, and In Silico Candida spp. Protein and Enzyme Study Source: MDPI URL:[Link]

Sources

Validation

Comparative analysis of ether synthesis methods for 8-Butoxy-2,6-dimethyloct-2-ene

Strategic Comparison of Etherification Pathways: Synthesizing 8-Butoxy-2,6-dimethyloct-2-ene Executive Overview The synthesis of 8-butoxy-2,6-dimethyloct-2-ene (commonly known as citronellyl butyl ether) presents a class...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Comparison of Etherification Pathways: Synthesizing 8-Butoxy-2,6-dimethyloct-2-ene

Executive Overview

The synthesis of 8-butoxy-2,6-dimethyloct-2-ene (commonly known as citronellyl butyl ether) presents a classic challenge in organic methodology: forming a stable C–O bond between a functionalized terpene and an aliphatic chain without inducing unwanted side reactions. While traditional nucleophilic approaches like the Williamson ether synthesis are standard, they often suffer from competing elimination pathways that degrade yields. Recently, an advanced "umpoled" strategy utilizing electrophilic oxygen has emerged as a highly efficient alternative[1]. This guide critically compares both methodologies, providing experimental data and mechanistic insights to help drug development professionals and synthetic chemists optimize their workflows.

Mechanistic Causality: Nucleophilic vs. Electrophilic Oxygen

The Classical Approach: Nucleophilic Oxygen (Williamson Synthesis) In the traditional Williamson synthesis, citronellol is deprotonated to form a highly nucleophilic alkoxide, which subsequently attacks 1-bromobutane via an SN2 mechanism. Causality of Limitations: The strong basicity of the citronelloxide intermediate promotes competing E2 elimination on the primary alkyl halide, generating 1-butene gas and capping the theoretical yield of the target ether. Furthermore, the reaction requires elevated temperatures to overcome the activation energy of the SN2 displacement, which concurrently accelerates the unwanted E2 pathway.

The Advanced Approach: Electrophilic Oxygen (Umpoled Synthesis) Dussault and colleagues developed a paradigm-shifting umpoled strategy where the oxygen atom becomes the electrophile[2]. Citronellol is converted into a tetrahydropyranyl (THP) monoperoxyacetal. Causality of Success: By reacting this monoperoxyacetal with a carbanion (n-butyllithium), the standard polarity is reversed. Theoretical studies confirm this is not an SN2 displacement, nor does it involve alkoxy radical intermediates[3]. Instead, it proceeds via a Lewis acid-promoted insertion of the organometallic reagent directly into the O–O bond[3]. This completely bypasses the basicity-driven E2 elimination, allowing for rapid, highly regioselective etherification at 0 °C[2].

Mechanistic Workflow Visualization

SynthesisPathways cluster_Williamson Pathway A: Williamson Synthesis (Nucleophilic Oxygen) cluster_Umpoled Pathway B: Umpoled Synthesis (Electrophilic Oxygen) Target 8-Butoxy-2,6-dimethyloct-2-ene W_Start Citronellol W_Step1 NaH, THF (Deprotonation) W_Start->W_Step1 W_Int Citronelloxide W_Step1->W_Int W_Step2 1-Bromobutane (SN2 Attack) W_Int->W_Step2 W_Step2->Target U_Start Citronellol U_Step1 Triflation & THP-OOH U_Start->U_Step1 U_Int THP Monoperoxyacetal U_Step1->U_Int U_Step2 n-BuLi, 0 °C (Insertion) U_Int->U_Step2 U_Step2->Target

Fig 1. Mechanistic comparison of Williamson vs. Umpoled ether synthesis pathways.

Validated Experimental Protocols

Protocol A: Classical Williamson Ether Synthesis (Baseline Comparison)

  • Deprotonation: To a flame-dried, nitrogen-purged flask, add citronellol (0.5 mmol) and anhydrous THF (5 mL). Cool to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 0.6 mmol). Scientific Rationale: Cooling mitigates the exothermic release of H2 gas. NaH is chosen to ensure irreversible and complete deprotonation of the alcohol, forming the active nucleophile.

  • Alkylation: Add 1-bromobutane (0.6 mmol) dropwise. Attach a reflux condenser and heat to 60 °C for 12 hours. Scientific Rationale: The SN2 attack requires thermal energy. Monitor closely, as prolonged heating increases the E2 elimination byproduct.

  • Validation & Isolation: Monitor via TLC (10% EtOAc/Hexanes). Once the citronellol is consumed, quench carefully with saturated aqueous NH4Cl at 0 °C to neutralize unreacted NaH. Extract with diethyl ether (3 × 10 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Umpoled Synthesis via Monoperoxyacetal (Optimized Method)

  • Precursor Activation: Convert citronellol to its THP monoperoxyacetal (Compound 8b) via triflation and subsequent reaction with THP-hydroperoxide[1]. Scientific Rationale: The THP group stabilizes the peroxide while providing a highly regioselective leaving group during the subsequent insertion.

  • Carbanion Insertion: In a flame-dried flask, dissolve the THP monoperoxyacetal 8b (128 mg, 0.5 mmol) in anhydrous hexanes (2 mL) and cool strictly to 0 °C[1]. Scientific Rationale: Temperature control is critical. At -78 °C, the reaction stalls; at room temperature, the peroxide risks decomposition. 0 °C provides the perfect kinetic window for O–O insertion[2].

  • Etherification: Add n-BuLi (0.34 mL, 1.6 M in hexanes, 0.55 mmol) dropwise via syringe[1]. Scientific Rationale: The carbanion acts as the nucleophile, selectively attacking the less hindered, electrophilic oxygen of the peroxyacetal.

  • Validation & Isolation: The reaction is complete within minutes[2]. Quench with water (5 mL). Extract the aqueous layer with hexanes (2 × 10 mL). Dry the combined organic layers over Na2SO4 and concentrate. Purify via silica gel chromatography to furnish 8-butoxy-2,6-dimethyloct-2-ene as a colorless oil (86 mg, 81% yield)[1].

Quantitative Performance Data

ParameterWilliamson Synthesis (Classical)Umpoled Synthesis (Monoperoxyacetal)
Reported Yield ~60-65% (Estimated baseline)81%[1]
Reaction Time 12 - 24 hours< 15 minutes[2]
Operating Temperature 60 °C (Reflux)0 °C[2]
Primary Side Reaction E2 Elimination (1-butene formation)Minimal (Highly regioselective)[2]
Key Intermediate Citronelloxide (Strong base)THP Monoperoxyacetal (Electrophilic)[1]
Atom Economy Moderate (Loss of NaBr)Moderate (Loss of Li-OTHP)

Strategic Recommendations

For drug development professionals scaling up the synthesis of 8-butoxy-2,6-dimethyloct-2-ene, the umpoled monoperoxyacetal strategy offers superior kinetics and yields[1]. While it requires the handling of peroxide intermediates and pyrophoric n-BuLi, the complete suppression of E2 elimination and the rapid reaction time (<15 minutes at 0 °C) make it highly advantageous for synthesizing complex or sterically hindered ethers where traditional Williamson methods fail[2].

References[1] Title: Synthesis of Ethers via Reaction of Carbanions and Monoperoxyacetals - ACS Publications | Source: acs.org | URL:Verify Source[2] Title: Synthesis of Ethers via Reaction of Carbanions and Monoperoxyacetals - ACS Publications | Source: acs.org | URL:Verify Source[3] Title: Synthesis of Ethers via Reaction of Carbanions and Monoperoxyacetals - DigitalCommons@UNL | Source: unl.edu | URL:Verify Source

Sources

Comparative

NMR spectral validation of lab-synthesized 8-Butoxy-2,6-dimethyloct-2-ene

An In-Depth Guide to the NMR Spectral Validation of Lab-Synthesized 8-Butoxy-2,6-dimethyloct-2-ene Authored by: A Senior Application Scientist This guide provides an in-depth, objective comparison of Nuclear Magnetic Res...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the NMR Spectral Validation of Lab-Synthesized 8-Butoxy-2,6-dimethyloct-2-ene

Authored by: A Senior Application Scientist

This guide provides an in-depth, objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy against other common analytical techniques for the structural validation and purity assessment of lab-synthesized 8-Butoxy-2,6-dimethyloct-2-ene. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust analytical workflow.

Introduction: The Imperative of Structural Validation

8-Butoxy-2,6-dimethyloct-2-ene (C₁₄H₂₈O, Molar Mass: 212.38 g/mol ) is a non-commercially available aliphatic ether with potential applications as a fragrance component, a synthetic intermediate, or a specialized solvent.[2] Its synthesis in a laboratory setting necessitates a rigorous validation process to confirm its identity and purity. While several analytical techniques can provide structural information, NMR spectroscopy remains the unparalleled gold standard for the complete structural elucidation of small organic molecules.[3][4] This guide will detail the process of validating its structure using NMR and compare this methodology with alternative approaches.

Proposed Synthesis and Purification Workflow

A logical and efficient synthesis of 8-Butoxy-2,6-dimethyloct-2-ene can be envisioned via a Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide.

Step 1: Synthesis of Sodium 2,6-dimethyloct-2-en-8-oxide The precursor alcohol, 2,6-dimethyloct-2-en-8-ol, is deprotonated using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) to form the corresponding sodium alkoxide. The reaction is typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

Step 2: Williamson Ether Synthesis 1-Bromobutane is added to the solution containing the sodium alkoxide. The alkoxide, acting as a nucleophile, displaces the bromide ion from the butyl chain in an Sₙ2 reaction to form the desired ether, 8-Butoxy-2,6-dimethyloct-2-ene.

Step 3: Workup and Purification The reaction is quenched with water, and the product is extracted into an organic solvent like diethyl ether. The organic layer is washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to isolate the target compound from any unreacted starting materials or byproducts.

The Core of Validation: 1D and 2D NMR Spectroscopy

NMR spectroscopy provides an unparalleled, non-destructive view of the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.[3] It offers precise information on the chemical environment, connectivity, and relative number of each type of atom in the molecule.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation : Accurately weigh 5-10 mg of the purified, lab-synthesized 8-Butoxy-2,6-dimethyloct-2-ene and dissolve it in approximately 0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large interfering signals from the solvent's own protons.[5]

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) to the sample. TMS provides a sharp signal that is arbitrarily set to 0.00 ppm and serves as the universal reference standard for both ¹H and ¹³C NMR.[3][6]

  • Instrument Setup : Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion and resolution.

  • ¹H NMR Acquisition :

    • Spectral Width : ~16 ppm

    • Acquisition Time : 2-3 seconds

    • Number of Scans : 8-16 scans

    • Pulse Width : Calibrated 90° pulse

  • ¹³C{¹H} NMR Acquisition :

    • Spectral Width : ~220 ppm

    • Acquisition Time : 1-2 seconds

    • Number of Scans : 1024-4096 scans (more scans are needed due to the low natural abundance of ¹³C).[7]

    • Technique : Proton-decoupled to simplify the spectrum to single lines for each unique carbon.

  • 2D NMR Acquisition (for unambiguous assignment) :

    • COSY (Correlation Spectroscopy) : Identifies ¹H-¹H spin-spin couplings, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton signal with the signal of the carbon to which it is directly attached.[8]

    • HMBC (Heteronuclear Multiple Bond Correlation) : Correlates proton and carbon signals over two to three bonds, which is critical for piecing together the molecular skeleton.[8]

  • Data Processing : Apply Fourier transform, phase correction, and baseline correction to the acquired data. Integrate the ¹H NMR signals to determine the relative ratios of protons in different environments.

Predicted NMR Data and Interpretation

The following table summarizes the predicted ¹H and ¹³C NMR spectral data for 8-Butoxy-2,6-dimethyloct-2-ene. These predictions are based on established chemical shift principles and data from structurally similar compounds.[7][9][10]

Atom(s) Structure Fragment Predicted ¹H Shift (δ, ppm) Multiplicity Integration Predicted ¹³C Shift (δ, ppm) Rationale
C1, C1' =C(C H₃)₂~1.60, ~1.68s, s3H, 3H~17.6, ~25.7Allylic methyl groups on a double bond.
C2 -C =(CH₃)₂---~131.5Quaternary vinylic carbon, deshielded.
C3 =C H-~5.10t1H~124.5Vinylic proton on a trisubstituted alkene.
C4 -CH₂-~2.00q2H~39.5Allylic methylene, adjacent to a vinyl group.
C5 -CH₂-~1.35m2H~29.8Aliphatic methylene.
C6 -CH-~1.55m1H~36.8Aliphatic methine.
C7 -CH(CH ₃)-~0.88d3H~19.5Methyl group on a chiral center.
C8 -O-C H₂-~3.40t2H~70.5Methylene attached to the ether oxygen, deshielded.
C1'' -O-C H₂-~3.38t2H~69.5Methylene of the butoxy group attached to oxygen.
C2'' -CH₂-~1.52m2H~31.8Aliphatic methylene in the butoxy group.
C3'' -CH₂-~1.38m2H~19.4Aliphatic methylene in the butoxy group.
C4'' -C H₃~0.92t3H~13.9Terminal methyl of the butoxy group.

s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet

G cluster_synthesis Synthesis & Purification cluster_analysis NMR Analysis cluster_validation Data Validation synthesis Williamson Ether Synthesis (2,6-dimethyloct-2-en-8-ol + 1-bromobutane) purification Flash Column Chromatography synthesis->purification sample_prep Sample Preparation (5-10 mg in CDCl3 + TMS) purification->sample_prep nmr_acq Data Acquisition (¹H, ¹³C, COSY, HSQC, HMBC) sample_prep->nmr_acq data_proc Data Processing (FT, Phasing, Integration) nmr_acq->data_proc interpretation Spectral Interpretation (Assign Signals, Confirm Connectivity) data_proc->interpretation comparison Comparison (Experimental vs. Predicted Data) interpretation->comparison final_struct Validated Structure of 8-Butoxy-2,6-dimethyloct-2-ene comparison->final_struct

A Comparative Guide: NMR vs. Alternative Analytical Techniques

While NMR is the cornerstone for definitive structural proof, a comprehensive validation strategy often employs orthogonal techniques that provide complementary information.[1][11] Each method offers unique advantages and limitations.

Technique Information Provided Advantages Limitations Role in Validation
NMR Spectroscopy Complete C-H framework, atom connectivity, stereochemistry, quantitative analysis (qNMR).[12][13]Unambiguous structure elucidation, detailed 3D information, non-destructive.Lower sensitivity than MS, requires more sample, complex spectra for large molecules.Primary : Definitive structure confirmation.
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation patterns.Extremely high sensitivity (sub-picogram), fast analysis, suitable for complex mixtures (with LC/GC).Provides no direct information on atom connectivity or stereoisomerism.Confirmatory : Verifies molecular weight and formula.
Infrared (IR) Spectroscopy Presence or absence of specific functional groups (e.g., C=C, C-O-C).Fast, simple, requires minimal sample preparation.Provides limited information on the overall molecular skeleton; spectra can be complex.Supportive : Confirms presence of key functional groups (ether and alkene).
HPLC / GC Purity assessment, quantification, separation of isomers.Excellent for determining the number of components in a sample and their relative amounts.Provides no structural information on its own; requires reference standards for identification.Purity Assessment : Determines the purity of the synthesized compound.
Synergistic Approach: A Self-Validating System

The most trustworthy validation protocol integrates these techniques.

  • Initial Check (MS & IR) : After synthesis, a quick MS analysis confirms the product has the correct molecular weight (m/z for [M+H]⁺ ≈ 213.22), and an IR spectrum confirms the presence of a C-O ether stretch (~1100 cm⁻¹) and a C=C alkene stretch (~1670 cm⁻¹).

  • Purity Confirmation (HPLC/GC) : An HPLC or GC run indicates the purity of the isolated fraction, ideally showing a single major peak (>95%).[1]

  • Definitive Proof (NMR) : Finally, a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) provides the irrefutable evidence of the structure, confirming that all atoms are in their correct positions. This multi-faceted approach ensures that the synthesized material is not only the correct molecule but is also sufficiently pure for its intended application.

Conclusion

The validation of a lab-synthesized molecule like 8-Butoxy-2,6-dimethyloct-2-ene is a critical, multi-step process that demands scientific rigor. While techniques like Mass Spectrometry, IR Spectroscopy, and chromatography provide essential, complementary pieces of the puzzle, NMR spectroscopy is the only standalone technique capable of providing a complete and unambiguous structural determination. By integrating ¹H, ¹³C, and 2D NMR experiments, a researcher can confidently map the entire molecular architecture, ensuring the identity and integrity of the synthesized compound. This comprehensive approach, grounded in the principles of causality and self-validation, is indispensable for producing reliable and reproducible scientific data in any advanced research or development setting.

References

  • ResearchGate. (2019). Development and cross validation of a suite of standards for the purity assignment of organic compounds by quantitative NMR spectroscopy. Available at: [Link]

  • Pesek, M., et al. (n.d.). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. PMC. Available at: [Link]

  • ACS Publications. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

  • US EPA. (2023). 2-Octene, 8-butoxy-2,6-dimethyl- - Substance Details. Available at: [Link]

  • NIH. (2026). The Evolving Landscape of NMR Structural Elucidation. PMC. Available at: [Link]

  • NIH. (2026). The Evolving Landscape of NMR Structural Elucidation. PMC. Available at: [Link]

  • SlidePlayer. (2022). Tasks in NMR data analysis for Nature Products. Available at: [Link]

  • Bruker. (n.d.). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Available at: [Link]

  • US EPA. (2023). 2-Octene, 8-butoxy-2,6-dimethyl- - Substance Details. Available at: [Link]

  • Doc Brown's Chemistry. (2026). Interpreting the 1 H NMR spectrum of 2-methylbut-2-ene. Available at: [Link]

  • Doc Brown's Chemistry. (2026). Interpreting the 1 H NMR spectrum of 2-methylbut-2-ene. Available at: [Link]

Sources

Comparative

Benchmarking 8-Butoxy-2,6-dimethyloct-2-ene yield across different catalysts

Benchmarking Catalytic Routes for the Synthesis of 8-Butoxy-2,6-dimethyloct-2-ene By: Senior Application Scientist | Process Chemistry & Catalysis Executive Summary & The Selectivity Challenge 8-Butoxy-2,6-dimethyloct-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Catalytic Routes for the Synthesis of 8-Butoxy-2,6-dimethyloct-2-ene By: Senior Application Scientist | Process Chemistry & Catalysis

Executive Summary & The Selectivity Challenge

8-Butoxy-2,6-dimethyloct-2-ene (commonly known as citronellyl butyl ether) is a highly valued terpene ether utilized in advanced fragrance formulations and as a specialty solvent. However, synthesizing this compound via the cross-etherification of two primary alcohols (citronellol and n-butanol) presents a classical thermodynamic and kinetic challenge.

Statistically, acid-catalyzed etherification of two distinct primary alcohols yields a chaotic mixture of symmetric ethers (dibutyl ether, dicitronellyl ether) and the desired asymmetric product. To achieve high yields of 8-Butoxy-2,6-dimethyloct-2-ene, researchers must carefully benchmark catalyst performance, balancing atom economy, chemoselectivity, and scalability. This guide objectively compares three distinct catalytic paradigms: traditional base-mediated synthesis, solid acid catalysis, and a novel electrophilic alkoxyl transfer (umpolung) method.

Mechanistic Causality & Catalyst Selection

Understanding the causality behind catalyst selection is critical for optimizing yield.

  • Method A: Williamson Etherification (Base-Mediated) The traditional approach relies on stoichiometric sodium hydride to deprotonate citronellol, followed by an SN​2 attack on 1-bromobutane [3]. While this bypasses the symmetric ether problem, it generates stoichiometric salt waste (high E-factor), making it less desirable for green manufacturing.

  • Method B: Solid Acid Catalysis (Zeolite Beta) Using a heterogeneous catalyst like Zeolite Beta (H+ form) allows for direct dehydrative etherification between citronellol and n-butanol [2]. The causality here lies in pore-size restriction and tunable acidity. However, because both substrates are primary alcohols, the oxonium intermediate can be attacked by either alcohol, leading to poor cross-selectivity and a maximum theoretical yield of ~50% for the target ether.

  • Method C: Electrophilic Alkoxyl Transfer (Monoperoxyacetals) Developed by Dussault et al. [1], this method flips the electronic nature of the reaction (umpolung). By converting citronellol into a tetrahydropyranyl (THP) monoperoxyacetal, the oxygen atom becomes electrophilic. When reacted with n-butyllithium (n-BuLi), the carbanion attacks the electrophilic oxygen, exclusively forming the asymmetric ether without any symmetric byproducts.

Workflow Visualization

Workflow cluster_0 Method A: Williamson cluster_1 Method B: Solid Acid cluster_2 Method C: Umpolung Start Citronellol (Starting Material) NaH 1. NaH, THF, 0°C 2. n-BuBr, Reflux Start->NaH Zeolite Zeolite Beta (H+) n-Butanol, 80°C Start->Zeolite Peroxy 1. Triflic Anhydride 2. THP-OOH 3. n-BuLi, -78°C Start->Peroxy YieldA Yield: ~85% Selectivity: High NaH->YieldA Product 8-Butoxy-2,6-dimethyloct-2-ene YieldA->Product YieldB Yield: ~45% Selectivity: Low Zeolite->YieldB YieldB->Product YieldC Yield: 81% Selectivity: Very High Peroxy->YieldC YieldC->Product

Fig 1: Mechanistic pathways for 8-Butoxy-2,6-dimethyloct-2-ene synthesis.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating internal checkpoints that confirm mechanistic success before proceeding to the next step.

Protocol A: Williamson Etherification (Baseline)
  • Preparation: Suspend NaH (12 mmol, 60% dispersion in mineral oil) in 20 mL dry THF at 0 °C under argon.

  • Alkoxide Formation: Add citronellol (10 mmol) dropwise over 15 minutes.

    • Validation Checkpoint: Monitor the reaction visually. The cessation of H2​ gas evolution serves as a macroscopic indicator that quantitative alkoxide formation is complete.

  • Alkylation: Add 1-bromobutane (11 mmol) and heat the mixture to reflux for 4 hours.

  • Workup: Quench with ice water, extract with diethyl ether, and purify via silica gel chromatography.

Protocol B: Solid Acid Catalysis (Zeolite Beta)
  • Catalyst Activation: Calcined Zeolite Beta (H+ form, SiO2​/Al2​O3​ ratio = 25) is activated at 450 °C for 2 hours to remove adsorbed water, ensuring maximum Brønsted acidity.

  • Reaction: In a pressure tube, combine citronellol (10 mmol), n-butanol (50 mmol, used as both reactant and solvent), and 100 mg of activated Zeolite Beta. Heat to 80 °C for 6 hours.

  • Monitoring:

    • Validation Checkpoint: Analyze aliquots via GC-MS. The emergence of the m/z 212 peak confirms target ether formation. If the m/z 154 peak (citronellene, a dehydration byproduct) exceeds 10% relative area, the catalyst acidity is too harsh and requires moderation (e.g., doping with mild basic sites).

Protocol C: Electrophilic Alkoxyl Transfer (Monoperoxyacetal Method)

Adapted from Dussault et al. [1]

  • Precursor Synthesis: Convert citronellol to THP monoperoxyacetal 8b via triflation and subsequent reaction with THP hydroperoxide.

  • Umpolung Reaction: Dissolve monoperoxyacetal 8b (128 mg, 0.5 mmol) in dry THF and cool strictly to -78 °C.

  • Carbanion Addition: Add n-BuLi (0.34 mL, 1.6 M in hexanes, 0.55 mmol) dropwise.

  • Monitoring:

    • Validation Checkpoint: Monitor via TLC (10% EtOAc/Hexane). The complete absence of a citronellal spot ( Rf​ ~ 0.6) validates that the reaction proceeded via the desired electrophilic substitution rather than an unwanted E1cB fragmentation pathway.

  • Isolation: Quench with water, extract with hexane, and concentrate. Yields 8-Butoxy-2,6-dimethyloct-2-ene as a colorless oil (86 mg, 81%).

Quantitative Data Presentation

The following table summarizes the benchmarking data across the three methodologies, allowing for objective selection based on project constraints.

ParameterMethod A: WilliamsonMethod B: Zeolite BetaMethod C: Monoperoxyacetal
Catalyst / Reagent NaH (Stoichiometric Base)Zeolite Beta (Solid Acid)n-BuLi (Organolithium)
Reaction Mechanism SN​2 Nucleophilic SubstitutionAcid-Catalyzed DehydrationElectrophilic Alkoxyl Transfer
Target Yield ~85%~45%81%
Chemoselectivity HighLow (Symmetric ethers form)Absolute
E-Factor (Waste) High (NaBr salt waste)Low ( H2​O byproduct)Medium (THP alkoxide waste)
Scalability Excellent (Industrial standard)Excellent (Continuous flow)Moderate (Requires -78 °C)

Conclusion & Strategic Recommendations

For industrial-scale manufacturing where infrastructure can handle salt waste, the Williamson synthesis (Method A) remains the most robust choice. However, for advanced drug development or fine fragrance synthesis where absolute purity and the avoidance of halogenated intermediates are paramount, Method C (Monoperoxyacetal Transfer) is vastly superior. It achieves an impressive 81% yield of 8-Butoxy-2,6-dimethyloct-2-ene by circumventing the statistical limitations of primary-primary alcohol cross-coupling. Method B is only recommended if a continuous-flow, low-E-factor process is strictly required and downstream distillation can easily separate the resulting symmetric ether byproducts.

References

  • Dussault, P. H., et al. "Synthesis of Ethers via Reaction of Carbanions and Monoperoxyacetals." Journal of the American Chemical Society, 2015. URL:[Link]

  • Radhakrishnan, S., et al. "Selective etherification of β-citronellene catalyzed by zeolite beta." Green Chemistry, 2015. URL:[Link]

  • "Hydroquinones" (Synthesis involving n-butyl citronellyl ether). US Patent US4484000A.

Safety & Regulatory Compliance

Safety

Operational Guide &amp; PPE Protocol for Handling 8-Butoxy-2,6-dimethyloct-2-ene

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a static checklist, but as a dynamic, self-validating system of risk mitigation. When working with 8-Butoxy-2,6-dimethyloct-2-e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a static checklist, but as a dynamic, self-validating system of risk mitigation. When working with 8-Butoxy-2,6-dimethyloct-2-ene (CAS: 71077-30-0)—an ether frequently synthesized via the reaction of carbanions with monoperoxyacetals[1]—understanding the chemical causality behind our safety protocols is paramount. Because its synthesis involves highly reactive organometallics (like n-butyllithium) and peroxide intermediates, our operational plans must account for both flammability and exothermic decomposition risks[1][2].

The Causality Matrix: Personal Protective Equipment (PPE)

To build a robust safety culture, researchers must understand why specific PPE is mandated. The table below outlines the required protective gear for handling 8-butoxy-2,6-dimethyloct-2-ene, grounded in the physical and chemical properties of the substance and its synthetic precursors[2].

PPE CategorySpecification StandardScientific Causality & Risk Mitigation
Eye/Face Protection Tightly fitting safety goggles with side-shields (EN 166/NIOSH compliant).Causality: Protects against severe splash hazards during the transfer of reactive organolithium reagents and volatile ether mixtures[2].
Skin/Body Protection Fire/flame-resistant and impervious laboratory clothing.Causality: Mitigates the extreme flammability risks associated with ether vapors and the pyrophoric nature of carbanion precursors (e.g., n-BuLi)[1][2].
Hand Protection Chemical impermeable gloves (EU Directive 89/686/EEC & EN 374).Causality: Prevents transdermal absorption of lipophilic organic compounds. Validation: Gloves must be visually inspected and pressure-tested for micro-tears prior to every use[2].
Respiratory Protection Full-face respirator (if engineering controls/fume hoods fail).Causality: Prevents the inhalation of volatile organic compounds (VOCs) and mists that can cause acute respiratory irritation[2].

Self-Validating Experimental Protocol: Synthesis & Handling

The following step-by-step methodology details the safe handling and isolation of 8-butoxy-2,6-dimethyloct-2-ene, adapted from validated organometallic displacement procedures[1][3]. Every step includes a Self-Validation Checkpoint to ensure the system's integrity before proceeding.

Step 1: Environmental Control & System Purging Set up the reaction in a certified fume hood. Flush the reaction vessel with dry Nitrogen or Argon to create an inert atmosphere.

  • Self-Validation Checkpoint: Monitor the gas bubbler. A stable, slow bubble rate (1-2 bubbles/second) confirms a sealed, positive-pressure system, preventing atmospheric moisture from quenching the carbanion.

Step 2: Reagent Preparation & Thermal Control Dissolve the THP monoperoxyacetal precursor in anhydrous solvent and cool the system strictly to 0 °C[1].

  • Self-Validation Checkpoint: Do not proceed until an internal thermocouple reads exactly 0 °C. Premature addition at higher temperatures risks violent, exothermic decomposition of the peroxide intermediate.

Step 3: Controlled Carbanion Addition Add n-BuLi (1.6 M in Hexane) dropwise via a syringe pump.

  • Causality: Dropwise addition controls the kinetics of the exothermic C–O bond formation, preventing thermal runaway and ensuring selective attack on the less hindered oxygen[1].

Step 4: Quenching & Extraction Quench the reaction with ice-cold aqueous KHSO₄ or water to neutralize unreacted lithium species safely. Extract the organic layer using cold hexanes.

Step 5: Low-Temperature Concentration Concentrate the extracted ether on a rotary evaporator. The water bath temperature must not exceed 20 °C [3]. Follow this by applying high vacuum (<1 mm) for 1 minute while the flask is submerged in an ice bath[3].

  • Self-Validation Checkpoint: Verify the rotovap bath temperature with a secondary external thermometer. Exceeding 20 °C will cause thermal degradation and unwanted volatilization of the purified 8-butoxy-2,6-dimethyloct-2-ene[3].

Workflow Visualization

G N1 1. Environmental Setup (Inert Gas & Fume Hood) N2 2. PPE Verification (Flame-Resistant & EN 374) N1->N2 N3 3. Thermal Control (Cool to 0 °C) N2->N3 N4 4. Controlled Addition (n-BuLi dropwise) N3->N4 N5 5. Quenching & Extraction (Ice-cold aqueous wash) N4->N5 N6 6. Low-Temp Evaporation (Rotovap at 20 °C) N5->N6

Workflow for the safe synthesis and handling of 8-butoxy-2,6-dimethyloct-2-ene.

Logistical Operations: Spill Management & Disposal

In the event of an accidental release, immediate and calculated action is required to prevent environmental contamination and fire hazards.

  • Immediate Evacuation & Isolation: Evacuate personnel to safe areas and keep all individuals upwind of the spill/leak[2].

  • Ignition Mitigation: Remove all sources of ignition immediately. Ethers can form explosive vapor-air mixtures.

  • Containment: Prevent further spillage if it is safe to do so. Crucial: Do not let the chemical enter drains, as it poses severe environmental discharge risks[2].

  • Clean-up Procedure: Avoid dust/mist formation. Absorb the liquid with an inert, non-combustible material (e.g., dry sand or earth) and place it in a sealed, clearly labeled chemical waste container for specialized disposal[2].

  • Firefighting Measures: In case of ignition, use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Firefighters must wear self-contained breathing apparatus (SCBA)[4].

References

  • [2] Title: 8-Butoxy-2,6-dimethyl-2-octene SDS, 71077-30-0 Safety Data Sheets Source: ECHEMI URL:

  • [1] Title: Synthesis of Ethers via Reaction of Carbanions and Monoperoxyacetals Source: ACS Publications URL:

  • [3] Title: Synthesis of Ethers via Reaction of Carbanions and Monoperoxyacetals - DigitalCommons@UNL Source: University of Nebraska-Lincoln URL:

  • [4] Title: 8-Butoxy-2,6-dimethyl-2-octene SDS, 71077-30-0 Safety Data Sheets Source: ECHEMI URL:

Sources

© Copyright 2026 BenchChem. All Rights Reserved.